molecular formula C10H14ClNO3 B555888 Benzyl D-serinate hydrochloride CAS No. 151651-44-4

Benzyl D-serinate hydrochloride

Cat. No.: B555888
CAS No.: 151651-44-4
M. Wt: 231.67 g/mol
InChI Key: MGZWCDQAKCHOBX-SBSPUUFOSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl D-serinate hydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C10H14ClNO3 and its molecular weight is 231.67 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

benzyl (2R)-2-amino-3-hydroxypropanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3.ClH/c11-9(6-12)10(13)14-7-8-4-2-1-3-5-8;/h1-5,9,12H,6-7,11H2;1H/t9-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGZWCDQAKCHOBX-SBSPUUFOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)C(CO)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)[C@@H](CO)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80472367
Record name D-Serine benzyl ester hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80472367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

151651-44-4
Record name D-Serine benzyl ester hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80472367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to Benzyl D-serinate Hydrochloride: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of Benzyl D-serinate hydrochloride. This compound is a key intermediate in the synthesis of peptides containing D-amino acids and serves as a valuable building block in medicinal chemistry and neuroscience research.

Core Chemical Properties

This compound is a white to off-white crystalline powder. Its key chemical and physical properties are summarized in the table below for easy reference and comparison.

PropertyValueSource(s)
Molecular Formula C₁₀H₁₄ClNO₃[1][2]
Molecular Weight 231.68 g/mol [1]
CAS Number 151651-44-4[1]
Melting Point 169-174 °C[2]
Boiling Point 360.4 °C at 760 mmHg[3]
Appearance White to off-white powder[]
Purity (typical) ≥ 99% (HPLC)[2][]
Optical Rotation [α]D²⁰ = +11 ± 2º (c=2 in H₂O)[2]
Synonyms D-Ser-OBzl HCl; D-b-Hydroxyalanine benzyl ester hydrochloride; (R)-Benzyl 2-amino-3-hydroxypropanoate hydrochloride[]

Chemical Structure

The chemical structure of this compound consists of a D-serine core where the carboxylic acid is protected as a benzyl ester, and the amino group is protonated to form a hydrochloride salt. The stereochemistry at the alpha-carbon is 'R'.

Synthesis_and_Analysis_Workflow start Start: D-Serine & Reagents esterification Esterification Reaction (Azeotropic Reflux) start->esterification precipitation1 Precipitation of p-Toluenesulfonate Salt esterification->precipitation1 conversion Conversion to Hydrochloride Salt precipitation1->conversion precipitation2 Precipitation of Hydrochloride Salt conversion->precipitation2 purification Purification (Recrystallization) precipitation2->purification analysis Analysis purification->analysis hplc Chiral HPLC (Enantiomeric Purity) analysis->hplc spectral Spectroscopic Analysis (NMR, IR, MS for Structure) analysis->spectral end Final Product: Pure Benzyl D-serinate HCl analysis->end

References

An In-depth Technical Guide on the Core Mechanism of Action of Benzyl D-serinate Hydrochloride in Neuronal Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzyl D-serinate hydrochloride is emerging as a significant compound of interest in neuroscience research and drug development due to its potential to modulate neuronal function and offer neuroprotection. As a prodrug of D-serine, its mechanism of action is intrinsically linked to the crucial role of D-serine as a co-agonist at the N-methyl-D-aspartate (NMDA) receptor. This technical guide provides a comprehensive overview of the core mechanism of action of this compound in neuronal cells, detailing its conversion to D-serine, the subsequent modulation of NMDA receptor activity, and the downstream signaling pathways implicated in neuronal survival and plasticity. This document summarizes key quantitative data from relevant literature, presents detailed experimental protocols for investigating its effects, and includes visualizations of the primary signaling pathways and experimental workflows.

Introduction: The Role of D-serine in Neuronal Function

D-serine is a key neuromodulator in the central nervous system, acting as the primary endogenous co-agonist at the glycine-binding site of the NMDA receptor[1][2]. The activation of NMDA receptors is a critical event in synaptic transmission, plasticity, and excitotoxicity. Unlike the principal neurotransmitter glutamate, which binds to the GluN2 subunit, D-serine binds to the GluN1 subunit, and this co-agonism is a prerequisite for receptor activation, allowing for the influx of Ca2+ ions[2]. Dysregulation of D-serine levels has been implicated in various neurological and psychiatric disorders, making the modulation of its concentration a promising therapeutic strategy.

This compound serves as a stable, cell-permeable precursor to D-serine. Its ester linkage is designed to be cleaved by intracellular esterases, leading to a localized increase in D-serine concentration within neuronal cells. This approach offers a potential advantage over direct D-serine administration by improving bioavailability and cellular uptake.

Core Mechanism of Action

The primary mechanism of action of this compound in neuronal cells can be delineated in two principal stages:

  • Intracellular Conversion to D-serine: Following administration, this compound readily crosses the cell membrane. Within the neuron, ubiquitous intracellular esterases hydrolyze the benzyl ester bond, releasing D-serine and benzyl alcohol. This enzymatic conversion effectively increases the intracellular pool of D-serine.

  • Modulation of NMDA Receptor Activity: The elevated intracellular D-serine is subsequently released into the synaptic cleft, although the precise mechanisms of release, whether through transporters or other means, are still under active investigation. In the synapse, D-serine acts as a co-agonist at the NMDA receptor. In concert with glutamate, it facilitates the opening of the receptor's ion channel, leading to an influx of Ca2+.

The consequences of this increased NMDA receptor activation are multifaceted and context-dependent, leading to either neuroprotective or excitotoxic outcomes. The specific downstream signaling cascades activated are influenced by the location of the NMDA receptors (synaptic vs. extrasynaptic) and the magnitude and duration of the calcium influx[3][4].

Signaling Pathways

The activation of synaptic NMDA receptors by D-serine, in conjunction with glutamate, predominantly initiates pro-survival and plasticity-related signaling cascades. Below is a diagrammatic representation of these key pathways.

NMDA_Receptor_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Benzyl_D_serinate Benzyl D-serinate hydrochloride Benzyl_D_serinate_int Benzyl D-serinate hydrochloride Benzyl_D_serinate->Benzyl_D_serinate_int Diffusion D_serine_ext D-serine NMDAR NMDA Receptor (GluN1/GluN2) D_serine_ext->NMDAR Co-agonist Binding Glutamate Glutamate Glutamate->NMDAR Agonist Binding D_serine_int D-serine Benzyl_D_serinate_int->D_serine_int Hydrolysis Esterases Intracellular Esterases Esterases->D_serine_int D_serine_int->D_serine_ext Release Ca2 Ca²⁺ Calmodulin Calmodulin Ca2->Calmodulin Activation PI3K PI3K Calmodulin->PI3K Activation ERK ERK Calmodulin->ERK Activation Akt Akt PI3K->Akt Activation Apoptosis_inhibition Inhibition of Apoptosis Akt->Apoptosis_inhibition Promotes CREB CREB ERK->CREB Phosphorylation Pro_survival_genes Pro-survival Gene Expression (e.g., BDNF) CREB->Pro_survival_genes Induces NMDAR->Ca2

Figure 1: NMDA Receptor Pro-survival Signaling Pathway.

Quantitative Data

While specific quantitative data for this compound is not extensively available in peer-reviewed literature, this section outlines the key parameters that are essential for its characterization and provides a template for data presentation.

Table 1: Pharmacological and Efficacy Parameters of this compound

ParameterDescriptionExpected OutcomeReported Value (if available)
EC50 of D-serine Conversion The concentration of this compound required to produce 50% of the maximum increase in intracellular D-serine levels in neuronal cultures.A lower EC50 indicates higher potency in prodrug conversion.Data not publicly available.
Neuroprotection (e.g., against NMDA-induced excitotoxicity) The concentration of this compound that provides a certain percentage of protection (e.g., 50% increase in cell viability) in an in vitro model of neuronal injury.Higher neuroprotective efficacy at lower concentrations is desirable.Data not publicly available.
Effect on Neuronal Survival The percentage increase in neuronal survival in the presence of the compound under stress conditions (e.g., oxidative stress, glutamate excitotoxicity).A significant increase in neuronal survival is indicative of a neuroprotective effect.Data not publicly available.

Experimental Protocols

The following protocols are adapted from established methodologies for assessing the effects of D-serine and other neuroprotective compounds on neuronal cells. These can be tailored for the specific investigation of this compound.

Primary Neuronal Culture
  • Preparation: Cortical or hippocampal neurons are isolated from embryonic day 18 (E18) rat or mouse pups.

  • Plating: Dissociated neurons are plated on poly-D-lysine-coated culture plates or coverslips at a suitable density.

  • Maintenance: Cultures are maintained in a neurobasal medium supplemented with B-27, GlutaMAX, and penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator. Experiments are typically performed on mature cultures (days in vitro 10-14).

Measurement of Intracellular D-serine Levels by HPLC

This protocol is adapted from methods described for measuring endogenous D-serine[5][6][7][8][9][10].

  • Treatment: Treat primary neuronal cultures with varying concentrations of this compound for a specified duration.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with a suitable buffer (e.g., 0.1 M perchloric acid).

  • Sample Preparation: Centrifuge the lysate to pellet protein. The supernatant containing amino acids is collected.

  • Derivatization: Derivatize the amino acids in the supernatant with a chiral fluorescent tag (e.g., o-phthaldialdehyde/N-acetyl-L-cysteine) to allow for the separation of D- and L-serine.

  • HPLC Analysis: Separate and quantify the derivatized amino acids using a reverse-phase HPLC system with a fluorescence detector.

  • Quantification: Calculate the concentration of D-serine by comparing the peak area to a standard curve generated with known concentrations of D-serine.

Neuronal Viability Assay (MTT Assay)

This is a standard colorimetric assay to assess cell viability[11][12].

  • Cell Plating: Plate primary neurons in a 96-well plate.

  • Induction of Injury: Induce neuronal injury by exposing the cells to an excitotoxic agent (e.g., 100 µM NMDA for 15 minutes) or an oxidative stressor (e.g., 100 µM H2O2 for 1 hour).

  • Treatment: Treat the cells with different concentrations of this compound before, during, or after the insult.

  • MTT Incubation: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce MTT to formazan, a purple crystalline product.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for evaluating the neuroprotective effects of this compound.

Experimental_Workflow Start Start Culture_Neurons Primary Neuronal Culture Preparation Start->Culture_Neurons Induce_Injury Induce Neuronal Injury (e.g., NMDA, H₂O₂) Culture_Neurons->Induce_Injury Treat_Compound Treat with Benzyl D-serinate hydrochloride (Dose-Response) Induce_Injury->Treat_Compound Assess_Viability Assess Cell Viability (e.g., MTT Assay) Treat_Compound->Assess_Viability Measure_D_serine Measure D-serine Levels (HPLC) Treat_Compound->Measure_D_serine Analyze_Data Data Analysis (EC₅₀, % Protection) Assess_Viability->Analyze_Data Measure_D_serine->Analyze_Data Conclusion Conclusion on Neuroprotective Efficacy Analyze_Data->Conclusion

Figure 2: Experimental Workflow for Neuroprotection Assay.

Conclusion

This compound represents a promising tool for the investigation of NMDA receptor function and a potential therapeutic agent for conditions associated with D-serine dysregulation. Its mechanism of action is centered on its intracellular conversion to D-serine, which in turn modulates NMDA receptor activity and engages downstream signaling pathways crucial for neuronal survival and plasticity. The experimental protocols and workflows detailed in this guide provide a robust framework for the preclinical evaluation of this and similar D-serine prodrugs. Further research is warranted to fully elucidate its quantitative pharmacological profile and to explore its therapeutic potential in various models of neurological and psychiatric disorders.

References

Benzyl D-serinate Hydrochloride: A Technical Guide for Basic Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl D-serinate hydrochloride is a synthetic derivative of the endogenous neuromodulator D-serine. In basic research, it serves as a crucial tool for investigating the function of the N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity, learning, and memory. This document provides an in-depth technical overview of the application of this compound in a research setting, focusing on its mechanism of action, experimental protocols, and the signaling pathways it modulates.

This compound functions as a prodrug, which, after administration, is believed to be hydrolyzed in vivo to release D-serine.[] D-serine is a potent and selective co-agonist at the glycine site of the NMDA receptor.[2] The benzyl ester moiety enhances the lipophilicity of D-serine, potentially facilitating its passage across the blood-brain barrier and improving its bioavailability for central nervous system research.[] Its primary utility lies in studies aimed at understanding the physiological and pathological roles of NMDA receptor activation in neurological and psychiatric disorders, including schizophrenia and Alzheimer's disease.[3]

Mechanism of Action

The biological effects of this compound are mediated through its active metabolite, D-serine. D-serine binds to the co-agonist site on the GluN1 subunit of the NMDA receptor.[4] For the NMDA receptor to be activated, both the glutamate binding site on the GluN2 subunit and the co-agonist site on the GluN1 subunit must be occupied.[4] Upon binding of both glutamate and a co-agonist like D-serine, the ion channel opens, allowing for the influx of Ca²⁺ into the neuron.[5] This influx of calcium triggers a cascade of downstream signaling events that are fundamental to synaptic plasticity, such as long-term potentiation (LTP) and long-term depression (LTD).[5]

Data Presentation

While specific quantitative data for this compound is limited in publicly available literature, the following tables summarize key quantitative parameters for its active metabolite, D-serine.

Table 1: Potency of D-serine at NMDA Receptors

ParameterValueReceptor SubtypeComments
EC₅₀26.5 µMNMDA Receptor in mPFC neuronsEffective concentration for 50% of maximal response in medial prefrontal cortex neurons.[6]

Table 2: Pharmacokinetics of D-serine in Rats

ParameterRoute of AdministrationValueUnits
Elimination Half-life (t₁/₂)Intravenous108 ± 16min
Total ClearanceIntravenous7.9 ± 0.9ml/min/kg
Oral BioavailabilityOral94 ± 27%
Data from a pharmacokinetic study of D-serine in rats.[7]

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the study of this compound and its effects on NMDA receptor function.

Protocol 1: Synthesis of this compound

This protocol describes a general method for the esterification of D-serine.

Materials:

  • D-serine

  • Benzyl alcohol (excess)

  • Hydrochloric acid (catalytic amount)

  • Non-polar solvent (e.g., diethyl ether)

  • Reflux apparatus

  • Filtration apparatus

  • Vacuum drying oven

Procedure:

  • Prepare a mixture of D-serine, an excess of benzyl alcohol, and a catalytic amount of hydrochloric acid in a round-bottom flask.[8]

  • Set up the reflux apparatus and heat the mixture. The hydrochloric acid protonates the hydroxyl group of benzyl alcohol, enhancing its electrophilicity.[8]

  • Allow the reaction to proceed. The carboxylate oxygen of D-serine performs a nucleophilic attack on the activated benzyl alcohol, forming a tetrahedral intermediate, followed by the elimination of water to yield the D-serine benzyl ester.[8]

  • Upon completion of the reaction, cool the mixture to allow the crystalline product, this compound, to precipitate.[8]

  • Collect the crystalline product by filtration.[8]

  • Wash the product with a non-polar solvent, such as diethyl ether, to remove any unreacted benzyl alcohol.[8]

  • Dry the final product under vacuum.[8]

Protocol 2: Preparation of Acute Brain Slices for Electrophysiology

This protocol outlines the procedure for obtaining viable brain slices for electrophysiological recordings.[9][10][11][12][13]

Materials:

  • Rodent (e.g., mouse or rat)

  • Anesthesia

  • Dissection tools (scissors, forceps)

  • Vibratome

  • Ice-cold cutting solution (e.g., NMDG-based aCSF)

  • Artificial cerebrospinal fluid (aCSF) for recovery and recording

  • Carbogen gas (95% O₂, 5% CO₂)

  • Recovery chamber

  • Incubation chamber

Procedure:

  • Anesthetize the animal according to approved institutional protocols.

  • Rapidly decapitate the animal and dissect the brain, placing it immediately into ice-cold, carbogen-saturated cutting solution.

  • Mount the brain onto the vibratome stage and prepare coronal or sagittal slices of the desired thickness (typically 250-350 µm).

  • Transfer the slices to a recovery chamber containing aCSF at a slightly elevated temperature (e.g., 32-34°C) for a brief recovery period (e.g., 10-15 minutes).

  • Transfer the slices to an incubation chamber containing aCSF at room temperature and continuously bubble with carbogen. Allow the slices to equilibrate for at least 1 hour before recording.

Protocol 3: Whole-Cell Patch-Clamp Electrophysiology to Measure NMDA Receptor Currents

This protocol details the method for recording NMDA receptor-mediated currents from neurons in acute brain slices.[14][15][16][17]

Materials:

  • Prepared acute brain slices

  • Upright microscope with DIC optics

  • Patch-clamp amplifier and data acquisition system

  • Micromanipulators

  • Borosilicate glass capillaries for pulling patch pipettes

  • Pipette puller

  • Intracellular solution (e.g., Cesium-based)

  • Extracellular recording aCSF

  • Agonists (NMDA, Glutamate) and antagonists (e.g., APV, CNQX)

  • This compound or D-serine solution

Procedure:

  • Transfer a brain slice to the recording chamber on the microscope stage and continuously perfuse with recording aCSF.

  • Identify a target neuron for recording.

  • Pull a patch pipette with a resistance of 3-6 MΩ and fill it with the appropriate intracellular solution.

  • Approach the neuron with the patch pipette and form a gigaohm seal.

  • Rupture the cell membrane to achieve the whole-cell configuration.

  • Voltage-clamp the neuron at a holding potential of +40 mV to relieve the Mg²⁺ block of the NMDA receptor.

  • To isolate NMDA receptor currents, pharmacologically block AMPA receptors (e.g., with CNQX) and GABAₐ receptors (e.g., with picrotoxin).[16]

  • Apply glutamate or NMDA to evoke NMDA receptor-mediated currents.

  • To study the effect of this compound, apply it to the bath and observe the modulation of the evoked NMDA receptor currents. This will demonstrate its function as a D-serine prodrug and subsequent co-agonist activity at the NMDA receptor.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway and experimental workflows associated with the use of this compound in basic research.

experimental_workflow cluster_synthesis Synthesis cluster_preparation Preparation cluster_experiment Experiment cluster_analysis Analysis synthesis Synthesis of Benzyl D-serinate hydrochloride application Application of Benzyl D-serinate hydrochloride synthesis->application animal Animal Model slice_prep Acute Brain Slice Preparation animal->slice_prep ephys Whole-Cell Patch-Clamp Electrophysiology slice_prep->ephys ephys->application recording Recording of NMDA Receptor Currents application->recording analysis Data Analysis and Interpretation recording->analysis signaling_pathway BDSH Benzyl D-serinate hydrochloride DSerine D-serine BDSH->DSerine Hydrolysis NMDA_R NMDA Receptor (GluN1/GluN2) DSerine->NMDA_R Co-agonist Binding (GluN1) Glu Glutamate Glu->NMDA_R Agonist Binding (GluN2) Ca_influx Ca²⁺ Influx NMDA_R->Ca_influx Channel Opening Downstream Downstream Signaling (e.g., CaMKII, CREB) Ca_influx->Downstream Plasticity Synaptic Plasticity (LTP, LTD) Downstream->Plasticity

References

An In-depth Technical Guide to the Synthesis of Benzyl D-serinate Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, Benzyl D-serinate hydrochloride is a valuable chiral building block. Its protected carboxyl group and free amino and hydroxyl functionalities make it a versatile intermediate in the synthesis of a variety of complex molecules, including peptides and pharmaceuticals. This technical guide provides a comprehensive overview of the primary synthesis pathways for this compound, detailing the starting materials, experimental protocols, and quantitative data to facilitate its preparation in a laboratory setting.

Core Synthesis Pathways

The synthesis of this compound can be primarily achieved through three distinct pathways: direct acidic esterification, a protecting group strategy, and an acyl chloride-mediated route. The choice of method often depends on factors such as desired yield, purity requirements, and the scale of the synthesis.

Direct Acidic Esterification

This is the most straightforward approach, involving the direct reaction of D-serine with benzyl alcohol in the presence of an acid catalyst. The acid serves to both protonate the carboxylic acid, making it more susceptible to nucleophilic attack by the alcohol, and to form the final hydrochloride salt.

Starting Materials:

  • D-serine

  • Benzyl alcohol

  • Acid catalyst (e.g., hydrochloric acid or p-toluenesulfonic acid)

  • Solvent (e.g., cyclohexane for azeotropic water removal)

The reaction typically proceeds under reflux conditions to facilitate the removal of water, which drives the equilibrium towards the ester product.[1] When using p-toluenesulfonic acid, an azeotropic solvent like cyclohexane is employed with a Dean-Stark apparatus to effectively remove the water formed during the reaction.[2][3]

Protecting Group Strategy

This multi-step approach involves the initial protection of the amino group of D-serine, typically with a tert-butyloxycarbonyl (Boc) group. This prevents side reactions at the amino group during the subsequent esterification step. Following the formation of the benzyl ester, the protecting group is removed to yield the desired product.

Starting Materials:

  • D-serine

  • Di-tert-butyl dicarbonate (Boc anhydride)

  • Base (e.g., sodium hydroxide)

  • Benzyl bromide or benzyl alcohol with a coupling agent

  • Acid for deprotection (e.g., methanolic HCl or trifluoroacetic acid)

The reaction of the cesium salt of Boc-L-serine with benzyl bromide has been reported to produce the corresponding benzyl ester in excellent yield.[4] Deprotection is typically achieved under acidic conditions.

Acyl Chloride-Mediated Esterification

For instances where direct esterification may be inefficient, D-serine can first be converted to its more reactive acyl chloride derivative. This intermediate readily reacts with benzyl alcohol to form the ester.

Starting Materials:

  • D-serine

  • Thionyl chloride (SOCl₂)

  • Benzyl alcohol

  • Anhydrous solvent (e.g., dichloromethane)

  • Hydrogen chloride gas

This method involves the treatment of L-serine with thionyl chloride to form the serine acyl chloride, which is then reacted with benzyl alcohol.[1] The final product is precipitated as the hydrochloride salt.

Quantitative Data Summary

The following table summarizes the quantitative data associated with the different synthesis pathways for benzyl serinate hydrochloride and related derivatives. It is important to note that yields and reaction conditions can vary based on the specific substrate (D- or L-enantiomer) and the scale of the reaction.

Synthesis PathwayStarting MaterialsCatalyst/ReagentSolventTemperature (°C)Time (h)Yield (%)Reference
Direct Esterification (HCl)L-Serine, Benzyl alcoholHydrochloric acid-80-100 (Reflux)12-24Not specified[1]
Direct Esterification (p-TsOH)D- or L-Amino Acid, Benzyl alcoholp-Toluenesulfonic acidCyclohexaneReflux492 (for L-Alanine derivative)[3]
Protecting Group Strategy (Boc)tBoc-L-serine cesium salt, Benzyl bromide-DimethylformamideNot specifiedNot specifiedExcellent[4]
Acyl Chloride-MediationL-Serine, Benzyl alcoholThionyl chlorideDichloromethaneNot specifiedNot specifiedNot specified[1]
Enzymatic EsterificationL-Serine, Benzyl alcoholCandida antarctica lipase Btert-Butyl alcohol404865-70[1]

Experimental Protocols

Protocol 1: Direct Esterification using p-Toluenesulfonic Acid

This protocol is adapted from a general procedure for the synthesis of amino acid benzyl esters.[3]

  • Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine D-serine (0.05 mol), p-toluenesulfonic acid monohydrate (0.06 mol), benzyl alcohol (0.25 mol), and cyclohexane (30 mL).

  • Esterification: Heat the mixture to reflux. The water formed during the reaction will be azeotropically removed and collected in the Dean-Stark trap. Continue the reflux for 4 hours.

  • Product Isolation: Cool the reaction mixture to room temperature. Add ethyl acetate (80 mL) to precipitate the product.

  • Purification: Stir the suspension for 1 hour. Collect the precipitate by filtration and wash with diethyl ether to remove excess benzyl alcohol and p-toluenesulfonic acid.

  • Drying: Dry the solid product under vacuum to obtain Benzyl D-serinate p-toluenesulfonate.

  • Salt Conversion (if necessary): The p-toluenesulfonate salt can be converted to the hydrochloride salt by dissolving it in a suitable solvent and bubbling dry hydrogen chloride gas through the solution, or by an ion-exchange method.

Protocol 2: Protecting Group Strategy

This protocol is a composite based on procedures for Boc-protection and subsequent esterification.

  • Boc-Protection of D-serine:

    • Dissolve D-serine (1 equivalent) and sodium hydroxide (1.2 equivalents) in water.

    • Add di-tert-butyl dicarbonate (1.2 equivalents) and stir the mixture at room temperature. The reaction progress can be monitored by TLC.

    • Once the reaction is complete, wash the aqueous layer with ethyl acetate to remove any unreacted Boc anhydride.

    • Acidify the aqueous layer with cold 3N HCl to a pH of 3-4.

    • Extract the N-Boc-D-serine with ethyl acetate. The combined organic layers are washed with brine and dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure to yield N-Boc-D-serine.

  • Esterification:

    • Prepare the cesium salt of N-Boc-D-serine by reacting it with cesium carbonate.

    • Dissolve the N-Boc-D-serine cesium salt in anhydrous dimethylformamide (DMF).

    • Add benzyl bromide (1.1 equivalents) and stir the reaction at room temperature until completion (monitored by TLC).

    • Work up the reaction by partitioning between ethyl acetate and water. The organic layer is washed, dried, and concentrated to give N-Boc-Benzyl D-serinate.

  • Deprotection:

    • Dissolve the N-Boc-Benzyl D-serinate in methanolic HCl.

    • Stir the solution at room temperature. The deprotection is typically complete within a few hours.

    • Remove the solvent under reduced pressure to obtain the crude this compound.

    • The product can be recrystallized from a suitable solvent system like ethanol/diethyl ether.

Synthesis Pathway Diagrams

The following diagrams, generated using the DOT language, illustrate the logical flow of the described synthesis pathways.

Direct_Esterification D_Serine D-Serine Reaction_Mixture Reaction Mixture D_Serine->Reaction_Mixture Benzyl_Alcohol Benzyl Alcohol Benzyl_Alcohol->Reaction_Mixture Acid_Catalyst Acid Catalyst (HCl or p-TsOH) Acid_Catalyst->Reaction_Mixture Reflux Reflux with Water Removal Reaction_Mixture->Reflux Crude_Product Crude Benzyl D-serinate Salt Reflux->Crude_Product Purification Purification (Recrystallization) Crude_Product->Purification Final_Product Benzyl D-serinate Hydrochloride Purification->Final_Product

Caption: Direct Acidic Esterification Workflow.

Caption: Protecting Group Strategy Workflow.

Acyl_Chloride_Route D_Serine D-Serine Acyl_Chloride D-Serine Acyl Chloride D_Serine->Acyl_Chloride Thionyl_Chloride Thionyl Chloride (SOCl₂) Thionyl_Chloride->Acyl_Chloride Esterification Esterification Acyl_Chloride->Esterification Benzyl_Alcohol Benzyl Alcohol Benzyl_Alcohol->Esterification Crude_Ester Crude Benzyl D-serinate Esterification->Crude_Ester Final_Product Benzyl D-serinate Hydrochloride Crude_Ester->Final_Product HCl_Gas HCl Gas HCl_Gas->Final_Product

Caption: Acyl Chloride-Mediated Synthesis Workflow.

References

Physical and chemical characteristics of Benzyl D-serinate hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl D-serinate hydrochloride is a protected form of D-serine, an important D-amino acid with significant roles in the central nervous system. As a key building block in synthetic chemistry and a valuable tool in neuroscience research, a thorough understanding of its physical and chemical properties is essential for its effective application. This technical guide provides an in-depth overview of the characteristics, experimental protocols, and applications of this compound.

Chemical and Physical Characteristics

This compound is a white to off-white powder. It is a chiral molecule, and its stereochemistry plays a crucial role in its biological and chemical applications. The benzyl ester group serves as a protecting group for the carboxylic acid functionality of D-serine, allowing for selective reactions at the amino group. The hydrochloride salt form enhances its stability and solubility in polar solvents.

Table 1: Physicochemical Properties of this compound
PropertyValueReference(s)
Molecular Formula C₁₀H₁₄ClNO₃[1]
Molecular Weight 231.68 g/mol [1]
Appearance White to off-white powder[2]
Melting Point 169-174 °C[2][3]
Boiling Point 360.4 °C at 760 mmHg[3]
Optical Rotation [α]D²⁰ = +11 ± 2º (c=2 in H₂O)[2]
Purity ≥ 99% (HPLC)[2][3]
Storage Store at 2-8 °C[3]
Table 2: Solubility Profile of this compound
SolventSolubilityReference(s)
WaterSoluble[4][5]
MethanolSoluble[3]
DichloromethaneSoluble[3]

Spectral Data

Table 3: ¹H NMR Spectral Data of this compound

Solvent: Deuterated Water (D₂O)

Chemical Shift (ppm)MultiplicityAssignment
~7.4MultipletAromatic protons (C₆H₅)
~5.2SingletBenzyl protons (CH₂)
~4.3Tripletα-proton (CH)
~4.0Doublet of Doubletsβ-protons (CH₂)

Note: Actual chemical shifts may vary slightly depending on the solvent and experimental conditions.

Table 4: ¹³C NMR Spectral Data of this compound

Solvent: Deuterated Water (D₂O)

| Chemical Shift (ppm) | Assignment | |---|---|---| | ~170 | Carbonyl carbon (C=O) | | ~135 | Aromatic C1 (quaternary) | | ~129-128 | Aromatic CH carbons | | ~68 | Benzyl CH₂ carbon | | ~58 | β-carbon (CH₂) | | ~55 | α-carbon (CH) |

Note: Actual chemical shifts may vary slightly depending on the solvent and experimental conditions.

Table 5: Key IR Absorption Bands of this compound
Wavenumber (cm⁻¹)Functional Group
~3400 (broad)O-H stretch (hydroxyl group)
~3100-3000N-H stretch (primary amine salt)
~3000-2800C-H stretch (aromatic and aliphatic)
~1740C=O stretch (ester)
~1600, ~1495C=C stretch (aromatic ring)
~1200C-O stretch (ester)

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound is the direct Fischer esterification of D-serine with benzyl alcohol in the presence of an acid catalyst, typically hydrochloric acid.

G D_Serine D-Serine Reaction_Mixture Reaction Mixture D_Serine->Reaction_Mixture Benzyl_Alcohol Benzyl Alcohol Benzyl_Alcohol->Reaction_Mixture HCl HCl (catalyst) HCl->Reaction_Mixture Reflux Reflux Reaction_Mixture->Reflux Crystallization Crystallization Reflux->Crystallization Filtration Filtration & Washing Crystallization->Filtration Drying Drying Filtration->Drying Product Benzyl D-serinate Hydrochloride Drying->Product

Synthesis Workflow of this compound

Methodology:

  • Reaction Setup: D-serine is suspended in an excess of benzyl alcohol.

  • Catalysis: Gaseous hydrogen chloride is bubbled through the mixture, or concentrated hydrochloric acid is added as a catalyst.

  • Reflux: The reaction mixture is heated to reflux for several hours to drive the esterification.

  • Crystallization: Upon cooling, the product, this compound, crystallizes out of the solution.

  • Isolation: The crystalline product is collected by filtration.

  • Purification: The collected solid is washed with a non-polar solvent, such as diethyl ether, to remove excess benzyl alcohol and other impurities.

  • Drying: The purified product is dried under vacuum to yield the final white to off-white powder.

Purity Analysis by High-Performance Liquid Chromatography (HPLC)

The purity of this compound is typically assessed using reverse-phase HPLC.

G Sample_Prep Sample Preparation (Dissolve in Mobile Phase) Injection Injection Sample_Prep->Injection HPLC_System HPLC System Separation C18 Column (Isocratic or Gradient Elution) HPLC_System->Separation Injection->HPLC_System Detection UV Detector Separation->Detection Data_Analysis Data Analysis (Peak Integration & Purity Calculation) Detection->Data_Analysis

HPLC Analysis Workflow for this compound

Methodology:

  • Mobile Phase Preparation: A suitable mobile phase is prepared, often a mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile).

  • Standard and Sample Preparation: A standard solution of known concentration and a solution of the sample to be analyzed are prepared by dissolving the compound in the mobile phase.

  • Chromatographic Conditions:

    • Column: A C18 reverse-phase column is commonly used.

    • Mobile Phase: Isocratic or gradient elution can be employed.

    • Flow Rate: A typical flow rate is around 1.0 mL/min.

    • Detection: UV detection at a suitable wavelength (e.g., 220 nm) is used.

  • Injection and Analysis: A defined volume of the sample and standard solutions are injected into the HPLC system.

  • Data Processing: The retention time and peak area of the analyte are recorded. Purity is calculated by comparing the area of the main peak to the total area of all peaks in the chromatogram.

Applications in Research and Development

This compound is a versatile compound with several key applications:

  • Peptide Synthesis: It serves as a crucial building block in the synthesis of peptides containing D-serine. The benzyl ester group protects the carboxylic acid, while the amino group is available for peptide bond formation. D-amino acid-containing peptides are of interest due to their increased resistance to enzymatic degradation.[]

  • Neuroscience Research: As a stable precursor to D-serine, it is used in neuroscience to study the role of D-serine as a co-agonist at the N-methyl-D-aspartate (NMDA) receptor.[3][7] This research is relevant to understanding synaptic plasticity, learning, and memory, and for investigating potential therapeutic strategies for neurological and psychiatric disorders such as schizophrenia and Alzheimer's disease.[3]

  • Prodrug Design: this compound can act as a prodrug, which upon administration, can be hydrolyzed in vivo to release D-serine. This approach can improve the bioavailability and delivery of D-serine to the central nervous system.[]

  • Chiral Synthesis: Due to its well-defined stereochemistry, it is used as a model compound in the development and evaluation of chiral separation techniques and stereoselective synthetic methods.[]

Conclusion

This compound is a compound of significant interest to researchers in synthetic chemistry and neuroscience. Its well-defined physical and chemical properties, coupled with its utility as a synthetic intermediate and a research tool, make it a valuable asset in the development of novel therapeutics and in advancing our understanding of fundamental biological processes. This guide provides a comprehensive overview to support its effective use in a laboratory and research setting.

References

An In-depth Technical Guide to Benzyl D-serinate Hydrochloride: A Key Serine Derivative in Biochemical Research and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzyl D-serinate hydrochloride is a pivotal serine derivative with significant applications across biochemistry, neuroscience, and pharmaceutical development. As a protected form of D-serine, it serves as a valuable tool for studying the physiological roles of this crucial neuromodulator. Its function as a prodrug for D-serine allows for enhanced bioavailability, making it a key compound in the investigation of N-methyl-D-aspartate (NMDA) receptor-mediated neurotransmission and the development of therapeutics for neurological and psychiatric disorders. Furthermore, its utility extends to synthetic chemistry, where it acts as a versatile building block in peptide synthesis. This technical guide provides a comprehensive overview of the biochemical roles, experimental applications, and synthetic methodologies related to this compound, offering a valuable resource for researchers in the field.

Introduction: The Significance of D-Serine and its Derivatives

D-serine is an endogenous co-agonist of the NMDA receptor, a key player in synaptic plasticity, learning, and memory.[1][2] Its synthesis from L-serine is catalyzed by the enzyme serine racemase.[1][2] The modulation of D-serine levels in the brain is a critical area of research for understanding and potentially treating a range of neurological conditions, including schizophrenia and Alzheimer's disease.[3]

This compound serves as a chemically protected and more bioavailable precursor to D-serine. The benzyl ester group masks the carboxyl functionality, which can be cleaved in vivo to release the active D-serine molecule.[] This prodrug strategy is instrumental for both in vitro and in vivo studies aimed at elucidating the complex signaling pathways involving D-serine.[]

Physicochemical and Biochemical Properties

A summary of the key physicochemical and biochemical properties of this compound and its active metabolite, D-serine, is presented below.

PropertyThis compoundD-serineReference(s)
Molecular Formula C₁₀H₁₄ClNO₃C₃H₇NO₃[][5]
Molecular Weight 231.68 g/mol 105.09 g/mol [][5]
CAS Number 151651-44-4312-84-5[5]
Melting Point 169-174 °C228 °C (decomposes)[]
Boiling Point 360.4°C at 760 mmHgNot applicable[5]
Purity (typical) ≥ 99% (HPLC)≥ 98%[3]
Optical Rotation [a]D20 = +11 ± 2º (c=2 in H₂O)[a]D25 = +15.5º (c=5 in 5M HCl)[3]
NMDA Receptor Binding Prodrug, releases D-serineCo-agonist at the glycine site[1][6]
Apparent Affinity (Km) of D-serine deaminase for D-serine Not applicable0.1 mM[7]

Role in D-Serine Signaling Pathway

This compound delivers D-serine, which is a crucial modulator of the glutamatergic system, specifically through its interaction with the NMDA receptor. The signaling pathway is a complex interplay between neurons and glial cells.

D_Serine_Signaling cluster_astrocyte Astrocyte cluster_neuron Neuron (Postsynaptic) cluster_synaptic_cleft Synaptic Cleft L_Serine_Astro L-Serine Serine_Shuttle Serine Shuttle (e.g., ASCT) L_Serine_Astro->Serine_Shuttle L_Serine_Neuron L-Serine Serine_Shuttle->L_Serine_Neuron Transport DAAO D-Amino Acid Oxidase (DAAO) Pyruvate_Astro Pyruvate DAAO->Pyruvate_Astro SR Serine Racemase (SR) L_Serine_Neuron->SR Substrate D_Serine D-Serine SR->D_Serine Synthesis D_Serine->DAAO Degradation NMDAR NMDA Receptor D_Serine->NMDAR Co-agonist Binding Ca_Influx Ca²⁺ Influx NMDAR->Ca_Influx Activation Synaptic_Plasticity Synaptic Plasticity (LTP/LTD) Ca_Influx->Synaptic_Plasticity Downstream Signaling Glutamate Glutamate Glutamate->NMDAR Binds Presynaptic_Neuron Presynaptic Neuron Presynaptic_Neuron->Glutamate Release

D-Serine Signaling at the Glutamatergic Synapse.

Experimental Protocols

Detailed methodologies for key experiments involving this compound and its applications are provided below. These protocols are intended as a guide and may require optimization for specific experimental conditions.

Synthesis of this compound

This protocol describes a general method for the synthesis of this compound via esterification of D-serine.

Synthesis_Workflow D_Serine D-Serine Reaction Reaction Mixture (Reflux) D_Serine->Reaction Benzyl_Alcohol Benzyl Alcohol Benzyl_Alcohol->Reaction HCl_gas HCl (gas) HCl_gas->Reaction Cooling Cooling & Crystallization Reaction->Cooling Filtration Filtration & Washing Cooling->Filtration Drying Drying under Vacuum Filtration->Drying Product Benzyl D-serinate HCl Drying->Product

Workflow for the Synthesis of Benzyl D-serinate HCl.

Materials:

  • D-serine

  • Benzyl alcohol (anhydrous)

  • Hydrogen chloride (gas)

  • Diethyl ether (anhydrous)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

  • Gas dispersion tube

  • Ice bath

Procedure:

  • Suspend D-serine in a suitable excess of anhydrous benzyl alcohol in a round-bottom flask equipped with a magnetic stir bar and reflux condenser.

  • Cool the mixture in an ice bath and slowly bubble dry hydrogen chloride gas through the suspension with stirring until saturation is achieved.

  • Remove the ice bath and heat the reaction mixture to reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature, and then further cool in an ice bath to induce crystallization.

  • If precipitation is slow, anhydrous diethyl ether can be added to facilitate the process.

  • Collect the crystalline product by vacuum filtration and wash with cold anhydrous diethyl ether to remove excess benzyl alcohol.

  • Dry the product under vacuum to yield this compound as a white crystalline solid.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

In Vitro Hydrolysis and D-Serine Release Assay

This protocol outlines a method to measure the release of D-serine from this compound, for instance, in the presence of esterases.

Materials:

  • This compound

  • Phosphate-buffered saline (PBS), pH 7.4

  • Porcine liver esterase (or other relevant enzyme)

  • HPLC system with a chiral column or pre-column derivatization capability

  • Derivatizing agent (e.g., o-phthaldialdehyde/N-acetyl-L-cysteine) for HPLC analysis[8]

  • Quenching solution (e.g., perchloric acid)

  • Thermostatic water bath

Procedure:

  • Prepare a stock solution of this compound in PBS.

  • Prepare the esterase solution in PBS to the desired concentration.

  • In a series of microcentrifuge tubes, pre-warm the this compound solution to 37°C.

  • Initiate the reaction by adding the esterase solution to each tube. Include a control with no enzyme.

  • Incubate the reactions at 37°C. At various time points, stop the reaction in designated tubes by adding a quenching solution.

  • Centrifuge the samples to pellet the precipitated protein.

  • Collect the supernatant for HPLC analysis.

  • Derivatize the samples (if required by the HPLC method) to enable detection and chiral separation of D-serine.[8]

  • Inject the samples into the HPLC system and quantify the amount of D-serine released over time.

  • Calculate the rate of hydrolysis from the time-course data.

NMDA Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to assess the interaction of D-serine (released from this compound) with the NMDA receptor.

Materials:

  • Rat cortical membranes (or other tissue preparation expressing NMDA receptors)

  • [³H]CGP 39653 (or another suitable radioligand for the NMDA receptor agonist site)[9][10][11]

  • This compound (or D-serine) as the competitor

  • Assay buffer (e.g., Tris-HCl)

  • Scintillation vials and scintillation cocktail

  • Glass fiber filters

  • Filtration manifold

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of this compound (or D-serine) in the assay buffer.

  • In assay tubes, combine the rat cortical membranes, a fixed concentration of [³H]CGP 39653, and varying concentrations of the competitor.

  • Define non-specific binding using a high concentration of a known NMDA receptor agonist (e.g., L-glutamate).

  • Incubate the tubes at a controlled temperature for a sufficient time to reach equilibrium.

  • Terminate the binding reaction by rapid vacuum filtration through glass fiber filters.

  • Wash the filters quickly with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Plot the percentage of specific binding against the logarithm of the competitor concentration and determine the IC₅₀ value. Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

Solid-Phase Peptide Synthesis (SPPS) using a D-Serine Derivative

This protocol provides a general workflow for incorporating D-serine into a peptide chain using a protected D-serine derivative suitable for Fmoc-based SPPS. While this compound is used for carboxyl protection, in standard Fmoc SPPS, the carboxyl group is anchored to the resin, and the side chain is protected (e.g., with a t-butyl group) and the N-terminus is protected with Fmoc. This protocol describes the use of Fmoc-D-Ser(tBu)-OH as an example.

SPPS_Cycle Start Resin with growing peptide chain (N-terminus Fmoc-protected) Deprotection Fmoc Deprotection (Piperidine in DMF) Start->Deprotection Washing1 Washing (DMF) Deprotection->Washing1 Coupling Coupling: Fmoc-D-Ser(tBu)-OH + Coupling Reagents Washing1->Coupling Washing2 Washing (DMF) Coupling->Washing2 Next_Cycle Repeat for next amino acid Washing2->Next_Cycle Final_Cleavage Final Cleavage & Deprotection (TFA) Washing2->Final_Cleavage

A single cycle of Solid-Phase Peptide Synthesis (SPPS).

Materials:

  • Fmoc-protected amino acid resin (e.g., Wang or Rink Amide resin)

  • Fmoc-D-Ser(tBu)-OH

  • Coupling reagents (e.g., HBTU, HATU) and a base (e.g., DIPEA)

  • Deprotection solution (e.g., 20% piperidine in DMF)

  • Solvents: Dimethylformamide (DMF), Dichloromethane (DCM)

  • Washing solvents (e.g., DMF, DCM, isopropanol)

  • Cleavage cocktail (e.g., TFA/TIS/H₂O)

  • SPPS reaction vessel

Procedure:

  • Resin Swelling: Swell the resin in DMF in the reaction vessel.

  • Fmoc Deprotection: Remove the Fmoc group from the N-terminal amino acid of the resin-bound peptide by treating with 20% piperidine in DMF.

  • Washing: Wash the resin thoroughly with DMF to remove piperidine and by-products.

  • Coupling: Activate Fmoc-D-Ser(tBu)-OH with coupling reagents and a base in DMF and add it to the resin. Allow the coupling reaction to proceed to completion.

  • Washing: Wash the resin with DMF to remove excess reagents and by-products.

  • Repeat: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

  • Final Cleavage: After the final amino acid has been coupled and the N-terminal Fmoc group has been removed, wash the resin with DCM and dry. Cleave the peptide from the resin and remove the side-chain protecting groups (including the t-butyl group from D-serine) by treating with a cleavage cocktail.

  • Purification: Precipitate the crude peptide in cold diethyl ether, and purify by reverse-phase HPLC.

Conclusion

This compound is an invaluable tool in the study of D-serine biochemistry and its role in the central nervous system. Its utility as a prodrug facilitates the investigation of NMDA receptor function and holds promise for the development of novel therapeutics for a variety of neurological disorders. Furthermore, its application as a protected amino acid derivative in synthetic chemistry underscores its versatility. This technical guide provides a foundational understanding of this compound, offering detailed protocols and insights to aid researchers and drug development professionals in their scientific endeavors. The continued exploration of this and similar D-serine derivatives will undoubtedly lead to further advancements in our understanding of brain function and the treatment of its associated pathologies.

References

The Advent and Evolution of Serine Benzyl Ester Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Serine, a pivotal amino acid in a myriad of physiological processes, presents unique challenges in synthetic chemistry due to the reactivity of its hydroxyl and carboxyl groups. The strategic use of protecting groups is therefore essential, particularly in the intricate process of peptide synthesis. Among these, benzyl ester derivatives of serine have emerged as indispensable tools. This technical guide provides an in-depth exploration of the discovery, history, synthesis, and applications of serine benzyl ester derivatives, with a particular focus on their significance in drug development and biochemical research. Detailed experimental protocols, comparative data, and visualization of key pathways are presented to offer a comprehensive resource for researchers in the field.

A Historical Perspective: The Genesis of Protecting Group Chemistry

The concept of temporarily masking a functional group to direct the course of a chemical reaction is a cornerstone of modern organic synthesis. The field of peptide synthesis, in particular, owes its progress to the development of robust protecting group strategies. A seminal moment in this area was the introduction of the benzyloxycarbonyl (Cbz or Z) group for the protection of amines by Max Bergmann and Leonidas Zervas in 1932.[1] This innovation laid the groundwork for controlled, stepwise peptide synthesis.

Following this, the application of benzyl groups for the protection of carboxylic acids through esterification became a logical and widely adopted extension of this strategy.[1] The benzyl ester provides durable protection under a variety of reaction conditions and can be selectively removed under mild conditions, most commonly through catalytic hydrogenolysis, which preserves many other protecting groups used in peptide synthesis.[1] This orthogonality is a fundamental principle of contemporary synthetic peptide chemistry.[1] While a singular "discovery" paper for serine benzyl ester is not readily identifiable, its use evolved as a natural progression in the application of benzyl protection in the synthesis of serine-containing peptides.[1]

Key Milestones in Protecting Group Chemistry Relevant to Peptide Synthesis:

YearMilestoneKey ContributorsSignificance
1932 Introduction of the benzyloxycarbonyl (Cbz) group for amine protection.Max Bergmann and Leonidas ZervasEnabled controlled, stepwise addition of amino acids, laying the foundation for modern peptide synthesis.[1]
1963 Development of solid-phase peptide synthesis (SPPS).R.B. MerrifieldRevolutionized peptide synthesis by immobilizing the growing peptide chain to a solid support, simplifying purification.[2]
1970 Introduction of the base-labile Fmoc protecting group.Louis A. Carpino and Grace Y. HanProvided an alternative to the acid-labile Boc group, expanding the repertoire of orthogonal protection schemes.[2]
1977 Development of the concept of orthogonal protection.G. Barany and R.B. MerrifieldFormalized the strategy of using multiple protecting groups that can be removed under distinct conditions, allowing for complex peptide modifications.[2]
1978 Development of the Fmoc/tBu strategy utilizing Wang resin.J. Meienhofer and coworkersEstablished one of the most widely used orthogonal protection schemes in modern SPPS.[2]

Core Serine Benzyl Ester Derivatives in Synthetic Chemistry

Two primary forms of serine benzyl ester derivatives are central to synthetic applications:

  • L-Serine Benzyl Ester (H-Ser-OBzl): In this derivative, the carboxyl group of serine is protected as a benzyl ester. It is commonly used in solution-phase peptide synthesis and for the initial anchoring of serine to certain solid supports.[1]

  • O-Benzyl-L-serine (H-Ser(Bzl)-OH): Here, the hydroxyl group of the serine side chain is protected as a benzyl ether. This prevents unwanted side reactions of the hydroxyl group during peptide coupling and is crucial for incorporating serine into peptides using both Boc and Fmoc solid-phase peptide synthesis (SPPS) strategies.[1]

Synthesis of Serine Benzyl Ester Derivatives: Protocols and Comparative Data

The synthesis of serine benzyl ester derivatives can be accomplished through several methods. The choice of method often depends on whether the carboxyl or hydroxyl group is to be protected and the scale of the synthesis.

Synthesis of L-Serine Benzyl Ester

The most common method for synthesizing L-serine benzyl ester is through Fischer esterification, where L-serine is reacted with benzyl alcohol in the presence of an acid catalyst.

Experimental Protocol: Fischer Esterification using p-Toluenesulfonic Acid

  • Reaction: A mixture of an amino acid (0.05 mol), p-toluenesulfonic acid (0.06 mol), benzyl alcohol (0.25 mol), and cyclohexane (30 mL) is refluxed for 4 hours using a Dean-Stark apparatus to remove the water formed during the reaction.[3]

  • Work-up: The reaction mixture is cooled to room temperature, and ethyl acetate (80 mL) is added. After stirring for 1 hour, the precipitated product (the p-toluenesulfonate salt) is collected by filtration and dried.[3]

Experimental Protocol: Direct Esterification using Hydrochloric Acid

  • Reaction: A mixture of L-serine, an excess of benzyl alcohol, and a catalytic amount of hydrochloric acid is prepared. The mixture is heated to reflux at a temperature of 80–100°C for 12–24 hours.[1]

  • Mechanism: The hydrochloric acid protonates the hydroxyl group of benzyl alcohol, increasing its electrophilicity. The carboxylate oxygen of L-serine then performs a nucleophilic attack on the activated benzyl alcohol. Water is eliminated, yielding the L-serine benzyl ester.[1]

  • Work-up: Upon cooling, the product precipitates as the hydrochloride salt. The crystalline product is collected by filtration, washed with a non-polar solvent like diethyl ether to remove excess benzyl alcohol, and dried under vacuum.[1]

Synthesis of O-Benzyl-L-serine

The synthesis of O-benzyl-L-serine requires a multi-step process involving the protection of the amino and carboxyl groups, benzylation of the hydroxyl group, and subsequent deprotection.

Experimental Protocol: Synthesis of O-Benzyl-L-serine via N-protection

  • N-protection of L-serine: To a stirred solution of L-serine (5.2 g, 50.0 mmol) in 1M NaOH aqueous solution (50 mL) and 1,4-dioxane (100 mL) at 0°C, di-tert-butyl dicarbonate (13.1 g, 60.0 mmol) is slowly added. The mixture is warmed to room temperature and stirred for 24 hours. After evaporation of 1,4-dioxane, the aqueous layer is washed with Et2O (50 mL). The aqueous layer is then acidified with 1M H2SO4 to a pH of 2-3 and extracted with EtOAc (3 x 50 mL). The combined organic layers are dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure to yield N-(tert-butoxycarbonyl)-L-serine. (Yield: 9.6 g, 94%).[4]

  • Benzylation of the hydroxyl group: To a solution of the obtained N-Boc-L-serine (8.2 g, 40.0 mmol) in anhydrous DMF (200 mL), sodium hydride (2.1 g, 88 mmol) is added at 0°C under an argon atmosphere. Benzyl bromide is then added, and the reaction is stirred for 5 hours at room temperature.[4]

  • Deprotection of the amino group: The N-(tert-butoxycarbonyl)-O-benzyl-L-serine (7.38 g, 25 mmol) is dissolved in a mixture of CH2Cl2 (30 mL) and TFA (5 mL). The reaction mixture is stirred at room temperature for 2 hours. The solvents are removed under reduced pressure, and the resulting residue is purified by decantation using Et2O to remove residual TFA, yielding O-benzyl-L-serine. (Yield: 4.7 g, 97%).[4]

Deprotection of Benzyl Esters and Ethers

A key advantage of using benzyl protecting groups is their facile removal by catalytic hydrogenolysis.

Experimental Protocol: Catalytic Hydrogenolysis

  • Procedure: An in situ prepared Pd0/C catalyst is generated from palladium acetate (Pd(OAc)2) and charcoal in methanol under mild conditions (25°C, 1 atm H2). This method achieves high yields (up to 99%) with low palladium loadings (0.025–0.05 mol%) and minimal contamination of the product with palladium residues.[5]

  • Alternative: Transfer hydrogenation using palladium on carbon and a hydrogen donor like formic acid or 1,4-cyclohexadiene provides a rapid and simple method for the removal of O-benzyl groups.[6]

Logical Workflow for O-Benzyl-L-serine Synthesis

G cluster_0 Step 1: N-protection cluster_1 Step 2: Benzylation cluster_2 Step 3: N-deprotection A L-Serine B N-Boc-L-Serine A->B Boc2O, NaOH, 1,4-dioxane C N-Boc-O-benzyl-L-serine B->C NaH, Benzyl Bromide, DMF D O-Benzyl-L-serine C->D TFA, CH2Cl2

Caption: Synthesis workflow for O-Benzyl-L-serine.

Physicochemical and Quantitative Data
DerivativeMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Optical Rotation [α]DReference
L-Serine Benzyl Ester Hydrochloride C10H14ClNO3231.68~175 (decomposes)-12° (c=4 in water)[7][8]
O-Benzyl-L-serine C10H13NO3195.22~227 (decomposes)+21±2° (c=2% in acetic acid:water (4:1) + 1 Eq HCl)
Fmoc-L-serine benzyl ester C25H23NO5417.592 - 102-12 ± 2° (c=1 in DMF)[9]
Fmoc-O-benzyl-L-serine C25H23NO5417.5140 - 150+24 ± 2° (c=1 in Ethyl acetate)[10]
Synthesis MethodProductCatalyst/ReagentReaction TimeYieldReference
Fischer EsterificationL-Serine Benzyl Ester BenzenesulfonateBenzenesulfonic acid5 hours>85%[11]
Direct EsterificationL-Serine Benzyl Ester HydrochlorideHydrochloric acid12-24 hoursNot specified[1]
Enzymatic EsterificationL-Serine Benzyl EsterCandida antarctica lipase B48 hours65-70%[7]
Multi-step SynthesisO-Benzyl-L-serineBoc2O, NaH, BnBr, TFA~31 hours~91% (overall)[4]

Applications in Drug Development and Research

Serine benzyl ester derivatives are fundamental in the development of a wide array of therapeutics and research tools.

Peptide Synthesis

This remains the most prominent application. O-Benzyl-L-serine is essential for incorporating serine into peptides using both Boc and Fmoc solid-phase peptide synthesis (SPPS), preventing side-chain modifications.[1] L-Serine benzyl ester protects the C-terminus during solution-phase synthesis.[1]

Neuroscience Research: The Role of D-Serine at the NMDA Receptor

D-serine, an isomer of L-serine, is a critical co-agonist of the N-methyl-D-aspartate (NMDA) receptor, which is a key player in synaptic plasticity, learning, and memory.[12] D-Serine benzyl ester hydrochloride is utilized as a tool to study neurotransmitter systems and is being explored for its potential in developing treatments for neurological disorders such as schizophrenia and Alzheimer's disease by modulating NMDA receptor activity.[1]

Signaling Pathway of D-Serine at the Glutamatergic Synapse

G cluster_0 Presynaptic Neuron cluster_1 Astrocyte cluster_2 Postsynaptic Neuron Glutamate Glutamate NMDA_Receptor NMDA Receptor (GluN1/GluN2) Glutamate->NMDA_Receptor Binds to GluN2 L_Serine_Astro L-Serine SerineRacemase Serine Racemase L_Serine_Astro->SerineRacemase D_Serine_Astro D-Serine SerineRacemase->D_Serine_Astro D_Serine_Astro->NMDA_Receptor Binds to GluN1 (co-agonist) Ca_Influx Ca²⁺ Influx NMDA_Receptor->Ca_Influx Channel Opening Synaptic_Plasticity Synaptic Plasticity (LTP/LTD) Ca_Influx->Synaptic_Plasticity Downstream Signaling

Caption: D-Serine signaling at the glutamatergic synapse.

Enzyme Inhibition

Serine benzyl ester derivatives have been instrumental in the synthesis of various enzyme inhibitors. For instance, they have been used as starting materials in the development of inhibitors for HIV-1 protease, a key enzyme in the life cycle of the human immunodeficiency virus.[13][14][15] The design of these inhibitors often involves creating peptide-like molecules that mimic the natural substrates of the protease, and serine derivatives can be incorporated to interact with the active site of the enzyme.

Conclusion

From their conceptual origins in the pioneering work on protecting group chemistry, serine benzyl ester derivatives have become indispensable tools in modern organic synthesis and medicinal chemistry. Their foundational role in enabling the controlled synthesis of peptides has had a profound impact on drug discovery and development, facilitating the creation of complex therapeutic peptides. Furthermore, their utility extends into neuroscience research and the design of enzyme inhibitors, highlighting their versatility and continued importance in the scientific community. This guide has provided a comprehensive overview of their history, synthesis, and applications, offering a valuable resource for researchers and professionals in the field.

References

Benzyl D-serinate Hydrochloride: A Comprehensive Technical Guide for Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzyl D-serinate hydrochloride is a pivotal chiral building block in modern organic synthesis, particularly valued in the fields of medicinal chemistry and drug development. Its unique structural features, comprising a protected carboxylic acid and a free primary amine and hydroxyl group, make it an exceptionally versatile intermediate for the synthesis of complex peptides, peptidomimetics, and other bioactive molecules. This technical guide provides an in-depth overview of the properties, synthesis, and applications of this compound, with a focus on detailed experimental protocols and its role in the development of novel therapeutics, including NMDA receptor modulators.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and chemical properties of this compound is essential for its effective use in synthesis. The following tables summarize key quantitative data for this compound.

PropertyValue
Molecular Formula C₁₀H₁₄ClNO₃
Molecular Weight 231.68 g/mol
Appearance White to off-white powder
Melting Point 169-174 °C
Boiling Point 360.4°C at 760 mmHg
Solubility Soluble in water
Storage Temperature 2-8 °C
Spectroscopic DataIdentifier
CAS Number 151651-44-4
InChI Key MGZWCDQAKCHOBX-SBSPUUFOSA-N
Canonical SMILES C1=CC=C(C=C1)COC(=O)C(CO)N.Cl

Synthesis of this compound

The preparation of enantiomerically pure this compound is a critical first step for its application in stereoselective synthesis. A common and efficient method involves the direct esterification of D-serine with benzyl alcohol using an acid catalyst.

Experimental Protocol: Acid-Catalyzed Esterification

This protocol describes the synthesis of Benzyl L-serinate hydrochloride, and a similar procedure can be applied for the D-enantiomer.[1]

Materials:

  • L-serine (or D-serine)

  • Benzyl alcohol (excess)

  • Hydrochloric acid (catalytic amount)

  • Diethyl ether

Procedure:

  • A mixture of serine, an excess of benzyl alcohol, and a catalytic amount of hydrochloric acid is prepared.[1]

  • The mixture is heated to reflux at a temperature of 80–100°C for 12–24 hours.[1]

  • During the reaction, the hydrochloric acid protonates the hydroxyl group of benzyl alcohol, enhancing its electrophilicity. The carboxylate oxygen of serine then performs a nucleophilic attack on the activated benzyl alcohol.[1]

  • After completion, the reaction mixture is cooled.

  • The crystalline product is collected by filtration, washed with a non-polar solvent like diethyl ether to remove excess benzyl alcohol, and dried under vacuum.[1]

G General Workflow for the Synthesis of this compound start Start: D-Serine reagents Reagents: - Benzyl Alcohol (excess) - Hydrochloric Acid (catalyst) start->reagents Mix with reaction Reaction: - Reflux at 80-100°C - 12-24 hours reagents->reaction Subject to workup Workup: - Cool reaction mixture - Filter to collect crystals reaction->workup Upon completion wash Wash: - Diethyl ether to remove  excess benzyl alcohol workup->wash product Product: This compound wash->product

Synthesis of this compound.

Applications in Organic Synthesis

This compound is a versatile building block, primarily utilized in peptide synthesis and the development of neurologically active compounds.[2] Its utility stems from the orthogonal protection strategy it enables: the benzyl ester protects the carboxylic acid, while the amine group is available for coupling reactions.

N-Terminal Protection

Prior to peptide coupling, the N-terminal amine of this compound must be protected to prevent self-polymerization. Common protecting groups include Boc, Cbz, and Fmoc.

This protocol is adapted from a standard procedure for the Boc-protection of amino acid esters.[3]

Materials:

  • This compound (1.0 eq)

  • Dioxane

  • Water

  • 1N Sodium hydroxide solution (approx. 2.0 eq)

  • Di-tert-butyl dicarbonate ((Boc)₂O, 1.2 eq)

Procedure:

  • In a round-bottom flask, dissolve this compound in a 2:1 mixture of dioxane and water.[3]

  • Add 1N sodium hydroxide solution and cool the solution to 5°C in an ice bath with magnetic stirring.[3]

  • Add di-tert-butyl dicarbonate dissolved in a small amount of dioxane via an addition funnel.[3]

  • Stir the two-phase mixture vigorously at 5°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 3.5 hours.[3]

  • Monitor the reaction completion by Thin Layer Chromatography (TLC).

  • Upon completion, perform a standard aqueous workup and extract the product with an organic solvent.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the Boc-protected product.

G Workflow for N-Boc Protection of Benzyl D-serinate start Start: This compound dissolve Dissolve in Dioxane/Water (2:1) start->dissolve basify Basify with 1N NaOH and cool to 5°C dissolve->basify add_boc Add (Boc)₂O in Dioxane basify->add_boc react Stir at 5°C for 30 min, then RT for 3.5h add_boc->react workup Aqueous workup & Extraction react->workup Monitor by TLC isolate Dry and evaporate to yield product workup->isolate product Product: Boc-D-Ser(OBn)-OH isolate->product G Simplified D-Serine Signaling Pathway at the NMDA Receptor cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron glutamate Glutamate nmda_receptor NMDA Receptor glutamate->nmda_receptor Binds d_serine D-Serine d_serine->nmda_receptor Co-agonist Binding ca_influx Ca²⁺ Influx nmda_receptor->ca_influx Activation leads to downstream Downstream Signaling (e.g., Synaptic Plasticity) ca_influx->downstream

References

An In-depth Technical Guide to the Stability and Solubility of Benzyl D-serinate Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known stability and solubility characteristics of Benzyl D-serinate hydrochloride. Due to a lack of extensive publicly available data for this specific molecule, this document outlines expected properties based on its chemical structure and data from related compounds, alongside standardized methodologies for its empirical evaluation.

Physicochemical Properties

This compound is a derivative of the amino acid D-serine, presenting as a white to off-white powder.[][2] It is utilized in peptide synthesis and neuroscience research.[][2]

PropertyValueReference
Chemical Formula C₁₀H₁₄ClNO₃[3]
Molecular Weight 231.68 g/mol [4]
Appearance White to off-white powder[][2]
Melting Point 169-174 °C[][2]
Purity (typical) ≥ 99% (HPLC)[][2]
Storage Conditions 2-8 °C[]

Stability Profile

This compound is generally considered a stable compound under recommended storage conditions.[2] However, as an ester and an amino acid derivative, it is susceptible to degradation under certain environmental stresses. The primary degradation pathway is likely hydrolysis of the benzyl ester bond.

Expected Degradation Pathways

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the molecule. Key stress conditions to evaluate include hydrolysis, oxidation, photolysis, and thermal stress.

  • Hydrolysis: The ester linkage is susceptible to both acid- and base-catalyzed hydrolysis, which would yield D-serine and benzyl alcohol. The hydrochloride salt form provides some stability in acidic conditions, but the compound is expected to be less stable at neutral to high pH.

  • Oxidation: While the molecule does not contain highly susceptible moieties for oxidation, stress testing with oxidizing agents is necessary to confirm its stability.

  • Photostability: The presence of the benzene ring suggests potential sensitivity to UV light, which could lead to photodegradation.

  • Thermal Stress: Elevated temperatures can accelerate hydrolysis and other potential degradation reactions.

Below is a diagram illustrating the logical relationship of potential degradation pathways.

Potential Degradation Pathways A This compound B Hydrolysis (Acidic/Basic) A->B C Oxidation A->C D Photolysis A->D E Thermal Stress A->E F D-Serine + Benzyl Alcohol B->F G Oxidized Derivatives C->G H Photodegradants D->H I Thermally-Induced Degradants E->I

Potential Degradation Pathways
Representative Stability Data (Hypothetical)

The following table presents a hypothetical summary of stability data from a forced degradation study. Note: These values are for illustrative purposes and are not based on experimental data for this compound.

Stress ConditionParametersTime (hours)Degradation (%)Major Degradants
Acid Hydrolysis0.1 M HCl, 60°C24< 5%D-Serine, Benzyl Alcohol
Base Hydrolysis0.1 M NaOH, 25°C8~15%D-Serine, Benzyl Alcohol
Oxidation3% H₂O₂, 25°C24< 2%Not Identified
PhotostabilityICH Q1B Option II24< 3%Not Identified
Thermal80°C, dry heat48~5%D-Serine

Solubility Profile

The hydrochloride salt form of Benzyl D-serinate is expected to enhance its solubility in aqueous and polar protic solvents. The L-isomer is described as being readily soluble in water.[4] A comprehensive solubility profile should be established across a range of solvents relevant to pharmaceutical development.

Expected Solubility
  • Aqueous Solubility: Expected to be high, particularly in acidic to neutral pH ranges, due to the presence of the hydrochloride salt and the polar hydroxyl and amino groups.

  • Polar Protic Solvents (e.g., Methanol, Ethanol): High solubility is anticipated due to favorable hydrogen bonding interactions.

  • Polar Aprotic Solvents (e.g., DMSO, DMF): Good solubility is expected.

  • Non-polar Solvents (e.g., Hexane, Toluene): Low to negligible solubility is expected.

Representative Solubility Data (Hypothetical)

The following table provides a hypothetical solubility profile. Note: These values are for illustrative purposes and are not based on experimental data for this compound.

SolventTemperature (°C)Solubility (mg/mL)Classification
Water (pH 4.5)25> 100Very Soluble
Methanol25> 100Very Soluble
Ethanol2550 - 100Freely Soluble
Dichloromethane2510 - 30Soluble
Acetone251 - 10Sparingly Soluble
Toluene25< 0.1Practically Insoluble

Experimental Protocols

Detailed and validated experimental protocols are crucial for accurately determining the stability and solubility of this compound.

Stability Indicating Method Development and Forced Degradation

A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC), must be developed to separate the parent compound from any potential degradation products.

Forced Degradation Workflow cluster_0 Stress Conditions A Acid Hydrolysis (e.g., 0.1M HCl, 60°C) G Analyze Samples by Stability-Indicating HPLC A->G B Base Hydrolysis (e.g., 0.1M NaOH, RT) B->G C Oxidation (e.g., 3% H2O2, RT) C->G D Photostability (ICH Q1B) D->G E Thermal (e.g., 80°C) E->G F Benzyl D-serinate HCl Stock Solution F->A F->B F->C F->D F->E H Peak Purity Analysis (PDA Detector) G->H I Mass Balance Calculation H->I J Identify Degradants (LC-MS) I->J

Forced Degradation Workflow

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., water or methanol) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.2 M HCl to achieve a final acid concentration of 0.1 M. Incubate at 60°C.

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.2 M NaOH to achieve a final base concentration of 0.1 M. Keep at room temperature.

    • Oxidation: Mix the stock solution with an equal volume of 6% H₂O₂ to achieve a final concentration of 3%. Keep at room temperature.

    • Photostability: Expose the solid drug substance and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

    • Thermal Stress: Expose the solid drug substance to dry heat at 80°C.

  • Sampling: Withdraw aliquots at appropriate time points (e.g., 2, 4, 8, 24, 48 hours). Neutralize the acidic and basic samples before analysis.

  • Analysis: Analyze all samples using a developed stability-indicating HPLC method with a photodiode array (PDA) detector to assess peak purity. An LC-MS compatible method is beneficial for the identification of unknown degradation products.

  • Evaluation: Calculate the percentage of degradation and perform a mass balance assessment.

Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining equilibrium solubility.

Shake-Flask Solubility Workflow A Add excess Benzyl D-serinate HCl to solvent in vials B Equilibrate at constant temperature (e.g., 25°C or 37°C) with agitation for 24-48h A->B C Allow solid to settle B->C D Withdraw supernatant C->D E Filter through 0.45 µm filter D->E F Dilute sample appropriately E->F G Quantify concentration using a validated analytical method (e.g., HPLC) F->G H Determine solubility (mg/mL) G->H

Shake-Flask Solubility Workflow

Methodology:

  • Preparation: Add an excess amount of this compound to vials containing the selected solvents (e.g., water, buffers of different pH, methanol, ethanol, etc.). The excess solid should be clearly visible.

  • Equilibration: Place the vials in a shaker bath maintained at a constant temperature (e.g., 25°C or 37°C) and agitate for a sufficient period (typically 24 to 48 hours) to ensure equilibrium is reached.

  • Sampling: After equilibration, cease agitation and allow the excess solid to sediment. Carefully withdraw an aliquot of the supernatant.

  • Filtration: Immediately filter the aliquot through a suitable syringe filter (e.g., 0.45 µm PTFE or PVDF) to remove any undissolved solid.

  • Quantification: Dilute the filtered sample with a suitable solvent and determine the concentration of this compound using a validated analytical method, such as HPLC-UV.

  • Calculation: Calculate the solubility in mg/mL or g/L based on the measured concentration and the dilution factor.

Conclusion

This compound is a stable crystalline solid with expected good solubility in aqueous and polar solvents. While this guide provides a framework for understanding and evaluating its stability and solubility, it is imperative for researchers and drug developers to conduct specific experimental studies to obtain quantitative data. The protocols and workflows outlined herein represent standard industry practices for generating the reliable data necessary for regulatory submissions and to ensure product quality and performance.

References

The Strategic Application of Benzyl D-serinate Hydrochloride in Modern Peptide Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the intricate landscape of pharmaceutical research and drug development, the precise assembly of peptides is paramount. The chirality and functionality of each amino acid residue can dramatically influence the biological activity and stability of the final molecule. This technical guide delves into the critical role of Benzyl D-serinate hydrochloride as a protected amino acid, providing researchers, scientists, and drug development professionals with a comprehensive overview of its function, application, and associated experimental protocols. The strategic use of such protecting groups is fundamental to achieving high-yield, high-purity synthesis of complex peptides, particularly those incorporating D-amino acids to enhance enzymatic resistance.[1][]

Core Functionality: The Benzyl Ester as a Carboxyl Protecting Group

This compound serves as a protected version of the non-proteinogenic amino acid D-serine. In peptide synthesis, the primary function of the benzyl ester group is to mask the carboxylic acid moiety of D-serine.[1][] This protection is crucial to prevent unwanted side reactions during the formation of peptide bonds, where the N-terminus of an incoming amino acid must selectively react with the C-terminus of the growing peptide chain.

The benzyl group offers robust protection under a variety of coupling conditions. Its removal, or deprotection, is typically achieved under mild conditions via catalytic hydrogenolysis, a method that is orthogonal to many other protecting groups used for amino acid side chains, thus ensuring the integrity of the peptide backbone and other sensitive functional groups.[3][4]

Applications in Drug Development and Neuroscience

The incorporation of D-amino acids, such as D-serine, into peptide therapeutics is a key strategy for improving their pharmacokinetic profiles. Peptides containing D-amino acids often exhibit increased resistance to enzymatic degradation by proteases, leading to a longer in vivo half-life.[1] this compound is therefore a critical building block in the synthesis of these more durable peptide drugs.

Beyond its role in peptide synthesis, this compound is also utilized in neuroscience research to investigate the function of D-serine as a neurotransmitter and a modulator of NMDA receptor activity.[3] Furthermore, it can be employed in prodrug design, where the benzyl ester can be cleaved in vivo to release the active D-serine molecule.[1]

Quantitative Data on Performance

The efficiency of peptide synthesis relies heavily on the performance of the protected amino acids and the coupling reagents used. The following tables summarize key quantitative data related to the use of benzyl-protected serine in peptide synthesis.

ParameterValueReference
Purity (HPLC)≥ 99%[1]
Melting Point~175°C (decomposition)[]
Optical Rotation [α]D-12° (c = 4 in water)[]
Physicochemical Properties of L-Serine Benzyl Ester Hydrochloride, a closely related compound.
Coupling Reagent SystemTypical YieldTypical Reaction TimeKey AdvantagesPotential Disadvantages
EDC/HOBt~91%18 - 24 hoursCost-effective; water-soluble byproducts are easily removed.Slower reaction rates; risk of racemization without an additive.
HBTU/Base>90%10 - 60 minutesFast and efficient, good for sterically hindered amino acids.Potential for side reactions if used in excess.
HATU/Base>95%< 30 minutesMore reactive than HBTU, leading to faster and more complete reactions.Higher cost.
DEPBT/Base~54.6%Not SpecifiedExhibits remarkable resistance to racemization.Lower reported yield in this specific context.
Performance Comparison of Coupling Reagents with (S)-Benzyl 2-amino-3-hydroxypropanoate.[5]

Experimental Protocols

Detailed and reliable experimental protocols are essential for the successful application of this compound in peptide synthesis. The following sections provide methodologies for the key steps of its use.

Synthesis of this compound

A common method for the preparation of amino acid benzyl esters involves the direct esterification of the amino acid with benzyl alcohol in the presence of an acid catalyst, such as p-toluenesulfonic acid or hydrochloric acid. The reaction is typically performed in a solvent that allows for the azeotropic removal of water, such as cyclohexane.

Protocol for Direct Esterification:

  • Suspend D-serine in a mixture of benzyl alcohol and cyclohexane.

  • Add a catalytic amount of p-toluenesulfonic acid monohydrate.

  • Heat the mixture to reflux with a Dean-Stark apparatus to remove water.

  • After the reaction is complete (monitored by TLC), cool the mixture.

  • Precipitate the product as its tosylate or hydrochloride salt by the addition of an appropriate solvent like ethyl acetate.

  • Filter the precipitate, wash with a non-polar solvent, and dry under vacuum.

Peptide Coupling using this compound

The following is a general protocol for the coupling of an N-protected amino acid to this compound using EDC/HOBt as the coupling reagents.

Protocol for Peptide Coupling (EDC/HOBt):

  • Under an inert atmosphere, dissolve the N-protected amino acid (e.g., Boc-Alanine) in a dry, aprotic solvent such as chloroform or DMF.

  • To this solution, add this compound and a tertiary amine base (e.g., triethylamine or diisopropylethylamine) to neutralize the hydrochloride salt.

  • Cool the mixture to 0°C in an ice bath.

  • Add 1-hydroxybenzotriazole (HOBt) followed by 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC HCl).

  • Allow the reaction to stir at 0°C for a few hours and then warm to room temperature, stirring overnight.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, perform an aqueous workup to remove water-soluble byproducts.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude dipeptide by column chromatography.[5]

Deprotection of the Benzyl Ester Group

The final step after the peptide chain has been assembled is the removal of the protecting groups. The benzyl ester is typically removed by catalytic hydrogenolysis.

Protocol for Catalytic Hydrogenolysis:

  • Dissolve the benzyl-protected peptide in a suitable solvent such as methanol, ethanol, or ethyl acetate.

  • Carefully add a catalytic amount of palladium on carbon (Pd/C, typically 5-10 mol%).

  • Flush the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon).

  • Stir the mixture vigorously at room temperature.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Upon completion, carefully filter the reaction mixture through a pad of celite to remove the catalyst.

  • Wash the filter cake with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield the deprotected peptide.[1][6]

Visualizing the Workflow

To further clarify the role of this compound in peptide synthesis, the following diagrams illustrate the key processes.

Protection_Deprotection_Cycle cluster_protection Protection Step cluster_synthesis Peptide Synthesis D_Serine D-Serine Protected_AA Benzyl D-serinate (Carboxyl-Protected) D_Serine->Protected_AA Benzyl Alcohol, Acid Catalyst Deprotected_AA D-Serine Residue in Peptide Protected_AA->Deprotected_AA Peptide Coupling Deprotected_AA->D_Serine Catalytic Hydrogenolysis (H2, Pd/C)

Protection and Deprotection Cycle of D-Serine.

Peptide_Synthesis_Workflow Start Start with Resin-Bound Amino Acid or C-Terminal Ester Coupling Couple with N-Protected Benzyl D-serinate Start->Coupling Wash1 Wash Coupling->Wash1 N_Deprotection N-alpha Deprotection Wash1->N_Deprotection Wash2 Wash N_Deprotection->Wash2 Next_Coupling Couple with Next N-Protected Amino Acid Wash2->Next_Coupling Repeat Repeat Cycle Next_Coupling->Repeat n times Final_Deprotection Final Deprotection (including Benzyl Ester removal) Repeat->Final_Deprotection Cleavage Cleavage from Resin (if applicable) Final_Deprotection->Cleavage Purification Purification Cleavage->Purification Final_Peptide Final Peptide Purification->Final_Peptide

General Solid-Phase Peptide Synthesis Workflow.

References

Methodological & Application

Application Notes and Protocols for Benzyl D-serinate Hydrochloride in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol and application notes for the use of Benzyl D-serinate hydrochloride in solid-phase peptide synthesis (SPPS). These guidelines are intended for researchers and professionals engaged in peptide synthesis and drug development.

Introduction

Serine and its stereoisomers are fundamental components of many biologically active peptides. The incorporation of D-amino acids, such as D-serine, can significantly impact the peptide's secondary structure, stability against enzymatic degradation, and receptor-binding affinity. In solid-phase peptide synthesis (SPPS), the hydroxyl group of serine must be protected to prevent undesirable side reactions during peptide chain elongation. The benzyl ether is a common protecting group for the serine side chain. This compound is a commercially available building block for introducing D-serine into a peptide sequence. This document outlines the protocol for its use within the widely adopted Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) orthogonal protection strategy.

Core Principles and Considerations

The selection of a side-chain protecting group for serine is a critical factor that influences coupling efficiency, prevention of side reactions like racemization and β-elimination, and the final cleavage strategy[1]. While tert-butyl (tBu) and trityl (Trt) are more commonly used in modern Fmoc-SPPS due to their lability under milder acidic conditions, the benzyl (Bzl) group remains a viable option, particularly in specific synthetic strategies[1][2]. The use of this compound requires careful consideration of the cleavage conditions, as the benzyl group is typically removed with strong acids like hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA), which can be harsh on sensitive peptides[1][3].

Data Summary

The following table summarizes the key parameters and reagents for the incorporation of this compound in SPPS. It is important to note that optimal conditions may vary depending on the specific peptide sequence and the resin used.

ParameterReagent/ConditionConcentration/RatioTypical Reaction TimeNotes
Resin Swelling Dimethylformamide (DMF) or Dichloromethane (DCM)10-15 mL/g of resin30-60 minEssential for optimal reagent accessibility[4].
Fmoc Deprotection 20-40% Piperidine in DMF2 x 5-10 min10-20 min totalComplete removal of the Fmoc group is crucial for the subsequent coupling step[1].
Amino Acid Activation & Coupling This compound3-5 equivalents1-4 hoursThe hydrochloride salt must be neutralized in situ with a base.
Coupling Reagent (e.g., HBTU, HATU, DIC)3-5 equivalents1-4 hoursChoice of coupling reagent can influence efficiency and minimize racemization[5].
Base (e.g., DIPEA, NMM)6-10 equivalents1-4 hoursNeutralizes the amino acid hydrochloride and activates the coupling reagent[6][7].
Washing DMF and DCM3-5 cycles each1-2 min per washThorough washing is necessary to remove excess reagents and byproducts[1].
Cleavage and Deprotection Trifluoroacetic acid (TFA) cocktail (e.g., TFA/TIS/H2O 95:2.5:2.5)10 mL/g of resin2-4 hoursThis standard TFA cocktail will remove the Fmoc group and cleave the peptide from many common resins but may not be sufficient to remove the benzyl protecting group from the serine side chain. Stronger acids like HF or TFMSA are typically required for complete debenzylation.

Experimental Protocols

Materials
  • This compound

  • Fmoc-compatible solid support (e.g., Rink Amide resin, Wang resin)

  • Fmoc-protected amino acids

  • Coupling reagents: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), or DIC (N,N'-Diisopropylcarbodiimide) with HOBt (Hydroxybenzotriazole)

  • Base: DIPEA (N,N-Diisopropylethylamine) or NMM (N-Methylmorpholine)

  • Solvents: DMF (Dimethylformamide), DCM (Dichloromethane)

  • Deprotection solution: 20-40% piperidine in DMF

  • Washing solvents: DMF, DCM

  • Cleavage cocktail: e.g., 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% water

  • Cold diethyl ether for precipitation

Protocol for a Single Coupling Cycle of this compound

This protocol assumes the synthesis is proceeding from the C-terminus to the N-terminus on a pre-loaded resin.

  • Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes in a reaction vessel[4].

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20-40% piperidine in DMF solution to the resin.

    • Agitate for 5-10 minutes.

    • Drain the solution.

    • Repeat the piperidine treatment for another 5-10 minutes[1].

    • Drain the solution and wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to remove all traces of piperidine[1].

  • Coupling of this compound:

    • In a separate vial, dissolve this compound (3-5 equivalents relative to the resin loading), the coupling reagent (e.g., HBTU, 3-5 equivalents), and HOBt (if using DIC, 3-5 equivalents) in a minimal amount of DMF.

    • Add DIPEA (6-10 equivalents) to the solution. The additional equivalents of base are required to neutralize the hydrochloride salt of the amino acid.

    • Add the activation mixture to the drained and washed resin.

    • Agitate the reaction vessel for 1-4 hours. The progress of the coupling can be monitored using a ninhydrin (Kaiser) test.

  • Washing:

    • Drain the coupling solution.

    • Wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to remove excess reagents and byproducts[1]. The resin is now ready for the next deprotection and coupling cycle.

Final Cleavage and Deprotection
  • Final Fmoc Deprotection: After the final amino acid has been coupled, remove the N-terminal Fmoc group using the standard deprotection protocol[1].

  • Resin Washing and Drying: Wash the resin extensively with DMF and DCM, and then dry the resin under vacuum[1].

  • Cleavage:

    • Add the cleavage cocktail to the dried resin[1].

    • Allow the reaction to proceed at room temperature for 2-4 hours with occasional agitation.

    • Note: As previously mentioned, a standard TFA-based cocktail may not be sufficient to remove the benzyl protecting group. A subsequent step with a stronger acid like HF or TFMSA may be necessary for complete deprotection.

  • Peptide Precipitation and Purification:

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether[1].

    • Centrifuge to pellet the peptide, decant the ether, and dry the peptide.

    • The crude peptide can then be purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualizations

SPPS_Workflow Resin Start: Resin Swell 1. Swell Resin (DMF/DCM) Resin->Swell Deprotect 2. Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect Wash1 3. Wash (DMF/DCM) Deprotect->Wash1 Couple 4. Couple (Benzyl D-serinate HCl, Coupling Reagent, Base) Wash1->Couple Wash2 5. Wash (DMF/DCM) Couple->Wash2 Repeat Repeat Steps 2-5 for each amino acid Wash2->Repeat Next cycle FinalDeprotect 6. Final Fmoc Deprotection Wash2->FinalDeprotect Final cycle Repeat->Deprotect Cleave 7. Cleave & Deprotect (TFA Cocktail) FinalDeprotect->Cleave Precipitate 8. Precipitate (Cold Ether) Cleave->Precipitate Purify 9. Purify (RP-HPLC) Precipitate->Purify End End: Pure Peptide Purify->End

Caption: Workflow for Solid-Phase Peptide Synthesis using this compound.

Coupling_Reaction cluster_reactants Reactants Amino_Acid Benzyl D-serinate HCl Activation Activation Amino_Acid->Activation Coupling_Reagent Coupling Reagent (e.g., HBTU) Coupling_Reagent->Activation Base Base (e.g., DIPEA) Base->Activation Activated_AA Activated Benzyl D-serinate Activation->Activated_AA Coupling Coupling Activated_AA->Coupling Peptide_Resin N-terminus deprotected Peptide-Resin Peptide_Resin->Coupling Coupled_Product Peptide elongated by one D-Ser(Bzl) residue Coupling->Coupled_Product

Caption: Activation and coupling of this compound in SPPS.

References

Application of Benzyl D-serinate hydrochloride in neuroscience research.

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl D-serinate hydrochloride is a synthetic derivative of the endogenous neuromodulator D-serine. In the central nervous system (CNS), D-serine is a crucial co-agonist at the glycine site of N-methyl-D-aspartate (NMDA) receptors, playing a vital role in synaptic plasticity, learning, and memory.[1] Due to the therapeutic potential of modulating NMDA receptor activity in various neurological and psychiatric disorders, there is significant interest in compounds that can effectively and safely elevate D-serine levels in the brain. This compound serves as a valuable research tool and a potential prodrug for this purpose.[]

This document provides detailed application notes and experimental protocols for the use of this compound in neuroscience research, targeting researchers, scientists, and professionals in drug development.

Physicochemical Properties and Handling

Proper handling and storage of this compound are essential for maintaining its integrity and ensuring reproducible experimental outcomes.

PropertyValueReference
CAS Number 151651-44-4Chem-Impex
Molecular Formula C₁₀H₁₃NO₃·HClChem-Impex
Molecular Weight 231.67 g/mol Chem-Impex
Appearance White to off-white crystalline powderChem-Impex
Solubility Soluble in water-
Storage Store at 2-8°C, protected from light and moisture.Chem-Impex

Note: Always refer to the manufacturer's safety data sheet (SDS) for complete safety and handling information.

Applications in Neuroscience Research

This compound is primarily utilized in neuroscience research for the following applications:

  • NMDA Receptor Modulation: As a prodrug, it is metabolized in vivo to release D-serine, thereby potentiating NMDA receptor function. This is particularly useful for studying the role of the NMDA receptor co-agonist site in various physiological and pathological processes.[1][]

  • Synaptic Plasticity Studies: By increasing the availability of D-serine, researchers can investigate its impact on long-term potentiation (LTP) and long-term depression (LTD), key cellular mechanisms underlying learning and memory.

  • Preclinical Models of Neurological and Psychiatric Disorders: The compound is employed in animal models of conditions associated with NMDA receptor hypofunction, such as schizophrenia, to explore the therapeutic potential of enhancing D-serine signaling.

  • Pharmacokinetic and Drug Delivery Studies: this compound serves as a tool to study the challenges and strategies for delivering D-serine to the brain, overcoming its poor blood-brain barrier permeability.[]

Experimental Protocols

The following are detailed protocols for key experiments utilizing this compound. These protocols are based on established methodologies for studying D-serine and NMDA receptor function and should be adapted to specific experimental needs.

In Vitro Electrophysiology: Modulation of NMDA Receptor-Mediated Synaptic Transmission

This protocol describes how to assess the effect of this compound on NMDA receptor-mediated excitatory postsynaptic currents (EPSCs) in acute brain slices.

Materials:

  • This compound

  • Artificial cerebrospinal fluid (aCSF)

  • Hippocampal or cortical brain slices from rodents

  • Electrophysiology recording setup (patch-clamp amplifier, microscope, etc.)

  • Standard patch-clamp recording solutions (internal and external)

  • NMDA receptor antagonists (e.g., AP5) and AMPA receptor antagonists (e.g., CNQX)

Procedure:

  • Slice Preparation: Prepare 300-400 µm thick coronal or sagittal brain slices from the desired brain region (e.g., hippocampus) of a rodent using a vibratome in ice-cold, oxygenated aCSF.

  • Recovery: Allow slices to recover in oxygenated aCSF at 32-34°C for at least 1 hour.

  • Recording Setup: Transfer a slice to the recording chamber continuously perfused with oxygenated aCSF at a flow rate of 2-3 ml/min.

  • Baseline Recording: Obtain whole-cell patch-clamp recordings from pyramidal neurons. Hold the membrane potential at +40 mV to relieve the magnesium block of NMDA receptors.

  • EPSC Isolation: Isolate NMDA receptor-mediated EPSCs by stimulating afferent fibers and pharmacologically blocking AMPA/kainate receptors with CNQX (10 µM) and GABA-A receptors with picrotoxin (50 µM).

  • Compound Application: After establishing a stable baseline of NMDA EPSCs, perfuse the slice with aCSF containing the desired concentration of this compound (e.g., 10-100 µM).

  • Data Acquisition and Analysis: Record NMDA EPSCs for 20-30 minutes during compound application. Analyze the amplitude and kinetics of the EPSCs to determine the effect of the compound. As a control, apply an NMDA receptor antagonist like AP5 (50 µM) at the end of the experiment to confirm the recorded currents are mediated by NMDA receptors.

Expected Outcome: Application of this compound is expected to increase the amplitude of NMDA receptor-mediated EPSCs, consistent with its conversion to D-serine and subsequent potentiation of NMDA receptor activity.

In Vivo Behavioral Assessment: Amelioration of NMDA Receptor Hypofunction-Induced Deficits

This protocol outlines a general procedure for assessing the ability of this compound to reverse behavioral deficits induced by an NMDA receptor antagonist, such as phencyclidine (PCP) or ketamine, in a rodent model relevant to schizophrenia.

Materials:

  • This compound

  • NMDA receptor antagonist (e.g., phencyclidine - PCP)

  • Rodents (mice or rats)

  • Behavioral testing apparatus (e.g., open field arena, prepulse inhibition setup)

  • Vehicle for drug administration (e.g., saline)

Procedure:

  • Animal Acclimation: Acclimate animals to the housing and testing environment for at least one week prior to the experiment.

  • Drug Preparation: Dissolve this compound and PCP in the appropriate vehicle.

  • Treatment Groups: Divide animals into at least four groups:

    • Vehicle + Vehicle

    • Vehicle + PCP

    • This compound + PCP

    • This compound + Vehicle

  • Drug Administration: Administer this compound (e.g., 50-200 mg/kg, intraperitoneally - i.p.) or its vehicle. After a predetermined time (e.g., 30 minutes) to allow for absorption and metabolism, administer PCP (e.g., 2-5 mg/kg, i.p.) or its vehicle.

  • Behavioral Testing: 30 minutes after the second injection, conduct behavioral tests. Examples include:

    • Locomotor Activity: Measure locomotor activity in an open field arena for 30-60 minutes. PCP typically induces hyperlocomotion.

    • Prepulse Inhibition (PPI) of the Startle Reflex: Assess sensorimotor gating, a process disrupted in schizophrenia and by PCP.

  • Data Analysis: Analyze the behavioral data using appropriate statistical methods (e.g., ANOVA) to determine if this compound treatment significantly attenuates the behavioral effects of PCP.

Expected Outcome: Pre-treatment with this compound is hypothesized to ameliorate the hyperlocomotion and PPI deficits induced by PCP, suggesting a restoration of normal NMDA receptor function.

Measurement of Brain D-serine Levels Following Systemic Administration

This protocol provides a method to quantify D-serine concentrations in brain tissue after peripheral administration of this compound, confirming its action as a prodrug.

Materials:

  • This compound

  • Rodents

  • Brain tissue homogenization buffer

  • High-Performance Liquid Chromatography (HPLC) system with fluorescence or mass spectrometry detection

  • Derivatization agent for amino acids (e.g., o-phthaldialdehyde/N-acetyl-L-cysteine)

Procedure:

  • Drug Administration: Administer a single dose of this compound (e.g., 100 mg/kg, i.p.) to a cohort of animals.

  • Tissue Collection: At various time points post-injection (e.g., 30, 60, 120, 240 minutes), euthanize the animals and rapidly dissect the brain region of interest (e.g., prefrontal cortex, hippocampus).

  • Sample Preparation: Homogenize the brain tissue in a suitable buffer and deproteinize the sample (e.g., with trichloroacetic acid).

  • Derivatization: Derivatize the amino acids in the supernatant to enable fluorescent or mass spectrometric detection.

  • HPLC Analysis: Separate and quantify D-serine levels using a chiral HPLC column.

  • Data Analysis: Plot the brain D-serine concentration as a function of time after administration to determine the pharmacokinetic profile of this compound as a D-serine prodrug.

Expected Outcome: A time-dependent increase in brain D-serine concentrations following systemic administration of this compound would confirm its ability to cross the blood-brain barrier and be converted to D-serine in the CNS.

Data Presentation

The following table summarizes hypothetical quantitative data that could be obtained from the described experiments. Researchers should generate their own data based on their specific experimental conditions.

ExperimentParameterVehicle ControlThis compound (100 µM)
In Vitro Electrophysiology NMDA EPSC Amplitude (% of Baseline)102 ± 5%145 ± 8%
In Vivo Behavioral Assessment PCP-Induced Hyperlocomotion (Distance traveled in cm)5000 ± 4502500 ± 300
Brain D-serine Measurement Peak Brain D-serine Concentration (µM)15 ± 235 ± 4*

*p < 0.05 compared to vehicle control. Data are presented as mean ± SEM.

Visualizations

The following diagrams illustrate key concepts and workflows related to the application of this compound in neuroscience research.

NMDA_Receptor_Activation cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Density Glutamate Glutamate NMDA_R NMDA Receptor Glutamate->NMDA_R Binds to GluN2 Ca_ion Ca²⁺ NMDA_R->Ca_ion Channel Opening Downstream Signaling Downstream Signaling Ca_ion->Downstream Signaling Activates D_Serine D-Serine D_Serine->NMDA_R Binds to GluN1

Caption: NMDA receptor activation requires binding of both glutamate and a co-agonist like D-serine.

Prodrug_Mechanism cluster_blood Bloodstream cluster_brain Brain BDSH Benzyl D-serinate hydrochloride D_Serine D-Serine BDSH->D_Serine Metabolized by Esterases Benzyl_Alcohol Benzyl Alcohol BDSH->Benzyl_Alcohol

Caption: this compound acts as a prodrug, releasing D-serine in the brain.

Experimental_Workflow start Administer Benzyl D-serinate hydrochloride to Animal Model behavior Behavioral Testing (e.g., PPI, Open Field) start->behavior electrophys Ex Vivo Electrophysiology (NMDA EPSCs) start->electrophys biochem Biochemical Analysis (Brain D-serine Levels) start->biochem analysis Data Analysis and Interpretation behavior->analysis electrophys->analysis biochem->analysis

Caption: A typical experimental workflow for evaluating this compound.

References

Application Notes and Protocols for HPLC Purity Analysis of Benzyl D-serinate Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl D-serinate hydrochloride is a crucial chiral building block and a protected form of D-serine, widely utilized in the synthesis of peptides and other complex pharmaceutical molecules. The chemical and enantiomeric purity of this intermediate is paramount to ensure the safety, efficacy, and quality of the final active pharmaceutical ingredient (API). High-Performance Liquid Chromatography (HPLC) is the definitive analytical technique for assessing the purity of this compound.

This document provides detailed protocols for two distinct HPLC methods for the comprehensive purity analysis of this compound:

  • Reversed-Phase HPLC (RP-HPLC): A stability-indicating method for the quantification of the main component and the detection of process-related impurities and degradation products.

  • Chiral HPLC: A method to determine the enantiomeric purity by separating Benzyl D-serinate from its L-enantiomer, Benzyl L-serinate hydrochloride.

Data Presentation

Table 1: Chromatographic Parameters for RP-HPLC Purity Method
ParameterRecommended Conditions
HPLC System Quaternary or Binary HPLC with UV/PDA Detector
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 0.1% Trifluoroacetic acid (TFA) in Water
Mobile Phase B 0.1% Trifluoroacetic acid (TFA) in Acetonitrile
Gradient Elution See Table 2
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 220 nm
Injection Volume 10 µL
Sample Diluent Mobile Phase A / Acetonitrile (50:50, v/v)
Table 2: Gradient Elution Program for RP-HPLC Method
Time (minutes)% Mobile Phase A% Mobile Phase B
09010
201090
251090
269010
309010
Table 3: Chromatographic Parameters for Chiral HPLC Enantiomeric Purity Method
ParameterRecommended Conditions
HPLC System Isocratic HPLC with UV/PDA Detector
Column Chiral Stationary Phase (e.g., Amylose or Cellulose phenylcarbamate-based CSP)
Mobile Phase Hexane / 2-Propanol / Diethylamine (e.g., 90:10:0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25°C
Detection Wavelength 254 nm
Injection Volume 10 µL
Sample Diluent Mobile Phase
Table 4: System Suitability Test (SST) Parameters
ParameterAcceptance Criteria for RP-HPLCAcceptance Criteria for Chiral HPLC
Tailing Factor (T) ≤ 2.0≤ 2.0
Theoretical Plates (N) ≥ 2000≥ 2000
Repeatability (%RSD) ≤ 2.0% for 5 replicate injections≤ 2.0% for 5 replicate injections
Resolution (Rs) ≥ 2.0 between Benzyl D-serinate and known impurities≥ 1.5 between D- and L-enantiomers

Experimental Protocols

Protocol 1: Reversed-Phase HPLC for Chemical Purity

This method is designed to be stability-indicating, meaning it can separate the intact this compound from its potential degradation products and process-related impurities.

3.1.1. Equipment and Materials

  • High-Performance Liquid Chromatograph with a UV/PDA detector.

  • C18 column (250 mm x 4.6 mm, 5 µm).

  • HPLC grade Acetonitrile, Water, and Trifluoroacetic acid (TFA).

  • Volumetric flasks and pipettes.

  • Analytical balance.

  • 0.45 µm syringe filters.

3.1.2. Preparation of Solutions

  • Mobile Phase A: Add 1.0 mL of TFA to 1000 mL of HPLC grade water.

  • Mobile Phase B: Add 1.0 mL of TFA to 1000 mL of HPLC grade Acetonitrile.

  • Sample Diluent: Mix Mobile Phase A and Acetonitrile in a 50:50 ratio.

  • Standard Solution (0.5 mg/mL): Accurately weigh about 25 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve in and dilute to volume with the sample diluent.

  • Sample Solution (0.5 mg/mL): Accurately weigh about 25 mg of the this compound sample into a 50 mL volumetric flask. Dissolve in and dilute to volume with the sample diluent.

3.1.3. Chromatographic Procedure

  • Set up the HPLC system according to the parameters in Table 1 and the gradient program in Table 2.

  • Equilibrate the column with the initial mobile phase composition for at least 30 minutes.

  • Perform a blank injection (diluent) to ensure a clean baseline.

  • Inject the standard solution five times to check for system suitability (Table 4).

  • Inject the sample solution in duplicate.

  • After the analysis, wash the column with a high percentage of the organic phase before storage.

3.1.4. Data Analysis

The purity of this compound is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Protocol 2: Chiral HPLC for Enantiomeric Purity

This method is crucial for confirming the stereochemical integrity of the compound.

3.2.1. Equipment and Materials

  • Isocratic HPLC system with a UV/PDA detector.

  • Chiral column (e.g., based on amylose or cellulose phenylcarbamate).

  • HPLC grade Hexane, 2-Propanol, and Diethylamine.

  • Volumetric flasks and pipettes.

  • Analytical balance.

  • 0.45 µm syringe filters.

3.2.2. Preparation of Solutions

  • Mobile Phase: Prepare the mobile phase as specified in Table 3. The exact ratio of solvents may need to be optimized depending on the specific chiral column used.

  • Standard Solution (0.5 mg/mL): Prepare a solution of the this compound reference standard in the mobile phase.

  • Racemic Mixture (for resolution check): If available, prepare a solution of a racemic mixture of Benzyl serinate hydrochloride to confirm the resolution of the D- and L-enantiomers.

3.2.3. Chromatographic Procedure

  • Set up the HPLC system according to the parameters in Table 3.

  • Equilibrate the chiral column with the mobile phase for at least 30 minutes.

  • Inject the racemic mixture (if available) to determine the retention times of both enantiomers and to verify system suitability for resolution.

  • Inject the standard solution five times to check for system suitability.

  • Inject the sample solution.

3.2.4. Data Analysis

The enantiomeric purity is calculated based on the peak areas of the D- and L-enantiomers.

Enantiomeric Purity (% D-isomer) = [Area(D) / (Area(D) + Area(L))] x 100

Protocol 3: Forced Degradation Study for Method Validation

To validate the stability-indicating nature of the RP-HPLC method, a forced degradation study should be performed. The goal is to achieve 5-20% degradation of the active substance.[1]

  • Acid Hydrolysis: Reflux the sample solution in 0.1 M HCl at 60°C for a specified time (e.g., 2-8 hours). Neutralize before injection.

  • Base Hydrolysis: Reflux the sample solution in 0.1 M NaOH at 60°C for a specified time (e.g., 2-8 hours). Neutralize before injection.

  • Oxidative Degradation: Treat the sample solution with 3% H₂O₂ at room temperature for a specified time (e.g., 8-24 hours).

  • Thermal Degradation: Expose the solid sample to dry heat (e.g., 105°C) for a specified duration (e.g., 24-72 hours).

  • Photolytic Degradation: Expose the sample solution to UV light (e.g., 254 nm) and visible light for a specified duration.

Analyze the stressed samples using the RP-HPLC method to ensure that all degradation products are well-separated from the main peak and from each other.

Visualizations

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Reporting weigh Weigh Sample & Standard dissolve Dissolve in Diluent weigh->dissolve filter Filter Solution (0.45 µm) dissolve->filter setup System Setup & Equilibration filter->setup sst System Suitability Test (SST) setup->sst injection Inject Sample sst->injection integrate Peak Integration injection->integrate calculate Calculate Purity / Impurities integrate->calculate report Generate Report calculate->report

References

Benzyl D-serinate Hydrochloride: A Versatile Tool for Probing NMDA Receptor Function

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl D-serinate hydrochloride is a valuable chemical tool for investigating the function of the N-methyl-D-aspartate (NMDA) receptor, a critical player in synaptic plasticity, learning, memory, and various neurological disorders. As a stable, cell-permeable derivative of the endogenous NMDA receptor co-agonist D-serine, this compound serves as an effective prodrug, releasing D-serine upon hydrolysis in biological systems. This property allows for the controlled delivery of D-serine in a variety of experimental paradigms, from in vitro electrophysiology to in vivo behavioral studies. These application notes provide detailed protocols and quantitative data to facilitate the use of this compound in NMDA receptor research.

The NMDA receptor, a ligand-gated ion channel, is unique in its requirement for the binding of both the primary agonist, glutamate, and a co-agonist, typically glycine or D-serine, for activation. The co-agonist binding site on the GluN1 subunit of the NMDA receptor has emerged as a key therapeutic target for a range of central nervous system (CNS) disorders, including schizophrenia, depression, and age-related cognitive decline. D-serine is considered the principal endogenous co-agonist at many central synapses, and modulating its levels can significantly impact NMDA receptor activity.

This compound offers a convenient and effective method to elevate local concentrations of D-serine, thereby potentiating NMDA receptor function. Its utility extends to studies on synaptic plasticity phenomena such as long-term potentiation (LTP) and long-term depression (LTD), as well as investigations into the neuroprotective or neurotoxic effects of NMDA receptor modulation.

Data Presentation

Table 1: Binding Affinity of D-serine at the NMDA Receptor Glycine Site

RadioligandPreparationKi (nM)Reference
[3H]DCKARat cortical membranes130(Danysz & Parsons, 1998)
[3H]L-689,560Rat brain membranes107(Grimwood et al., 1992)

Ki (inhibition constant) is a measure of the binding affinity of a ligand for a receptor. A lower Ki value indicates a higher binding affinity.

Table 2: Potency of D-serine in Functional NMDA Receptor Assays

Assay TypeReceptor SubtypeEC50 (µM)Reference
Electrophysiology (Xenopus oocytes)GluN1/GluN2A0.58(Wyllie et al., 1996)
Electrophysiology (Xenopus oocytes)GluN1/GluN2B0.63(Wyllie et al., 1996)
[3H]MK-801 bindingRat cortical membranes0.33(Danysz & Parsons, 1998)

EC50 (half-maximal effective concentration) is the concentration of a drug that gives half of the maximal response.

Experimental Protocols

The following protocols are adapted from established methodologies for studying NMDA receptor function and can be readily modified for the use of this compound as a source of D-serine.

Protocol 1: Two-Electrode Voltage-Clamp (TEVC) Electrophysiology in Xenopus Oocytes

This protocol is used to characterize the effect of D-serine, delivered via this compound, on specific NMDA receptor subtypes expressed in Xenopus oocytes.

Materials:

  • Xenopus laevis oocytes

  • cRNA for NMDA receptor subunits (e.g., GluN1 and GluN2A)

  • This compound

  • Glutamate

  • Recording solution (e.g., Ba2+-Ringer's solution: 100 mM NaCl, 2.5 mM KCl, 10 mM HEPES, 1.8 mM BaCl2, pH 7.4)

  • TEVC setup (amplifier, microelectrodes, perfusion system)

Methodology:

  • Oocyte Preparation and Injection:

    • Surgically remove oocytes from an anesthetized female Xenopus laevis.

    • Treat oocytes with collagenase to remove the follicular layer.

    • Inject oocytes with cRNA encoding the desired NMDA receptor subunits (e.g., 50 nL of a 1 µg/µL solution).

    • Incubate oocytes for 2-5 days at 18°C in Barth's solution.

  • Solution Preparation:

    • Prepare a stock solution of this compound (e.g., 100 mM in sterile water or DMSO).

    • On the day of the experiment, prepare serial dilutions of this compound in the recording solution to achieve the desired final concentrations. Also, prepare a solution containing a saturating concentration of glutamate (e.g., 100 µM).

  • TEVC Recording:

    • Place an oocyte in the recording chamber and perfuse with the recording solution.

    • Impale the oocyte with two microelectrodes (voltage and current electrodes) filled with 3 M KCl.

    • Clamp the oocyte membrane potential at a holding potential of -70 mV.

    • Establish a stable baseline current.

    • Co-apply a fixed concentration of glutamate with varying concentrations of this compound.

    • Record the inward current elicited by the activation of NMDA receptors.

    • Wash the oocyte with the recording solution between applications.

  • Data Analysis:

    • Measure the peak current amplitude for each concentration of this compound.

    • Plot the normalized current response against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 and maximal response.

TEVC_Workflow cluster_prep Preparation cluster_recording Recording cluster_analysis Analysis Oocyte Xenopus Oocyte cRNA NMDA Receptor cRNA Injected_Oocyte Injected Oocyte (2-5 days incubation) cRNA->Injected_Oocyte Injection TEVC_Setup TEVC Setup Injected_Oocyte->TEVC_Setup Placement Drug_Application Apply Glutamate + Benzyl D-serinate HCl TEVC_Setup->Drug_Application Perfusion Record_Current Record Inward Current Drug_Application->Record_Current Dose_Response Dose-Response Curve Record_Current->Dose_Response EC50 Determine EC50 Dose_Response->EC50 LTP_Signaling cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Spine Glutamate_Vesicle Glutamate Vesicles Glutamate_Release Glutamate Release Glutamate_Vesicle->Glutamate_Release Action Potential NMDA_R NMDA Receptor Glutamate_Release->NMDA_R binds AMPA_R AMPA Receptor Glutamate_Release->AMPA_R binds Ca_Influx Ca2+ Influx NMDA_R->Ca_Influx AMPA_R->NMDA_R Depolarization (Mg2+ block removal) Kinases CaMKII, PKC Ca_Influx->Kinases activates AMPA_R_Trafficking AMPA-R Trafficking and Phosphorylation Kinases->AMPA_R_Trafficking LTP_Expression LTP Expression AMPA_R_Trafficking->LTP_Expression D_Serine D-Serine (from Benzyl D-serinate hydrochloride) D_Serine->NMDA_R co-agonist binding Neurotoxicity_Pathway cluster_stimulus Stimulus cluster_receptor Receptor Activation cluster_downstream Downstream Events NMDA_Stim High [NMDA] NMDA_R_Overactivation NMDA Receptor Overactivation NMDA_Stim->NMDA_R_Overactivation D_Serine_Stim High [D-Serine] (from Benzyl D-serinate HCl) D_Serine_Stim->NMDA_R_Overactivation Ca_Overload Excessive Ca2+ Influx NMDA_R_Overactivation->Ca_Overload ROS_Formation ROS Formation Ca_Overload->ROS_Formation Mitochondrial_Dysfunction Mitochondrial Dysfunction Ca_Overload->Mitochondrial_Dysfunction Enzyme_Activation Protease & Nuclease Activation Ca_Overload->Enzyme_Activation Cell_Death Neuronal Cell Death ROS_Formation->Cell_Death Mitochondrial_Dysfunction->Cell_Death Enzyme_Activation->Cell_Death

Application Notes and Protocols for Incorporating Benzyl D-serinate Hydrochloride into Peptide Chains

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The incorporation of non-natural D-amino acids into peptide chains is a critical strategy in modern drug discovery and development. Peptides containing D-amino acids, such as D-serine, often exhibit enhanced resistance to enzymatic degradation by proteases, leading to a longer in-vivo half-life.[1] Furthermore, the presence of a D-amino acid can induce unique conformational constraints, potentially leading to novel tertiary structures and altered binding properties, which can result in increased potency and modified biological activity.[2] Benzyl D-serinate hydrochloride is a key intermediate for introducing D-serine into peptide sequences. The benzyl ester effectively protects the C-terminal carboxyl group, allowing for controlled peptide bond formation.[]

These application notes provide detailed protocols for incorporating this compound into peptide chains using both Solid-Phase Peptide Synthesis (SPPS) and Solution-Phase Peptide Synthesis (LPPS), along with data on protecting groups and coupling reagents to guide the synthetic strategy.

Protecting Group Strategies for Serine

The hydroxyl group of the serine side chain is reactive and typically requires protection to prevent unwanted side reactions, such as acylation, during peptide synthesis.[4][5] The choice of protecting group is dependent on the overall synthetic strategy, primarily whether Fmoc/tBu or Boc/Bzl chemistry is employed.[5][6]

Protecting GroupAbbreviationTypical StrategyDeprotection ConditionsKey Characteristics
tert-Butyl tBuFmoc/tBuStrong acid (e.g., TFA) during final cleavage.[6][7]Standard choice for Fmoc SPPS; stable to the basic conditions used for Fmoc removal.[5]
Trityl TrtFmoc/tBuMild acid (e.g., 1-2% TFA in DCM) or standard TFA cocktails.[4][5]More acid-labile than tBu; allows for selective deprotection on-resin for modifications like phosphorylation.[5]
Benzyl BzlBoc/BzlStrong acids (e.g., HF, TFMSA); catalytic hydrogenolysis.[5][6]Standard for Boc chemistry; stable to the moderate acid used for Boc removal.[8]
Cyclohexyl ChxBoc/Bzl & Fmoc/tBu1 M trifluoromethanesulfonic acid–thioanisole in TFA.[9]Stable to TFA and piperidine, offering an orthogonal protection scheme.[9]

Key Peptide Coupling Reagents

The formation of the peptide bond (coupling) is facilitated by activating the C-terminal carboxylic acid. The choice of coupling reagent is critical for ensuring high efficiency and minimizing side reactions, particularly epimerization.[10][11]

Reagent ClassExamplesStrengthsConsiderations
Carbodiimides DCC, DIC, EDCWidely used, cost-effective.[11][12]Often used with additives like HOBt to minimize racemization.[13] DIC is preferred for SPPS as its urea byproduct is soluble.[13]
Phosphonium Salts PyBOP, PyAOP, PyBrOPHighly effective, especially for sterically hindered couplings and N-methyl amino acids.[13][14]
Aminium/Uronium Salts HBTU, HATU, HCTU, TBTUFast coupling kinetics, high yields.[15]Requires the presence of a non-nucleophilic base (e.g., DIPEA).[11]
Other DEPBTCauses very little epimerization, excellent for cyclization.[13][14]Recommended for coupling amino acids prone to epimerization.[13]

Experimental Protocols

Protocol 1: Incorporation via Solid-Phase Peptide Synthesis (SPPS)

Incorporating this compound via SPPS first requires N-terminal protection (e.g., with Fmoc) and protection of the side-chain hydroxyl group (e.g., with tBu) to create Fmoc-D-Ser(tBu)-OH, which is then used in a standard SPPS cycle.

Workflow for SPPS Incorporation of a D-Serine Residue

SPPS Cycle for Fmoc-D-Ser(tBu)-OH Incorporation Resin Start: Swell Resin (e.g., Wang, Rink Amide) Deprotect_Initial Fmoc Deprotection of Resin (20% Piperidine in DMF) Wash_1 DMF Wash Couple Couple First L-Amino Acid (Fmoc-AA-OH, HBTU, DIPEA) Wash_1->Couple Wash_2 DMF Wash Deprotect_Cycle Fmoc Deprotection (20% Piperidine in DMF) Wash_3 DMF Wash Couple_DSer Couple Fmoc-D-Ser(tBu)-OH (Fmoc-D-Ser(tBu)-OH, HBTU, DIPEA) Kaiser Monitoring: Kaiser Test (Check for free amines) Couple_DSer->Kaiser Wash_4 DMF Wash Repeat Repeat Cycle for Remaining Amino Acids Wash_4->Repeat Cleave Final Cleavage & Deprotection (e.g., TFA/TIS/H2O Cocktail) Repeat->Cleave Purify Purify Peptide (HPLC) Cleave->Purify

Caption: General workflow for incorporating an Fmoc-protected D-serine into a growing peptide chain using SPPS.

Methodology:

  • Resin Preparation: Swell the appropriate solid support (e.g., Wang resin for C-terminal acid, Rink Amide resin for C-terminal amide) in N,N-dimethylformamide (DMF) for 30 minutes.[1]

  • Initial Deprotection: If using a pre-loaded resin, remove the N-terminal Fmoc group of the first amino acid by treating the resin with 20% piperidine in DMF for 5-10 minutes. Repeat once.[7]

  • Washing: Wash the resin thoroughly with DMF (3x) and Dichloromethane (DCM) (3x) to remove excess reagents.[14]

  • Amino Acid Coupling:

    • In a separate vessel, pre-activate the next N-Fmoc protected L-amino acid (3 equivalents based on resin substitution) with a coupling reagent like HBTU (3 eq.) and a base like N,N-Diisopropylethylamine (DIPEA) (6 eq.) in DMF for 2-5 minutes.

    • Add the activation mixture to the resin and shake at room temperature for 1-2 hours.[14]

  • Monitoring and Washing: Perform a Kaiser test to confirm the absence of free primary amines, indicating complete coupling. Wash the resin as described in step 3.[15]

  • D-Serine Incorporation:

    • Following the deprotection of the previous amino acid, couple the prepared Fmoc-D-Ser(tBu)-OH using the same activation and coupling procedure as described in step 4.

  • Chain Elongation: Repeat the deprotection, washing, and coupling steps until the desired peptide sequence is assembled.[16]

  • Cleavage and Global Deprotection:

    • After the final Fmoc deprotection, wash the resin with DCM and dry under vacuum.[4]

    • Treat the resin with a cleavage cocktail, such as TFA/Triisopropylsilane (TIS)/Water (95:2.5:2.5), for 2-3 hours to cleave the peptide from the resin and remove the tBu side-chain protecting groups simultaneously.[4]

  • Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol 2: Incorporation via Solution-Phase Peptide Synthesis (LPPS)

This compound is ideally suited for LPPS as the C-terminus is already protected. The protocol below describes the synthesis of a simple dipeptide.

Workflow for Solution-Phase Dipeptide Synthesis

Solution-Phase Synthesis of Z-L-Ala-D-Ser-OBzl cluster_reactants Reactants cluster_reaction Reaction Steps cluster_workup Workup & Purification AA1 N-Protected Amino Acid (Z-L-Alanine) Dissolve Dissolve Reactants in DCM AA2 C-Protected Amino Acid (H-D-Ser-OBzl·HCl) Cool Cool to 0°C Dissolve->Cool Add_Base Add Base (Et3N) to neutralize HCl salt Cool->Add_Base Add_Coupling Add Coupling Reagent (e.g., EDC·HCl) Add_Base->Add_Coupling Stir Stir and warm to RT Add_Coupling->Stir Wash Aqueous Wash (to remove urea byproduct) Stir->Wash Dry Dry Organic Phase (Na2SO4) Wash->Dry Evaporate Evaporate Solvent Dry->Evaporate Purify Purify Crude Peptide (Chromatography or Recrystallization) Evaporate->Purify

Caption: General workflow for coupling two protected amino acids in solution phase to form a dipeptide.

Methodology (Example: Z-L-Ala-D-Ser-OBzl):

  • Reactant Preparation: Dissolve N-protected Z-L-Alanine (1 equivalent) and this compound (1 eq.) in DCM.[14][17]

  • Neutralization: Cool the mixture in an ice bath. Add a tertiary base such as Triethylamine (Et3N) or DIPEA (1 equivalent) to neutralize the hydrochloride salt and free the N-terminal amine of the D-serine derivative.[14]

  • Coupling: Add the coupling reagent, for example, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.2 equivalents), to the cooled mixture.[14]

  • Reaction: Stir the reaction mixture at 0°C for 30 minutes and then allow it to warm to room temperature, stirring for an additional 4-12 hours until the reaction is complete (monitor by TLC).

  • Workup:

    • Wash the reaction mixture sequentially with water, dilute HCl, saturated NaHCO₃ solution, and brine to remove the urea byproduct and excess reagents.[14]

    • Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude protected dipeptide.[14]

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to yield the pure protected dipeptide.[17]

  • Deprotection: The N-terminal Z group and C-terminal Benzyl ester can be removed simultaneously via catalytic hydrogenolysis to yield the final dipeptide, L-Ala-D-Ser.

Logic of Orthogonal Protection in Serine-Containing Peptides

The ability to selectively deprotect one group while others remain intact is known as orthogonality. This is crucial for complex peptide synthesis, such as creating cyclic peptides or performing on-resin modifications.[8]

Orthogonal Protecting Group Strategies for Serine cluster_fmoc Fmoc/tBu Strategy cluster_boc Boc/Bzl Strategy N_Fmoc Nα-Fmoc Deprotect_N_Fmoc Base (Piperidine) N_Fmoc->Deprotect_N_Fmoc Removes Side_tBu Side Chain-tBu Deprotect_Side_C Strong Acid (TFA) Side_tBu->Deprotect_Side_C Removes C_Resin C-Terminus-Resin Linker C_Resin->Deprotect_Side_C Removes Deprotect_N_Fmoc->Side_tBu Stable Deprotect_N_Fmoc->C_Resin Stable N_Boc Nα-Boc Deprotect_N_Boc Acid (TFA) N_Boc->Deprotect_N_Boc Removes Side_Bzl Side Chain-Bzl Deprotect_Side_Bzl Very Strong Acid (HF) Side_Bzl->Deprotect_Side_Bzl Removes Deprotect_N_Boc->Side_Bzl Stable

Caption: Deprotection logic for Fmoc and Boc strategies, highlighting the orthogonal nature of the protecting groups.

Characterization

Following synthesis and purification, the identity and purity of the D-serine-containing peptide must be confirmed.

  • Mass Spectrometry (MS): To confirm the molecular weight of the final peptide. High-resolution mass spectrometry can help differentiate peptide epimers (D- vs L-isomers) based on fragmentation patterns under certain conditions, like higher-energy collisional dissociation (HCD).[18][19]

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the peptide sample. Chiral HPLC may be used to confirm the enantiomeric purity.[]

  • Amino Acid Analysis (AAA): To confirm the amino acid composition of the final peptide.

References

Application Notes and Protocols for Benzyl D-serinate Hydrochloride in D-Amino Acid-Containing Peptide Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Benzyl D-serinate hydrochloride, primarily in the form of its Nα-protected derivatives like Fmoc-D-Ser(Bzl)-OH and Boc-D-Ser(Bzl)-OH, for the synthesis of peptides containing D-serine. The incorporation of D-amino acids, such as D-serine, is a critical strategy in modern drug discovery to enhance peptide stability against enzymatic degradation and to modulate biological activity.[1]

Introduction

This compound serves as a crucial building block for introducing D-serine residues into peptide sequences. The benzyl group provides robust protection for the hydroxyl side chain of serine, preventing undesirable side reactions during peptide synthesis.[1] This protection is compatible with both major strategies of peptide synthesis: solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis. The benzyl protecting group is typically stable under the conditions required for coupling and for the removal of temporary Nα-protecting groups (like Fmoc or Boc), and it can be cleaved under specific conditions, most commonly catalytic hydrogenolysis or strong acid treatment.[1]

Applications in Peptide Synthesis

The primary application of this compound derivatives is in the synthesis of peptides where the inclusion of a D-serine residue is desired. Peptides containing D-amino acids often exhibit increased resistance to proteases, leading to a longer in vivo half-life. Furthermore, the specific stereochemistry of D-amino acids can induce unique conformational constraints on the peptide backbone, which can lead to enhanced receptor binding affinity and selectivity.

Data Presentation

The following tables summarize quantitative data related to the synthesis and deprotection of benzyl-protected serine derivatives. While specific data for the coupling efficiency of this compound is not extensively published, the provided data on related compounds and deprotection methods offer valuable insights into expected yields.

Table 1: Synthesis and Deprotection Yields of Benzyl-Protected Serine

StepCompoundReagents and ConditionsYield (%)Reference
Benzylation of N-Boc-L-serineN-(tert-butoxycarbonyl)-O-benzyl-L-serineNaH, Benzyl bromide, DMF, room temperature, 5h63[2]
Nα-Deprotection of N-Boc-O-benzyl-L-serineO-benzyl-L-serineTFA, CH2Cl2, room temperature, 2h97[2]

Table 2: Deprotection Yields of Benzyl-Protected Amino Acids and Peptides via Catalytic Transfer Hydrogenation

Protected CompoundDeprotection ConditionsProductYield (%)Reference
Z-Glycine10% Pd-C, HCOOH, MethanolGlycine95[3]
Z-Phenylalanine10% Pd-C, HCOOH, MethanolPhenylalanine95[3]
Z-Alanine10% Pd-C, HCOOH, MethanolAlanine95[3]
Z-Methionine10% Pd-C, HCOOH, MethanolMethionine89[3]
Z-Gly-Gly-OEtPalladium Black, HCOOH, MethanolGly-Gly-OEt92[4]

Note: Z (Benzyloxycarbonyl) is a benzyl-based protecting group for the amino group, and the data illustrates the efficiency of benzyl group removal under these conditions.

Experimental Protocols

The following are detailed protocols for the incorporation of O-benzyl-D-serine into a peptide sequence using solid-phase peptide synthesis with Fmoc-chemistry, followed by deprotection of the benzyl group.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) – Incorporation of Fmoc-D-Ser(Bzl)-OH

This protocol outlines the manual solid-phase synthesis of a peptide containing a D-serine residue using the Fmoc/tBu strategy.

1. Resin Swelling:

  • Place the desired amount of a suitable resin (e.g., Rink Amide resin for a C-terminal amide) in a reaction vessel.

  • Wash the resin with N,N-dimethylformamide (DMF) (3 x 5 mL).

  • Swell the resin in DMF for at least 30 minutes.

2. Nα-Fmoc Deprotection:

  • Drain the DMF from the swollen resin.

  • Add a 20% solution of piperidine in DMF to the resin.

  • Agitate the mixture for 5 minutes.

  • Drain the solution and repeat the piperidine treatment for another 15 minutes.

  • Wash the resin thoroughly with DMF (5 x 5 mL) and Dichloromethane (DCM) (3 x 5 mL) to ensure complete removal of piperidine.

3. Coupling of Fmoc-D-Ser(Bzl)-OH:

  • Dissolve Fmoc-D-Ser(Bzl)-OH (3 equivalents relative to resin loading) and a coupling activator like HOBt (3 eq.) in DMF.

  • Add a coupling reagent such as HBTU (2.9 eq.) to the amino acid solution.

  • Add a base, typically N,N-Diisopropylethylamine (DIPEA) (6 eq.), to the mixture and allow it to pre-activate for 1-2 minutes.

  • Add the activated amino acid mixture to the deprotected resin.

  • Agitate the reaction mixture for 1-2 hours at room temperature.

  • Monitor the completion of the coupling reaction using a qualitative test (e.g., Kaiser test). A negative result (yellow beads) indicates a complete reaction.

4. Peptide Chain Elongation:

  • Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

5. Final Fmoc Deprotection:

  • After the final coupling step, perform a final Fmoc deprotection as described in step 2.

Protocol 2: Cleavage and Benzyl Group Deprotection by Catalytic Hydrogenolysis

This method is suitable for peptides that do not contain other functional groups susceptible to hydrogenolysis (e.g., Trp, Cys, Met).

1. Resin Preparation:

  • After the final Fmoc deprotection, wash the resin with DCM (5 x 5 mL) and methanol (3 x 5 mL) and dry it under vacuum.

2. Cleavage from Resin (if applicable, for certain linkers):

  • For linkers sensitive to mild acid, the peptide can be cleaved from the resin while keeping the benzyl group intact. This is less common in standard Fmoc-SPPS.

3. Hydrogenolysis Reaction:

  • Suspend the protected peptide (either on-resin or cleaved) in a suitable solvent like methanol or a methanol/acetic acid mixture.

  • Add a palladium catalyst, typically 10% Palladium on carbon (Pd/C).

  • Stir the suspension under a hydrogen atmosphere (e.g., using a hydrogen-filled balloon) at room temperature.

  • Monitor the reaction progress by a suitable analytical method like HPLC-MS.

  • Upon completion, filter the mixture to remove the catalyst.

  • Evaporate the solvent to obtain the deprotected peptide.

Protocol 3: Cleavage and Deprotection with Trifluoroacetic Acid (TFA)

This is a more common method in Fmoc-SPPS where the benzyl group is cleaved simultaneously with other side-chain protecting groups and the peptide is cleaved from the resin.

1. Resin Preparation:

  • After the final Fmoc deprotection, wash the resin with DCM (5 x 5 mL) and methanol (3 x 5 mL) and dry it under vacuum.

2. Cleavage Reaction:

  • Prepare a cleavage cocktail. A common cocktail is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS). Caution: TFA is highly corrosive and should be handled in a fume hood with appropriate personal protective equipment.

  • Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin).

  • Agitate the mixture at room temperature for 2-3 hours.

3. Peptide Precipitation and Purification:

  • Filter the cleavage mixture to separate the resin.

  • Precipitate the peptide by adding the filtrate to cold diethyl ether.

  • Centrifuge the mixture to pellet the crude peptide.

  • Wash the peptide pellet with cold diethyl ether two more times.

  • Dry the crude peptide and purify it using reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualizations

SPPS_Workflow Resin Resin Swelling Fmoc_Deprotection Nα-Fmoc Deprotection (20% Piperidine/DMF) Resin->Fmoc_Deprotection Coupling Amino Acid Coupling (Fmoc-D-Ser(Bzl)-OH, Activator, Base) Fmoc_Deprotection->Coupling Wash Washing (DMF, DCM) Coupling->Wash Repeat Repeat for next Amino Acid Wash->Repeat Chain Elongation Final_Deprotection Final Fmoc Deprotection Wash->Final_Deprotection Final Cycle Repeat->Fmoc_Deprotection Cleavage Cleavage & Deprotection (TFA Cocktail) Final_Deprotection->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification Benzyl_Deprotection cluster_methods Deprotection Methods Catalytic_Hydrogenolysis Catalytic Hydrogenolysis (H2, Pd/C) Peptide_Ser_OH Peptide-Ser(OH) Catalytic_Hydrogenolysis->Peptide_Ser_OH Acidolysis Strong Acidolysis (TFA or HF) Acidolysis->Peptide_Ser_OH Peptide_Ser_Bzl Peptide-Ser(Bzl) Peptide_Ser_Bzl->Catalytic_Hydrogenolysis Peptide_Ser_Bzl->Acidolysis D_Amino_Acid_Advantage L_Peptide L-Amino Acid Peptide (Natural) Protease Proteolytic Enzymes L_Peptide->Protease Rapid Degradation Receptor Biological Receptor L_Peptide->Receptor Biological Activity D_Peptide D-Amino Acid Containing Peptide (Synthetic) D_Peptide->Protease Increased Resistance D_Peptide->Receptor Potentially Enhanced or Altered Biological Activity

References

Application Notes and Protocols for the Deprotection of Benzyl D-serinate hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The removal of the benzyl protecting group from Benzyl D-serinate hydrochloride is a critical step in the synthesis of D-serine and its derivatives, which are of significant interest in neuroscience and drug development. The most common and efficient method for this transformation is catalytic hydrogenolysis, which offers clean reaction profiles and high yields. This document provides detailed protocols, quantitative data, and a discussion of potential side reactions for the deprotection of this compound.

Data Presentation

The following table summarizes typical quantitative data for the deprotection of benzyl-protected serine derivatives via catalytic transfer hydrogenation.

SubstrateHydrogen DonorCatalystCatalyst Loading (mol%)SolventReaction Time (min)Yield (%)Reference
O-benzyl-serine derivativeFormic Acid10% Pd/CNot specifiedFormic Acid< 592-95[1]
General Benzyl EstersH₂ (balloon)10% Pd/C5-10Ethanol/Methanol1-4 hours>90General Protocol
General Benzyl EstersAmmonium Formate10% Pd/C10-20 (w/w)Methanol0.5-2 hours>90General Protocol

Experimental Protocols

Protocol 1: Catalytic Transfer Hydrogenation using Formic Acid

This protocol is based on the efficient use of formic acid as a hydrogen donor with a standard palladium on carbon catalyst.

Materials:

  • This compound

  • 10% Palladium on Carbon (Pd/C)

  • Formic Acid (HCOOH)

  • Methanol (MeOH)

  • Diatomaceous earth (Celite®)

  • Rotary evaporator

  • Standard laboratory glassware

  • Filtration apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound in formic acid.

  • Catalyst Addition: Carefully add 10% Pd/C to the solution. The amount of catalyst can be empirically determined, but a starting point of 10% by weight of the substrate is common.

  • Reaction: Stir the reaction mixture vigorously at room temperature. The reaction is typically rapid and can be complete in a matter of minutes.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is no longer detectable.

  • Work-up: Upon completion, dilute the reaction mixture with methanol and filter through a pad of Celite® to remove the palladium catalyst. Wash the filter cake with additional methanol.

  • Isolation: Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator to yield the crude D-serine.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., water/ethanol) or by ion-exchange chromatography to obtain pure D-serine.

Protocol 2: Standard Catalytic Hydrogenation using Hydrogen Gas

This protocol utilizes hydrogen gas and is a widely applicable method for benzyl group removal.

Materials:

  • This compound

  • 10% Palladium on Carbon (Pd/C)

  • Ethanol (EtOH) or Methanol (MeOH)

  • Hydrogen gas (H₂) supply (balloon or cylinder)

  • Diatomaceous earth (Celite®)

  • Inert gas (Nitrogen or Argon)

  • Standard hydrogenation apparatus

Procedure:

  • Reaction Setup: Dissolve this compound in a suitable solvent such as ethanol or methanol in a hydrogenation flask.

  • Inerting: Flush the flask with an inert gas (nitrogen or argon) to remove air.

  • Catalyst Addition: Carefully add 10% Pd/C (typically 5-10 mol%) to the flask under the inert atmosphere.

  • Hydrogenation: Evacuate the flask and backfill with hydrogen gas. Repeat this cycle three times. Maintain a positive pressure of hydrogen (e.g., with a balloon) and stir the reaction mixture vigorously at room temperature.

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Work-up: Once the reaction is complete, carefully vent the hydrogen and flush the system with an inert gas. Filter the mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.

  • Isolation and Purification: Concentrate the filtrate under reduced pressure. The resulting crude D-serine can be purified as described in Protocol 1.

Mandatory Visualizations

experimental_workflow cluster_setup Reaction Setup cluster_reaction Deprotection Reaction cluster_workup Work-up & Purification start Dissolve Benzyl D-serinate HCl in Solvent add_catalyst Add Pd/C Catalyst start->add_catalyst introduce_h2 Introduce Hydrogen Source (H₂ gas or Donor) add_catalyst->introduce_h2 stir Stir Vigorously at Room Temperature introduce_h2->stir monitor Monitor by TLC/LC-MS stir->monitor filter Filter through Celite monitor->filter concentrate Concentrate Filtrate filter->concentrate purify Purify D-Serine concentrate->purify

Caption: Experimental workflow for the hydrogenolysis of this compound.

logical_relationships Deprotection Deprotection of Benzyl D-serinate HCl Desired_Product D-Serine Deprotection->Desired_Product Desired Outcome Side_Reaction1 Racemization Deprotection->Side_Reaction1 Potential Issue Side_Reaction2 Incomplete Deprotection Deprotection->Side_Reaction2 Potential Issue Side_Reaction3 Catalyst Poisoning Deprotection->Side_Reaction3 Potential Issue Side_Reaction3->Side_Reaction2 Leads to

Caption: Logical relationships of potential outcomes in the deprotection reaction.

Application Notes

  • Catalyst Activity: The activity of Pd/C can vary between suppliers and batches. It is advisable to use a fresh batch of catalyst for optimal results. Catalyst poisoning can occur if the substrate or solvent contains impurities like sulfur or halides.

  • Solvent Choice: Protic solvents like methanol and ethanol are generally preferred for hydrogenolysis as they can help to solvate the substrate and facilitate the reaction. Formic acid can serve as both the solvent and the hydrogen donor, often leading to very rapid reactions.[1]

  • Side Reactions: While hydrogenolysis is a relatively clean reaction, potential side reactions should be considered.

    • Racemization: Although less common under mild hydrogenolysis conditions, the potential for racemization at the alpha-carbon should be considered, especially if the reaction is performed at elevated temperatures or for prolonged periods.

    • Incomplete Reaction: This can result from poor catalyst activity, insufficient hydrogen supply, or catalyst poisoning. Monitoring the reaction is crucial to ensure complete conversion.

    • N-O Acyl Shift: In peptide synthesis involving serine, an N-O acyl shift can be a side reaction, though it is less of a concern during a simple deprotection of the benzyl ester.[2]

  • Safety Precautions: Palladium on carbon is flammable, especially when dry and in the presence of hydrogen and a solvent. It should be handled with care in a well-ventilated fume hood. The catalyst should not be allowed to dry completely and should be filtered and washed carefully. Ensure proper procedures for handling hydrogen gas are followed.

References

Application Notes and Protocols for Chiral Separation of Serine Benzyl Ester Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the chiral separation of serine benzyl ester enantiomers. The methodologies outlined are based on established chiral chromatography techniques, offering a comprehensive guide for achieving successful enantiomeric resolution.

Introduction

Serine benzyl ester is a crucial chiral building block in the synthesis of pharmaceuticals and other bioactive molecules. The stereochemistry of this compound is critical, as different enantiomers can exhibit distinct pharmacological and toxicological profiles. Therefore, robust analytical methods for separating and quantifying the enantiomers of serine benzyl ester are essential for quality control and regulatory compliance. This document details direct chiral High-Performance Liquid Chromatography (HPLC) methods and indirect approaches involving derivatization.

Data Presentation: Chiral Separation Parameters

While specific application data for the direct separation of underivatized serine benzyl ester is not widely published, a reliable method has been established for its N-protected analogue, N-(tert-Butoxycarbonyl)-O-benzyl-serine. This data serves as an excellent starting point for method development for the parent compound. Additionally, general conditions for polysaccharide-based chiral stationary phases (CSPs), which are effective for a wide range of amino acid esters, are provided.[1]

Table 1: Chiral Separation Data for N-(tert-Butoxycarbonyl)-O-benzyl-serine [2]

Chiral Stationary PhaseMobile PhaseFlow Rate (mL/min)Detectionk'1 (L-enantiomer)Resolution (Rs)
CHIROBIOTIC™ R (250 x 4.6 mm)20:80 Methanol / 0.1% TEAA, pH 7.01.0UV1.260.8

k'1: Retention factor of the first eluting enantiomer (L-form). Rs: Resolution between the two enantiomers. TEAA: Triethylammonium acetate.

Table 2: General Starting Conditions for Amino Acid Ester Separation on Polysaccharide-Based CSPs [3]

Chiral Stationary Phase FamilyTypical Mobile Phase (Normal Phase)Flow Rate (mL/min)Detection
Chiralpak® (e.g., IA, AD-H)Hexane / Isopropanol (IPA) or Ethanol (EtOH) mixtures (e.g., 90:10, 80:20)0.5 - 1.0UV (e.g., 210-254 nm)

Experimental Protocols

Protocol 1: Direct Chiral HPLC Separation of N-Boc-O-benzyl-serine

This protocol is based on the established method for the separation of N-(tert-Butoxycarbonyl)-O-benzyl-serine enantiomers using a macrocyclic glycopeptide-based CSP.[2]

1. Instrumentation and Materials:

  • HPLC system with UV detector

  • CHIROBIOTIC™ R column (250 x 4.6 mm, 5 µm particle size)

  • Mobile Phase A: HPLC-grade Methanol

  • Mobile Phase B: 0.1% Triethylammonium acetate (TEAA) in water, pH adjusted to 7.0

  • Sample: Racemic N-Boc-O-benzyl-serine dissolved in mobile phase (approx. 1 mg/mL)

2. Chromatographic Conditions:

  • Mobile Phase: 20% Methanol and 80% 0.1% TEAA (pH 7.0)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25°C (or ambient)

  • Detection: UV at 220 nm

  • Injection Volume: 10 µL

3. Procedure:

  • Prepare the mobile phase by mixing 200 mL of Methanol with 800 mL of 0.1% TEAA (pH 7.0). Degas the mobile phase before use.

  • Equilibrate the CHIROBIOTIC™ R column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Prepare the sample by dissolving the racemic N-Boc-O-benzyl-serine in a small amount of methanol and then diluting with the mobile phase to the final concentration.

  • Inject the sample and run the analysis.

  • The L-enantiomer is expected to elute first.

Protocol 2: General Method Development for Serine Benzyl Ester on a Polysaccharide-Based CSP

This protocol provides a general workflow for developing a separation method for serine benzyl ester using a polysaccharide-based column, such as Chiralpak® IA.

1. Instrumentation and Materials:

  • HPLC system with UV detector

  • Chiralpak® IA column (or another suitable polysaccharide-based CSP) (250 x 4.6 mm, 5 µm particle size)

  • HPLC-grade Hexane

  • HPLC-grade Isopropanol (IPA) or Ethanol (EtOH)

  • Sample: Racemic serine benzyl ester dissolved in mobile phase (approx. 1 mg/mL)

2. Initial Screening Conditions:

  • Mobile Phase: Start with a 90:10 (v/v) mixture of Hexane and IPA.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25°C

  • Detection: UV at 220 nm or 254 nm

  • Injection Volume: 5-10 µL

3. Method Development and Optimization:

  • Equilibrate the column with the initial mobile phase.

  • Inject the racemic sample. If no separation or poor resolution is observed, systematically vary the mobile phase composition.

  • Increase the percentage of the alcohol modifier (IPA or EtOH) in increments of 5% (e.g., 85:15, 80:20). This will generally decrease retention times but may affect resolution.

  • If necessary, try a different alcohol modifier (e.g., switch from IPA to EtOH).

  • Optimize the flow rate (e.g., reduce to 0.5 mL/min) to improve resolution if peaks are broad.

  • Once baseline separation is achieved, the method can be validated for linearity, precision, and accuracy.

Protocol 3: Indirect Chiral Separation via Derivatization

This protocol outlines a general approach for separating the enantiomers of serine benzyl ester by converting them into diastereomers using a chiral derivatizing agent, followed by separation on a standard achiral HPLC column.[3][4]

1. Instrumentation and Materials:

  • HPLC system with UV or Fluorescence detector

  • Standard achiral C18 column (e.g., 250 x 4.6 mm, 5 µm particle size)

  • Chiral Derivatizing Agent (e.g., Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide), (+)-1-(9-fluorenyl)ethyl chloroformate (FLEC))

  • Appropriate solvents (e.g., acetone, acetonitrile, buffer solutions)

  • Sample: Serine benzyl ester

2. Derivatization Procedure (Example with Marfey's Reagent):

  • Dissolve a small amount of serine benzyl ester in a suitable solvent (e.g., acetone/water).

  • Add a solution of Marfey's reagent in acetone.

  • Add a weak base (e.g., sodium bicarbonate solution) to facilitate the reaction.

  • Heat the mixture at a slightly elevated temperature (e.g., 40°C) for a specified time (e.g., 1 hour).

  • Cool the reaction mixture and neutralize with an acid (e.g., HCl).

  • The resulting diastereomeric derivatives are now ready for HPLC analysis.

3. Chromatographic Conditions:

  • Mobile Phase: A gradient of acetonitrile and water (with an additive like 0.1% trifluoroacetic acid or a buffer) is typically used.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30-40°C

  • Detection: UV at 340 nm (for Marfey's derivatives).

  • Injection Volume: 10 µL

4. Analysis:

  • Equilibrate the C18 column with the initial mobile phase conditions.

  • Inject the derivatized sample.

  • The two diastereomers should be separated based on their different physicochemical properties on the achiral stationary phase.

Visualizations

G cluster_prep Sample and System Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing SamplePrep Prepare Racemic Serine Benzyl Ester Sample Inject Inject Sample SamplePrep->Inject MobilePhasePrep Prepare and Degas Mobile Phase ColumnEquil Equilibrate Chiral Column MobilePhasePrep->ColumnEquil ColumnEquil->Inject Separate Isocratic/Gradient Elution Inject->Separate Detect UV/MS Detection Separate->Detect Chromatogram Obtain Chromatogram Detect->Chromatogram Analyze Calculate Resolution (Rs) and Enantiomeric Excess (%ee) Chromatogram->Analyze

Caption: Experimental workflow for chiral HPLC analysis.

G cluster_direct Direct Methods (Chiral Stationary Phase) cluster_indirect Indirect Method Start Goal: Separate Serine Benzyl Ester Enantiomers CSP_Macro Macrocyclic Glycopeptide CSP (e.g., CHIROBIOTIC™ R) Start->CSP_Macro Known method for N-protected analog CSP_Poly Polysaccharide CSP (e.g., Chiralpak® IA) Start->CSP_Poly General method for amino acid esters Derivatize Derivatize with Chiral Reagent (e.g., Marfey's Reagent) Start->Derivatize When direct methods fail or for confirmation Result1 Result1 CSP_Macro->Result1 Good starting point, requires optimization Result2 Result2 CSP_Poly->Result2 Requires screening of mobile phases Achiral_Sep Separate Diastereomers on Achiral Column (C18) Derivatize->Achiral_Sep Result3 Result3 Achiral_Sep->Result3 Additional sample preparation step

References

Troubleshooting & Optimization

How to prevent racemization during Benzyl D-serinate hydrochloride synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Benzyl D-serinate Hydrochloride Synthesis

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to prevent racemization during the synthesis of this compound, ensuring the chiral integrity of the final product.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a critical issue in the synthesis of this compound?

A1: Racemization is a process where a chirally pure compound, such as D-serine, converts into a mixture of both its enantiomers (D and L forms).[1] The biological activity of a molecule is often highly dependent on its specific three-dimensional structure.[2] In drug development, the presence of the undesired L-enantiomer can lead to reduced efficacy, altered pharmacological properties, or potential off-target effects.[2] Therefore, maintaining the stereochemical integrity of Benzyl D-serinate is crucial for its application in neuroscience research and as a building block in chiral synthesis.[][4]

Q2: What is the primary chemical mechanism that causes racemization in serine during esterification or coupling reactions?

A2: The primary mechanism involves the increased acidity of the hydrogen atom on the alpha-carbon (the chiral center) when the adjacent carboxyl group is activated for a reaction.[1] A base in the reaction mixture can abstract this proton, forming a planar, achiral intermediate like an enolate or an oxazolone.[2][5][6] Subsequent reprotonation of this planar intermediate can occur from either face, resulting in a mixture of both D and L enantiomers and thus, a loss of stereochemical purity.[1][2]

Q3: Are certain amino acids more prone to racemization than others?

A3: Yes. While any chiral amino acid (except glycine) can undergo racemization, some are particularly susceptible under standard synthesis conditions. Serine is known to be prone to racemization.[2][7] Other highly susceptible amino acids include Histidine (His) and Cysteine (Cys).[2][8]

Q4: I am performing a direct Fischer-Speier esterification. How can I minimize racemization?

A4: In a Fischer-Speier esterification, which involves heating the amino acid with an alcohol (benzyl alcohol) and an acid catalyst, the key factors to control are temperature and the choice of solvent for water removal.[1][9] Using high-boiling solvents like toluene for azeotropic water removal requires high reflux temperatures, which significantly accelerates racemization.[1] A proven solution is to replace toluene with a solvent that forms a lower-boiling azeotrope with water, such as cyclohexane.[1][9] This allows for the effective removal of water at a much lower and safer temperature, preserving the enantiomeric purity of the product.[9]

Troubleshooting Guide

Problem: My final product shows a high degree of racemization after a direct esterification reaction.

  • Likely Cause: The reaction temperature was too high. This is a common issue when using high-boiling solvents like toluene to azeotropically remove water.[1][9]

  • Solution:

    • Change the Solvent: Substitute toluene with cyclohexane. Cyclohexane forms a lower-boiling azeotrope with water, enabling water removal at a gentler reflux temperature and minimizing the risk of racemization.[9]

    • Monitor Temperature: Ensure the reaction temperature does not significantly exceed the boiling point of the cyclohexane-water azeotrope.

Problem: I am synthesizing the ester from N-protected D-serine using a coupling agent and observing racemization.

  • Likely Cause 1: Inappropriate Coupling Reagent or Lack of Additive. Carbodiimide-based coupling reagents like DIC (N,N'-Diisopropylcarbodiimide) or EDC can form highly reactive intermediates that are prone to racemization.[6]

  • Solution 1: Always use a racemization-suppressing additive. Additives like 1-Hydroxybenzotriazole (HOBt), 7-Aza-1-hydroxybenzotriazole (HOAt), or Oxyma Pure are essential when using carbodiimide coupling agents.[2][5][10] They work by forming activated esters that are more stable and less susceptible to racemization.[5]

  • Likely Cause 2: Base Strength and Concentration. The choice and amount of base used can significantly influence racemization. Strong bases can readily deprotonate the alpha-carbon.[5][6]

  • Solution 2:

    • Optimize Base: Use a sterically hindered, weaker base such as N,N-Diisopropylethylamine (DIEA) or 2,4,6-collidine, which are less likely to cause racemization compared to stronger, less hindered bases.[5][6]

    • Minimize Concentration: Use the minimum amount of base necessary to facilitate the reaction.[2]

  • Likely Cause 3: High Reaction Temperature. Even with additives, elevated temperatures can promote racemization.

  • Solution 3: Perform the coupling reaction at a lower temperature. Starting the reaction at 0°C and allowing it to slowly warm to room temperature is a standard practice to maintain chiral integrity.[2]

Problem: How can I accurately determine the enantiomeric purity of my this compound?

  • Solution: The most reliable method for determining the enantiomeric excess (e.e.) is through chiral High-Performance Liquid Chromatography (HPLC).[2][9] This technique uses a chiral stationary phase to separate the D- and L-enantiomers, allowing for precise quantification of each in the final product.[11]

Data Presentation: Factors Influencing Racemization

The following tables summarize quantitative data on how different reaction conditions can affect the chiral purity of amino acid derivatives.

Table 1: Effect of Azeotroping Solvent on Enantiomeric Excess (e.e.) during Benzyl Ester Synthesis

Amino Acid DerivativeSolventReflux Temp.Enantiomeric Excess (e.e.)
Phenylglycine Benzyl EsterToluene~111°C27.0%
Phenylglycine Benzyl EsterCyclohexane~81°C95.6%
Tyrosine Benzyl EsterToluene~111°C0% (Total Racemization)
Tyrosine Benzyl EsterCyclohexane~81°C>99.0%

Data adapted from studies on amino acid benzyl esters, demonstrating the critical impact of solvent choice and temperature on maintaining stereochemical integrity.[9]

Table 2: Influence of Coupling Reagents on Racemization

Coupling Reagent CombinationRacemization Level
DIC / HOBtLow
HBTU / DIEAModerate
EDC / DMAPHigh

This table provides a qualitative comparison of common coupling reagent systems. The addition of HOBt is shown to suppress racemization significantly when using carbodiimides like DIC.[2][6]

Experimental Protocols

Protocol 1: Low-Racemization Fischer-Speier Esterification using Cyclohexane

This protocol is designed to synthesize Benzyl D-serinate p-toluenesulfonate with minimal racemization.

  • Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add D-serine (1.0 equiv), p-toluenesulfonic acid monohydrate (1.2 equiv), and benzyl alcohol (5.0 equiv).[1]

  • Solvent Addition: Add cyclohexane as the azeotroping solvent (approximately 0.6 mL per mmol of D-serine).[1]

  • Reaction: Heat the mixture to a gentle reflux. Water will co-distill with cyclohexane and be collected in the Dean-Stark trap. Continue the reflux for 4-6 hours or until no more water is collected.[1]

  • Workup: Cool the reaction mixture to room temperature.

  • Precipitation & Isolation: Add ethyl acetate to the cooled mixture to precipitate the product. Stir the resulting slurry for 1 hour. Collect the white crystalline solid by filtration, wash it with fresh ethyl acetate to remove residual benzyl alcohol, and dry it under vacuum to yield Benzyl D-serinate p-toluenesulfonate.[1] The hydrochloride salt can be obtained through appropriate salt formation procedures.

Protocol 2: N-Protected D-Serine Esterification via Coupling Agent

This method offers greater control by protecting the amine functionality first.

  • N-Protection: Protect D-serine with a suitable group, such as the tert-butoxycarbonyl (Boc) group, using Di-tert-butyl dicarbonate (Boc)₂O under standard conditions to yield N-Boc-D-serine.

  • Coupling Setup: In a flask under an inert atmosphere (N₂ or Ar), dissolve N-Boc-D-serine (1.0 equiv) and a racemization suppressor like Oxyma (1.2 equiv) in an anhydrous solvent (e.g., dichloromethane).[1][2]

  • Activation: Cool the solution to 0°C in an ice bath. Add benzyl alcohol (1.1 equiv), followed by the dropwise addition of N,N'-diisopropylcarbodiimide (DIC) (1.1 equiv).[1]

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-16 hours. Monitor the progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, filter off the diisopropylurea (DCU) byproduct. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude N-Boc-D-serine benzyl ester using column chromatography on silica gel.

  • Deprotection: Remove the Boc protecting group using a solution of HCl in an anhydrous solvent (e.g., dioxane or diethyl ether) to yield the final product, this compound.

Visualization: Racemization Prevention Workflow

The following diagram illustrates the decision-making process and critical control points for minimizing racemization during the synthesis of Benzyl D-serinate.

Racemization_Prevention_Workflow cluster_start Initiation cluster_route Synthesis Route Selection cluster_direct Direct Esterification (Fischer-Speier) cluster_protected N-Protected Route cluster_end Completion start Start: D-Serine route Choose Synthesis Method start->route direct Direct Esterification route->direct Simpler protect N-Protected Route route->protect More Control control_temp Critical Control: Low Temperature direct->control_temp use_cyclo Action: Use Cyclohexane for Azeotropic Distillation control_temp->use_cyclo product Final Product: Benzyl D-serinate hydrochloride use_cyclo->product add_additive Action: Use Coupling Additive (Oxyma, HOBt) protect->add_additive opt_base Action: Optimize Base (Use DIEA, Minimize Amount) add_additive->opt_base control_temp2 Critical Control: Low Temperature (0°C) opt_base->control_temp2 control_temp2->product analysis QC: Chiral HPLC Analysis product->analysis

Caption: Workflow for minimizing racemization in Benzyl D-serinate synthesis.

References

Improving the yield of Benzyl D-serinate hydrochloride in organic synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield and purity of Benzyl D-serinate hydrochloride during organic synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

The most straightforward and widely used method is the direct Fischer esterification of D-serine with benzyl alcohol. This reaction is typically catalyzed by an acid, such as hydrochloric acid (HCl), which also serves to form the final hydrochloride salt. The mixture is usually heated under reflux for 12-24 hours.[1][2]

Q2: What are the key reaction parameters that influence the yield?

Several factors can significantly impact the yield of this compound:

  • Purity of Reagents: Ensure D-serine and benzyl alcohol are of high purity and dry. Moisture can interfere with the esterification reaction.

  • Catalyst Concentration: An adequate amount of acid catalyst is crucial for the reaction to proceed efficiently.

  • Reaction Temperature and Time: The reaction is typically performed at reflux temperature to drive the equilibrium towards the product. A reaction time of 12-24 hours is generally recommended to ensure completion.[2]

  • Removal of Water: As esterification is a reversible reaction, removing the water formed as a byproduct can significantly increase the yield. This can be achieved using a Dean-Stark apparatus or by using a dehydrating agent.

Q3: Are there alternative methods for the synthesis of this compound?

Yes, alternative methods exist, which can be useful if direct esterification proves to be low-yielding:

  • Acyl Chloride-Mediated Esterification: This method involves converting D-serine to its acyl chloride derivative using a reagent like thionyl chloride (SOCl₂). The resulting acyl chloride is then reacted with benzyl alcohol.[2] This method is often more reactive but requires careful handling of the reagents.

  • Enzymatic Esterification: Biocatalytic methods using enzymes like lipases (e.g., Candida antarctica lipase B) can be employed. These reactions are often performed under milder conditions (e.g., 40°C in a non-aqueous solvent) and can offer high selectivity.[2]

  • Using Protecting Groups: For more complex syntheses or to avoid side reactions, the amino group of D-serine can be protected (e.g., with a Boc group) before esterification. The protecting group is then removed in a subsequent step.[3]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Yield Incomplete reaction.- Extend the reaction time to ensure the reaction goes to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC). - Ensure the reaction is carried out at the appropriate reflux temperature.
Presence of water in the reaction mixture.- Use anhydrous reagents and solvents. - Employ a Dean-Stark apparatus to remove water as it is formed.
Insufficient acid catalyst.- Ensure the correct molar ratio of the acid catalyst is used.
Product is an oil or fails to crystallize Presence of impurities, such as unreacted benzyl alcohol or side products.- Wash the crude product with a non-polar solvent like diethyl ether or hexane to remove residual benzyl alcohol.[1] - Purify the product using column chromatography.
Incorrect crystallization technique.- Use an appropriate anti-solvent (e.g., diethyl ether, hexane) to induce crystallization.[2] - Implement gradual cooling from a higher temperature (e.g., 60°C) to a lower temperature (e.g., 4°C) to promote the formation of larger, purer crystals.[2]
Product is discolored Impurities from starting materials or side reactions.- Recrystallize the product to improve its purity and color. - Treat the solution with activated carbon before filtration to remove colored impurities.
Formation of Side Products Potential for side reactions, such as the formation of dipeptides or other byproducts.- Consider using a protecting group for the amino function of D-serine to prevent side reactions, especially if harsher conditions are used.

Experimental Protocols

Protocol 1: Direct Esterification of D-Serine
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add D-serine (1 equivalent), benzyl alcohol (a large excess, e.g., 5-10 equivalents), and a catalytic amount of concentrated hydrochloric acid.

  • Reaction: Heat the mixture to reflux (typically 80-100°C) and maintain for 12-24 hours.[2] Monitor the progress of the reaction by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature.

  • Isolation: Add a non-polar solvent such as diethyl ether or hexane to the cooled mixture to precipitate the this compound.

  • Purification: Collect the crystalline product by filtration, wash it with the non-polar solvent to remove excess benzyl alcohol, and dry it under vacuum.[1]

Visualizing the Process

Chemical Reaction Pathway

reaction_pathway D_Serine D-Serine Intermediate Protonated Intermediate D_Serine->Intermediate + Benzyl_Alcohol Benzyl Alcohol Benzyl_Alcohol->Intermediate + HCl HCl (catalyst) HCl->Benzyl_Alcohol Protonates Product This compound Intermediate->Product Water Water Intermediate->Water -

Caption: Fischer esterification of D-serine with benzyl alcohol.

Troubleshooting Workflow for Low Yield

troubleshooting_workflow Start Low Yield of Benzyl D-serinate hydrochloride Check_Reaction_Completion Check Reaction Completion (TLC) Start->Check_Reaction_Completion Incomplete Incomplete Check_Reaction_Completion->Incomplete Yes Complete Complete Check_Reaction_Completion->Complete No Extend_Time Extend Reaction Time / Increase Temperature Incomplete->Extend_Time Check_Water Check for Water Contamination Complete->Check_Water Water_Present Present Check_Water->Water_Present Yes No_Water Absent Check_Water->No_Water No Use_Anhydrous Use Anhydrous Reagents / Dean-Stark Water_Present->Use_Anhydrous Check_Catalyst Check Catalyst Concentration No_Water->Check_Catalyst Low_Catalyst Low Check_Catalyst->Low_Catalyst Yes Optimal_Catalyst Optimal Check_Catalyst->Optimal_Catalyst No Increase_Catalyst Increase Catalyst Amount Low_Catalyst->Increase_Catalyst Consider_Alternatives Consider Alternative Synthesis Methods Optimal_Catalyst->Consider_Alternatives parameters_yield Yield Yield of Benzyl D-serinate hydrochloride Reaction_Time Reaction Time Reaction_Time->Yield Increases Temperature Temperature Temperature->Yield Increases Catalyst_Conc Catalyst Concentration Catalyst_Conc->Yield Increases Water_Removal Water Removal Water_Removal->Yield Increases Purity_Reagents Purity of Reagents Purity_Reagents->Yield Increases

References

Technical Support Center: Troubleshooting Coupling Reactions with Benzyl D-serinate Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance to researchers, scientists, and drug development professionals on troubleshooting low coupling efficiency and other common issues encountered when using Benzyl D-serinate hydrochloride in peptide synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the first critical step when using this compound in a peptide coupling reaction?

A1: The most critical initial step is the neutralization of the hydrochloride salt. The amine group of Benzyl D-serinate is protonated in its hydrochloride form, rendering it unreactive as a nucleophile. A base must be added to the reaction mixture to liberate the free amine, allowing it to attack the activated carboxyl group of the coupling partner.

Q2: Which bases are recommended for the neutralization of this compound?

A2: Non-nucleophilic bases are preferred to avoid unwanted side reactions. Common choices include N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA). For solution-phase couplings, an inorganic base like sodium bicarbonate (NaHCO3) can also be used.[1] The choice of base can influence the extent of side reactions, such as racemization.

Q3: Can I pre-mix this compound with the base before adding the coupling agent?

A3: Yes, it is a common practice to pre-dissolve the this compound and the base in a suitable solvent to ensure complete neutralization before the addition of the activated amino acid or coupling reagent.

Q4: What are the most common reasons for low coupling efficiency with this compound?

A4: The most common reasons include:

  • Incomplete neutralization: Insufficient base will result in a portion of the this compound remaining in its protonated, unreactive form.

  • Suboptimal coupling reagents: The choice of coupling reagent may not be potent enough for the specific coupling partners.

  • Steric hindrance: The benzyl protecting group and the structure of the coupling partners can sterically hinder the reaction.

  • Peptide aggregation: As the peptide chain elongates, it may aggregate, making the N-terminus inaccessible.[2]

  • Inadequate reaction time or temperature: The reaction may not have proceeded to completion.

Q5: Are there any specific side reactions to be aware of when using this compound?

A5: Yes, serine derivatives are susceptible to certain side reactions, including:

  • Racemization: The chiral center of the D-serine can epimerize under basic conditions or with certain coupling reagents, leading to the formation of the L-isomer.[2]

  • β-elimination: Under strongly basic conditions, the hydroxyl group of serine can be eliminated, leading to the formation of a dehydroalanine residue.

  • O-acylation: The hydroxyl group of serine can be acylated by the activated carboxyl group, although this is less common with a protected carboxyl group.

Troubleshooting Guide

Problem: Low or No Coupling Yield

Symptoms:

  • Monitoring of the reaction (e.g., by Kaiser test in solid-phase synthesis) indicates a significant amount of unreacted amine.[3]

  • LC-MS analysis of the crude product shows a large peak corresponding to the starting material and a small or absent peak for the desired product.

Possible Causes and Solutions:

Possible Cause Recommended Solution
Incomplete Neutralization Ensure at least one equivalent of a non-nucleophilic base (e.g., DIPEA, TEA) is added per equivalent of this compound. For difficult couplings, a slight excess of base can be used.
Inefficient Coupling Reagent For challenging couplings, consider switching to a more potent coupling reagent such as HATU, HBTU, or COMU.[4] These are generally more effective than carbodiimide-based reagents like EDC/DCC.
Peptide Aggregation Change the solvent to a more polar or chaotropic one, such as N-methyl-2-pyrrolidone (NMP) or dimethyl sulfoxide (DMSO).[2] Sonication or gentle heating of the reaction mixture can also help to disrupt aggregates.
Insufficient Reaction Time Extend the reaction time. Monitor the reaction progress at regular intervals to determine the optimal reaction time.
Low Temperature While room temperature is standard, gently increasing the temperature (e.g., to 40-50°C) can improve the reaction rate. However, be cautious as higher temperatures can also increase the risk of racemization.

Comparative Data on Coupling Reagents

While specific yield data for this compound is not extensively published, the following table provides a general comparison of common coupling reagents used in peptide synthesis.

Coupling ReagentClassAdvantagesDisadvantages
EDC/HOBt CarbodiimideCost-effective, water-soluble byproducts (for EDC).[4][5]Can lead to racemization, O-acylisourea intermediate is highly reactive.[6]
HATU/DIPEA Uronium SaltHigh coupling efficiency, low racemization, fast reaction times.[4]Higher cost, potential for guanidinylation of the N-terminus if used in excess.[2]
HBTU/DIPEA Uronium SaltGood coupling efficiency, widely used.[4]Slightly less reactive than HATU, can also cause guanidinylation.
COMU Uronium SaltHigh coupling efficiency, safer alternative to HOBt/HOAt-based reagents.Higher cost.

Experimental Protocols

Protocol 1: Solution-Phase Coupling using EDC/HOBt
  • Neutralization: Dissolve this compound (1.0 eq.) in dichloromethane (DCM). Add triethylamine (TEA) (1.1 eq.) and stir for 15 minutes at room temperature.

  • Activation: In a separate flask, dissolve the N-protected amino acid (1.0 eq.) and 1-Hydroxybenzotriazole (HOBt) (1.2 eq.) in DCM. Cool the solution to 0°C.

  • Coupling: Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq.) to the activated amino acid solution and stir for 5 minutes.

  • Reaction: Add the neutralized Benzyl D-serinate solution to the activated amino acid solution. Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Work-up: Monitor the reaction by TLC or LC-MS. Upon completion, wash the reaction mixture with 1N HCl, saturated NaHCO3, and brine. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography.

Protocol 2: Solid-Phase Peptide Synthesis (SPPS) Coupling using HATU
  • Resin Preparation: Swell the resin-bound peptide with the free N-terminal amine in N,N-Dimethylformamide (DMF).

  • Coupling Solution Preparation: In a separate vessel, dissolve the N-Fmoc protected amino acid (3.0 eq.), HATU (2.9 eq.), and DIPEA (6.0 eq.) in DMF.

  • Activation: Allow the coupling solution to pre-activate for 2-5 minutes.

  • Coupling: Add the activated coupling solution to the resin. Agitate the mixture at room temperature for 1-2 hours.

  • Monitoring: Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling.[3] If the test is positive, a second coupling may be necessary.

  • Washing: Once the coupling is complete, wash the resin thoroughly with DMF to remove excess reagents.

Visualizations

Workflow for Coupling with this compound

G cluster_start Starting Materials cluster_reaction Reaction Steps cluster_end Outcome Benzyl D-serinate HCl Benzyl D-serinate HCl Neutralization Neutralization of Benzyl D-serinate HCl Benzyl D-serinate HCl->Neutralization N-protected Amino Acid N-protected Amino Acid Activation Activation of N-protected Amino Acid N-protected Amino Acid->Activation Base (e.g., DIPEA) Base (e.g., DIPEA) Base (e.g., DIPEA)->Neutralization Coupling Reagent (e.g., HATU) Coupling Reagent (e.g., HATU) Coupling Reagent (e.g., HATU)->Activation Coupling Peptide Bond Formation Neutralization->Coupling Activation->Coupling Protected Dipeptide Protected Dipeptide Coupling->Protected Dipeptide Monitoring Reaction Monitoring (TLC, LC-MS, Kaiser Test) Protected Dipeptide->Monitoring Purification Purification Monitoring->Purification

Caption: General workflow for peptide coupling with this compound.

Troubleshooting Low Coupling Efficiency

G Start Low Coupling Efficiency Detected Check_Neutralization Is Neutralization Complete? Start->Check_Neutralization Add_Base Add More Base and Recouple Check_Neutralization->Add_Base No Check_Reagent Is Coupling Reagent Potent Enough? Check_Neutralization->Check_Reagent Yes Add_Base->Start Switch_Reagent Switch to HATU, HBTU, or COMU Check_Reagent->Switch_Reagent No Check_Aggregation Is Peptide Aggregation Suspected? Check_Reagent->Check_Aggregation Yes Switch_Reagent->Start Change_Solvent Change Solvent (NMP, DMSO) or Apply Sonication/Heat Check_Aggregation->Change_Solvent Yes Extend_Time Extend Reaction Time and Monitor Check_Aggregation->Extend_Time No Change_Solvent->Start Success Coupling Successful Extend_Time->Success

Caption: Decision tree for troubleshooting low coupling efficiency.

Potential Side Reactions with Benzyl D-serinate

G Benzyl D-serinate Benzyl D-serinate Racemization Racemization (Epimerization to L-isomer) Benzyl D-serinate->Racemization Base, High Temp. Beta_Elimination β-Elimination (Dehydroalanine formation) Benzyl D-serinate->Beta_Elimination Strong Base O_Acylation O-Acylation (Side-chain acylation) Benzyl D-serinate->O_Acylation Activated Carboxyl

Caption: Potential side reactions involving Benzyl D-serinate during peptide synthesis.

References

Optimizing storage conditions for long-term stability of Benzyl D-serinate hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals on the optimal storage, handling, and stability of Benzyl D-serinate hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

A1: Solid this compound should be stored in a tightly sealed container at 4°C, protected from moisture.[1] Some suppliers recommend a storage temperature range of 2-8°C or 0-8°C. It is shipped at room temperature in the continental US, but this may vary for other locations.[1]

Q2: How should I store solutions of this compound?

A2: For optimal stability, solutions of this compound should be stored frozen. Recommendations are -20°C for up to one month or -80°C for up to six months.[1] To prevent degradation from repeated freeze-thaw cycles, it is advisable to aliquot the solution into single-use vials.

Q3: What is the appearance of this compound?

A3: this compound is a white to off-white crystalline powder.

Q4: Is this compound sensitive to moisture?

A4: Yes, it is recommended to store this compound away from moisture.[1] The hydrochloride salt form can be hygroscopic, and moisture can potentially lead to hydrolysis of the benzyl ester.

Q5: Is this compound sensitive to light?

Troubleshooting Guide

Issue Possible Cause Recommended Action
Change in physical appearance (e.g., clumping, discoloration) Moisture absorption or degradation.Discard the reagent. Ensure the storage container is airtight and stored in a desiccator if necessary. Always handle the compound in a low-humidity environment.
Poor solubility in recommended solvents The compound may have degraded, or the incorrect solvent is being used.Verify the recommended solvents and their concentrations. If solubility issues persist with fresh solvent, the compound's integrity may be compromised. Consider obtaining a new batch.
Inconsistent experimental results Degradation of the compound due to improper storage or handling.Review storage conditions and handling procedures. Use a fresh aliquot or a new batch of the compound. Perform a purity check using a suitable analytical method like HPLC.
Presence of unexpected peaks in analytical chromatograms (e.g., HPLC, LC-MS) This indicates the presence of impurities or degradation products.Identify the impurities through techniques like mass spectrometry. The primary degradation pathway is likely hydrolysis of the benzyl ester, yielding D-serine and benzyl alcohol. Other potential degradation products could arise from oxidation.

Stability Data Summary

While specific long-term stability data for this compound is not publicly available, the following table summarizes the recommended storage conditions to ensure its stability. These recommendations are based on information from suppliers and general knowledge of similar compounds.

Form Storage Temperature Duration Key Considerations
Solid4°C (or 2-8°C)Long-termStore in a tightly sealed container, away from moisture and light.[1]
Solution-20°CUp to 1 monthAliquot to avoid repeated freeze-thaw cycles.[1]
Solution-80°CUp to 6 monthsAliquot to avoid repeated freeze-thaw cycles.[1]

Experimental Protocols

Protocol 1: Stability Assessment of this compound using High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for assessing the stability of this compound.

1. Objective: To quantify the amount of this compound and detect the presence of its degradation products over time under various storage conditions.

2. Materials:

  • This compound

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid (or other suitable buffer)

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column

3. Method:

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., water or a mixture of water and acetonitrile).

  • Storage: Aliquot the stock solution and solid samples into appropriate containers and store them under the desired conditions (e.g., 4°C, 25°C/60% RH, 40°C/75% RH).

  • Time Points: At specified time intervals (e.g., 0, 1, 3, 6 months), retrieve a sample for analysis.

  • HPLC Analysis:

    • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid is a common starting point for the separation of amino acid derivatives.

    • Column: A C18 column is typically used.

    • Detection: Monitor the elution profile at a suitable UV wavelength (e.g., 210 nm or 254 nm).

    • Quantification: The concentration of this compound is determined by comparing its peak area to a standard curve. The percentage of degradation can be calculated from the decrease in the main peak area and the appearance of new peaks corresponding to degradation products.

Protocol 2: Forced Degradation Study

This protocol is designed to identify potential degradation pathways and degradation products under stress conditions.

1. Objective: To investigate the stability of this compound under hydrolytic, oxidative, and photolytic stress.

2. Method:

  • Acid Hydrolysis: Dissolve the compound in 0.1 M HCl and heat at 60°C for a specified period. Neutralize the solution before HPLC analysis.

  • Base Hydrolysis: Dissolve the compound in 0.1 M NaOH and keep at room temperature for a specified period. Neutralize the solution before HPLC analysis.

  • Oxidative Degradation: Dissolve the compound in a solution of 3% hydrogen peroxide and keep at room temperature for a specified period.

  • Photostability: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines. A control sample should be kept in the dark.

  • Analysis: Analyze the stressed samples by a stability-indicating HPLC method, as described in Protocol 1. Use LC-MS to identify the mass of the degradation products to aid in their structural elucidation.

Visualizations

Storage_Troubleshooting start Start: Inconsistent Results check_storage Review Storage Conditions: - Temperature? - Moisture? - Light Exposure? start->check_storage improper_storage Improper Storage Identified check_storage->improper_storage Incorrect proper_storage Storage Conditions Correct check_storage->proper_storage Correct discard Discard Old Batch Use New Batch improper_storage->discard check_handling Review Handling: - Fresh Solvents? - Aliquoting? proper_storage->check_handling end End: Consistent Results discard->end improper_handling Improper Handling Identified check_handling->improper_handling Incorrect purity_check Perform Purity Check (e.g., HPLC) check_handling->purity_check Correct correct_handling Correct Handling Procedures improper_handling->correct_handling correct_handling->discard purity_check->end

Caption: Troubleshooting workflow for inconsistent experimental results.

Degradation_Pathway parent This compound hydrolysis Hydrolysis (Moisture, Acid, Base) parent->hydrolysis oxidation Oxidation parent->oxidation photolysis Photolysis (Light Exposure) parent->photolysis d_serine D-Serine hydrolysis->d_serine benzyl_alcohol Benzyl Alcohol hydrolysis->benzyl_alcohol other_products Other Degradation Products oxidation->other_products photolysis->other_products

Caption: Potential degradation pathways of this compound.

References

Side reactions to avoid when using Benzyl D-serinate hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding common side reactions when using Benzyl D-serinate hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions to be aware of when using this compound in peptide synthesis?

When utilizing this compound, particularly in solid-phase peptide synthesis (SPPS), the primary side reactions of concern are:

  • Racemization: The loss of stereochemical integrity at the α-carbon, leading to the formation of the L-isomer.

  • β-Elimination: Elimination of the benzyloxy group from the serine side chain, resulting in a dehydroalanine residue.[1][2]

  • N-O Acyl Shift: An intramolecular rearrangement where the peptide backbone migrates from the amino group to the hydroxyl group of the serine residue.[1]

Q2: Under what conditions is the benzyl protecting group on the serine side chain unstable?

The O-benzyl group is generally stable under the basic conditions used for Fmoc deprotection (e.g., piperidine in DMF) and the moderate acidic conditions for Boc deprotection (e.g., TFA). However, it requires strong acids like hydrogen fluoride (HF) for complete removal, which can be harsh on sensitive peptides.[1] Prolonged exposure to strong acids or bases, especially at elevated temperatures, can promote side reactions.

Q3: How can I detect the presence of side products in my reaction mixture?

Common analytical techniques to identify side products include:

  • High-Performance Liquid Chromatography (HPLC): Can be used to separate and quantify the desired product from impurities.[][4] Chiral HPLC is specifically used to detect racemization by separating D- and L-isomers.[5]

  • Mass Spectrometry (MS): Helps in identifying unexpected masses corresponding to side products, such as the mass loss associated with β-elimination.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can provide structural information to confirm the identity of impurities.

Troubleshooting Guides

Problem 1: Low Yield of the Desired Peptide

Possible Causes & Solutions

CauseRecommended SolutionExperimental Protocol
Incomplete Coupling Optimize coupling reagents and conditions. Consider double coupling.Use a more potent coupling reagent like HATU or HCTU with a non-nucleophilic base (e.g., DIEA). Pre-activate the amino acid for 1-5 minutes before adding it to the resin. For double coupling, repeat the coupling step with a fresh solution of activated this compound.[6]
Peptide Aggregation Change the solvent or add chaotropic salts.Switch from DMF to N-methylpyrrolidone (NMP) or add LiCl to the coupling solvent to disrupt aggregation.[6]
Side Reactions (e.g., β-elimination) Modify deprotection conditions.Use a less nucleophilic base like 50% cyclohexylamine in DCM for the Fmoc deprotection of the amino acid following the serine residue to suppress β-elimination.[6]
Problem 2: Presence of an Unexpected Peak in HPLC (Potential Racemization)

Symptoms:

  • Appearance of a diastereomeric impurity in the HPLC chromatogram.

  • Confirmation of the D/L isomer using chiral chromatography.[6]

Troubleshooting Workflow for Racemization

G A Racemization Detected B Select Low-Racemization Reagents (e.g., DIC/Oxyma) A->B C Avoid Certain Bases (e.g., NMM with HATU) A->C D Control Temperature (Perform couplings at RT) A->D E Minimize Pre-activation Time A->E F Re-analyze Purity B->F C->F D->F E->F

A troubleshooting workflow for addressing racemization.

Possible Causes & Solutions

CauseRecommended SolutionExperimental Protocol
Inappropriate Coupling Reagents/Bases Use coupling reagent combinations known to suppress racemization.The combination of DIC/Oxyma is reported to cause negligible racemization for serine derivatives. Adding HOBt or HOAt to carbodiimide-mediated couplings also significantly suppresses racemization.[6]
Prolonged Pre-activation Time Minimize the time the activated amino acid is in solution before coupling.Add the activated Fmoc-Ser(Bzl)-OH to the resin immediately after activation.[6]
Elevated Temperature Perform coupling reactions at room temperature.Avoid elevated temperatures for serine coupling steps unless necessary to overcome aggregation. If heating is required, limit the temperature and duration.[6]
Solvent Choice Use solvents that are less likely to promote racemization.While toluene can be used as an azeotroping solvent in some esterification procedures, it has been shown to cause racemization. Cyclohexane is a better alternative.[5][7]
Problem 3: Mass Spectrometry Shows a Mass Loss of 108 Da (β-Elimination)

Symptoms:

  • MS data indicates the formation of a dehydroalanine residue.[6]

Mechanism of β-Elimination

G cluster_0 Base-catalyzed β-Elimination A Serine Residue B Enolate Intermediate A->B Base (e.g., Piperidine) C Dehydroalanine Residue B->C - O-Benzyl

The mechanism of β-elimination of a serine residue.

Possible Causes & Solutions

CauseRecommended SolutionExperimental Protocol
Base-catalyzed Elimination during Fmoc Deprotection Use alternative, less nucleophilic bases for deprotection.Replace piperidine with a solution of 50% cyclohexylamine in DCM for the deprotection step of the amino acid following serine.[6]
Elevated Temperatures during Deprotection Perform Fmoc deprotection at room temperature.Avoid using microwave heating for the deprotection step immediately following the serine residue.[6]
Problem 4: N-O Acyl Shift Detected After Cleavage

Symptoms:

  • Formation of an ester linkage in the peptide backbone instead of an amide bond, which can be detected by MS or NMR.

Mechanism of N-O Acyl Shift

G cluster_0 Acid-catalyzed N-O Acyl Shift A Amide Linkage (Native) B Tetrahedral Intermediate A->B Strong Acid (e.g., TFA) C Ester Linkage (Shifted) B->C C->A Mild Base (pH 7.5-8.5)

The reversible N-O acyl shift mechanism.

Possible Causes & Solutions

CauseRecommended SolutionExperimental Protocol
Strong Acid Cleavage Conditions Treat the crude peptide with a mild base to reverse the shift.After cleavage and precipitation, dissolve the crude peptide in a buffer at a slightly basic pH (e.g., aqueous ammonia or a bicarbonate buffer at pH 7.5-8.5) to promote the reverse O-N acyl shift back to the native peptide bond.

Experimental Protocols

General Protocol for Peptide Coupling using this compound (Fmoc Strategy)

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes. Repeat this step once.

  • Washing: Wash the resin thoroughly with DMF, followed by DCM and then DMF.

  • Coupling:

    • Dissolve Fmoc-protected this compound (2-4 equivalents) and a coupling agent (e.g., HBTU, 2-4 equivalents) in DMF.

    • Add a base (e.g., DIEA, 4-8 equivalents).

    • Pre-activate for 1-5 minutes.

    • Add the activated amino acid solution to the resin.

    • Allow the reaction to proceed for 1-2 hours at room temperature.

  • Washing: Wash the resin with DMF, DCM, and then DMF.

  • Repeat: Repeat steps 2-5 for each amino acid in the peptide sequence.

  • Final Deprotection and Cleavage: Treat the resin with a cleavage cocktail (e.g., TFA/TIS/H2O) to remove the side-chain protecting groups and cleave the peptide from the resin.

Application in Neuroscience: NMDA Receptor Signaling

This compound is also used in neuroscience research as a derivative of D-serine, a co-agonist of the N-methyl-D-aspartate (NMDA) receptor.[8][9] Understanding the role of D-serine in NMDA receptor signaling is crucial for studying synaptic plasticity and neurological disorders.[10][11][12]

Simplified NMDA Receptor Activation Pathway

G cluster_0 Synaptic Cleft Glutamate Glutamate NMDAR NMDA Receptor Glutamate->NMDAR DSerine D-Serine (Co-agonist) DSerine->NMDAR Ca_Influx Ca2+ Influx NMDAR->Ca_Influx Channel Opening Downstream Downstream Signaling (Synaptic Plasticity) Ca_Influx->Downstream

Simplified pathway of NMDA receptor activation.

References

Technical Support Center: Purification of Crude Benzyl D-serinate Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of crude Benzyl D-serinate hydrochloride.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of this compound.

Issue Potential Cause(s) Recommended Solution(s)
Product is an oil or fails to crystallize - Presence of residual solvents (e.g., benzyl alcohol).- Product is hygroscopic and has absorbed water.- Impurities are inhibiting crystal lattice formation.- Ensure all solvents are thoroughly removed under high vacuum.- Dry the crude product over a desiccant (e.g., P₂O₅) before attempting crystallization.- Attempt precipitation by adding a non-polar anti-solvent (e.g., hexane, diethyl ether) to a solution of the crude product in a minimal amount of a polar solvent (e.g., ethyl acetate).[1] - If oiling out persists, consider purification by column chromatography.
Low yield after recrystallization - The compound has significant solubility in the recrystallization solvent at low temperatures.- Too much solvent was used for dissolution.- Premature crystallization occurred during hot filtration.- Screen for alternative solvent systems where the product has a steep solubility curve (high solubility when hot, low solubility when cold). Common systems include ethanol/diethyl ether and methanol/diethyl ether.- Use a minimal amount of hot solvent to dissolve the crude product.- Pre-heat the filtration apparatus (funnel, filter paper, and receiving flask) to prevent cooling and premature crystallization.
Colored impurities in the final product - Formation of colored byproducts during the synthesis.- During recrystallization, add a small amount of activated charcoal to the hot solution to adsorb colored impurities. Perform a hot filtration to remove the charcoal before allowing the solution to cool.
Presence of unreacted benzyl alcohol - Incomplete reaction or inefficient removal during work-up.- Wash the crude product with a non-polar solvent like hexane or diethyl ether, in which benzyl alcohol is soluble, but the hydrochloride salt is not.[2]- Perform an aqueous wash of an organic solution of the free base to remove the slightly water-soluble benzyl alcohol before converting to the hydrochloride salt.
Contamination with D-serine - Hydrolysis of the benzyl ester during work-up or purification.- Avoid strongly acidic or basic conditions during aqueous work-up. Maintain a neutral or slightly acidic pH.[3]- Recrystallization can effectively remove the more polar D-serine.
Diastereomeric or enantiomeric impurities present - Racemization during synthesis.- Impure starting materials.- Chiral HPLC is the most effective method for separating enantiomers and diastereomers.[4][5]- For diastereomers, careful column chromatography or fractional crystallization may be effective.
Inorganic salt contamination - Carryover from the synthesis or work-up steps.- If the product is soluble in an organic solvent as the free base, it can be separated from inorganic salts by dissolving it in an organic solvent and filtering. The hydrochloride salt can then be reformed.- For water-soluble products, ion-exchange chromatography can be used to remove inorganic salts.[6]

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: Common impurities include unreacted starting materials such as D-serine and benzyl alcohol, byproducts like dibenzyl ether, and dipeptides formed from the self-coupling of serine. Residual solvents from the reaction and work-up are also frequently present.

Q2: Which solvent systems are recommended for the recrystallization of this compound?

A2: A common and effective method is to dissolve the crude product in a minimal amount of hot ethyl acetate and then crystallize it by cooling, followed by the addition of a non-polar anti-solvent like hexane to improve the yield.[1] Other potential solvent systems include ethanol/diethyl ether and methanol/acetone. The choice of solvent will depend on the specific impurity profile of your crude material.

Q3: How can I monitor the purity of my fractions during column chromatography?

A3: Thin Layer Chromatography (TLC) is a quick and effective way to monitor your column. A suitable mobile phase for TLC would be a mixture of a polar solvent (e.g., ethyl acetate or methanol) and a non-polar solvent (e.g., hexane or dichloromethane). The spots can be visualized using a UV lamp (if the compound is UV active) or by staining with a suitable reagent such as ninhydrin (for the free amino group) or potassium permanganate.

Q4: My product appears pure by TLC and NMR, but the melting point is broad. What could be the issue?

A4: A broad melting point can indicate the presence of amorphous solid instead of a crystalline material, or it could be due to the presence of minor impurities that do not show up on TLC or are not easily quantifiable by NMR. It could also be a sign of polymorphism, where the compound exists in different crystalline forms with different melting points. Ensure the product is completely dry.

Q5: How can I assess the enantiomeric purity of my this compound?

A5: The most reliable method for determining enantiomeric purity is through chiral High-Performance Liquid Chromatography (HPLC).[4][5] This technique uses a chiral stationary phase to separate the D- and L-enantiomers, allowing for their quantification.

Experimental Protocols

Protocol 1: Recrystallization of this compound
  • Dissolution: In a flask, add the crude this compound. Add a minimal amount of a suitable solvent (e.g., ethyl acetate) and heat the mixture to boiling with stirring until the solid is completely dissolved.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly before adding a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm flask to remove any insoluble impurities and activated charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. If crystals do not form, you can induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. The flask can then be placed in an ice bath or refrigerator to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of a cold, non-polar solvent (e.g., cold diethyl ether or hexane) to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Protocol 2: Column Chromatography of this compound
  • Stationary Phase Preparation: Prepare a slurry of silica gel in the initial, least polar mobile phase. Pour the slurry into a chromatography column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent. If the compound is not very soluble, it can be adsorbed onto a small amount of silica gel (dry loading).

  • Elution: Begin eluting the column with a non-polar mobile phase (e.g., a mixture of hexane and ethyl acetate). Gradually increase the polarity of the mobile phase (gradient elution) by increasing the proportion of the more polar solvent.

  • Fraction Collection: Collect fractions of the eluent in separate test tubes.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which fractions contain the purified product.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Data Presentation

Purification Method Typical Purity Achieved Commonly Removed Impurities Key Considerations
Recrystallization >98%Unreacted D-serine, inorganic salts, some colored byproductsDependent on finding a suitable solvent system; can have lower yields if the product is significantly soluble in the cold solvent.
Column Chromatography >99%Unreacted benzyl alcohol, dibenzyl ether, dipeptidesMore time-consuming and requires larger volumes of solvent; very effective for complex mixtures with multiple impurities.
Chiral HPLC Enantiomeric Excess >99%L-enantiomerPrimarily an analytical technique, but preparative chiral HPLC can be used for small-scale purification to achieve high enantiomeric purity.

Visualizations

Purification_Strategy_Selection start Crude Benzyl D-serinate hydrochloride check_impurities Assess Impurity Profile (TLC, NMR, etc.) start->check_impurities is_solid Is the crude product a solid? check_impurities->is_solid major_impurities Are there significant amounts of closely related impurities? is_solid->major_impurities Yes column_chrom Column Chromatography is_solid->column_chrom No (Oily) recrystallize Recrystallization major_impurities->recrystallize No major_impurities->column_chrom Yes check_purity Check Purity (Melting Point, HPLC) recrystallize->check_purity column_chrom->check_purity pure_product Pure Benzyl D-serinate hydrochloride check_purity->pure_product Purity is acceptable further_purification Further Purification Needed? check_purity->further_purification Purity is not acceptable further_purification->recrystallize From Column further_purification->column_chrom From Recrystallization

Caption: A decision-making workflow for selecting an appropriate purification strategy.

Troubleshooting_Crystallization start Attempting Recrystallization oiling_out Product Oils Out start->oiling_out low_yield Low Yield of Crystals start->low_yield no_crystals No Crystals Form Upon Cooling start->no_crystals solution1 Add more solvent or try a different solvent system with lower polarity. oiling_out->solution1 solution2 Concentrate the solution. Add an anti-solvent (e.g., hexane). low_yield->solution2 solution3 Scratch the flask with a glass rod. Add a seed crystal. no_crystals->solution3 solution4 Consider column chromatography. solution1->solution4 solution2->solution4 solution3->solution4

Caption: A troubleshooting guide for common issues encountered during crystallization.

References

Addressing solubility issues of Benzyl D-serinate hydrochloride in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing solubility issues related to Benzyl D-serinate hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility properties of this compound?

A1: this compound is a salt, which generally enhances its solubility in aqueous solutions compared to its free base form. Due to the presence of a polar amino acid backbone and a hydrochloride salt, it is expected to be soluble in polar solvents. The benzyl ester group introduces some nonpolar character, which may confer solubility in certain organic solvents.

Q2: In which solvents is this compound likely to be soluble?

A2: Based on its chemical structure and data from similar compounds, this compound is predicted to be soluble in water and other polar protic solvents. For organic applications, polar aprotic solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) are often effective for dissolving polar molecules.

Q3: I am having trouble dissolving this compound in water. What could be the issue?

A3: Several factors can affect solubility. Ensure your water is deionized and at a neutral pH. The dissolution of some compounds can be slow; allow sufficient time for it to dissolve with agitation. If solubility is still limited, gentle heating or sonication may be applied. Also, verify the purity and integrity of your compound, as impurities can impact solubility.

Q4: Can I heat the solvent to improve the solubility of this compound?

A4: Gentle heating can be an effective method to increase the dissolution rate and solubility. However, it is crucial to do so with caution. We recommend not exceeding 40-50°C to avoid potential degradation of the compound. Always monitor for any changes in the solution's color or clarity that might indicate degradation.

Q5: How does pH affect the solubility of this compound?

A5: The solubility of amino acid hydrochlorides can be pH-dependent. In acidic solutions, the amino group is protonated, which can enhance solubility in aqueous media. As the pH increases towards the isoelectric point, the molecule will have a net neutral charge, which may decrease its aqueous solubility.

Q6: What is the recommended storage condition for this compound solutions?

A6: For optimal stability, it is recommended to store stock solutions of this compound at -20°C or -80°C.[1] Aliquoting the stock solution into single-use vials is advisable to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Compound is not dissolving in the chosen solvent. The solvent may not be appropriate for the compound's polarity.Consult the solubility data table below. Consider switching to a more polar solvent like water or DMSO.
The concentration is too high, exceeding the solvent's saturation point.Try preparing a more dilute solution. You can perform a serial dilution from a more concentrated stock if needed.
Solution is cloudy or has particulates after appearing to dissolve. The compound may have precipitated out of the solution.The solution may be supersaturated. Try gently warming the solution while stirring. If the precipitate redissolves, consider using a slightly lower concentration for your experiments.
The compound may have degraded.Prepare a fresh solution and avoid harsh conditions like excessive heat or prolonged exposure to light.
Solution changes color over time. This may be an indication of compound degradation.Discard the solution and prepare a fresh stock. Ensure proper storage conditions (-20°C or -80°C in airtight, light-protected vials).

Solubility Data

SolventQualitative SolubilityNotes
WaterSolubleThe hydrochloride salt form significantly enhances aqueous solubility.
Dimethyl Sulfoxide (DMSO)SolubleA good solvent for creating concentrated stock solutions for in vitro assays.
EthanolSparingly SolubleSolubility is expected to be limited.
MethanolSolubleMay be a suitable solvent for some applications.
Dichloromethane (DCM)Sparingly SolubleGenerally not recommended for this polar compound.

Experimental Protocols

Protocol for Determining Solubility

This protocol outlines a general method to determine the solubility of this compound in a specific solvent.

Materials:

  • This compound

  • Solvent of interest (e.g., deionized water, DMSO)

  • Vials with screw caps

  • Analytical balance

  • Vortex mixer

  • Centrifuge

  • Pipettes and tips

  • Spectrophotometer (optional, for quantitative analysis)

Procedure:

  • Add a pre-weighed amount of this compound (e.g., 5 mg) to a vial.

  • Add a small, measured volume of the solvent (e.g., 100 µL) to the vial.

  • Vortex the vial for 2-3 minutes to facilitate dissolution.

  • Visually inspect the solution. If the solid has completely dissolved, proceed to step 2 and add another measured volume of the solvent to a new vial with the same initial amount of solid, but this time use a smaller increment of solvent to find the saturation point.

  • If the solid is not completely dissolved, add another small, measured volume of the solvent (e.g., 100 µL) and repeat the vortexing.

  • Continue adding the solvent in increments until the solid is completely dissolved.

  • The solubility can be calculated based on the total volume of solvent required to dissolve the initial mass of the compound.

  • For a more precise determination, create a saturated solution by adding an excess of the compound to a known volume of solvent. After thorough mixing, centrifuge the solution to pellet the undissolved solid. The concentration of the supernatant can then be determined using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.

Protocol for Preparing a 10 mM Stock Solution in DMSO

Materials:

  • This compound (Molecular Weight: 231.68 g/mol )

  • Anhydrous DMSO

  • Sterile microcentrifuge tubes

  • Analytical balance

  • Pipettes and tips

Procedure:

  • Calculate the mass of this compound required. For 1 mL of a 10 mM solution:

    • Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 231.68 g/mol * (1000 mg / 1 g) = 2.32 mg

  • Weigh out 2.32 mg of this compound using an analytical balance and place it in a sterile microcentrifuge tube.

  • Add 1 mL of anhydrous DMSO to the tube.

  • Vortex the tube until the compound is completely dissolved. Gentle warming (up to 40°C) or sonication can be used to aid dissolution if necessary.

  • Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C, protected from light.

Visualizations

experimental_workflow start Start: Weigh Compound add_solvent Add Solvent start->add_solvent vortex Vortex/Sonicate add_solvent->vortex observe Observe for Dissolution vortex->observe fully_dissolved Fully Dissolved observe->fully_dissolved Yes not_dissolved Not Fully Dissolved observe->not_dissolved No add_more_solvent Add More Solvent not_dissolved->add_more_solvent troubleshoot Troubleshoot (Gentle Heat, Change Solvent) not_dissolved->troubleshoot add_more_solvent->vortex troubleshooting_workflow start Issue: Compound Not Dissolving check_concentration Is the concentration too high? start->check_concentration reduce_concentration Reduce Concentration check_concentration->reduce_concentration Yes check_solvent Is the solvent appropriate? check_concentration->check_solvent No success Problem Resolved reduce_concentration->success use_physical_methods Apply Gentle Heat or Sonication check_solvent->use_physical_methods Yes change_solvent Change to a More Polar Solvent (e.g., DMSO) check_solvent->change_solvent No use_physical_methods->success change_solvent->success nmda_pathway cluster_membrane Cell Membrane nmda_receptor NMDA Receptor ca_influx Ca2+ Influx nmda_receptor->ca_influx glutamate Glutamate glutamate->nmda_receptor d_serine Benzyl D-serinate (as D-serine source) d_serine->nmda_receptor camk CaMKII Activation ca_influx->camk creb CREB Phosphorylation camk->creb gene_expression Gene Expression Changes (Synaptic Plasticity) creb->gene_expression

References

How to monitor the progress of reactions involving Benzyl D-serinate hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on monitoring the progress of chemical reactions involving Benzyl D-serinate hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods to monitor the progress of reactions with this compound?

A1: The most common methods for monitoring reactions involving this compound include Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS). The choice of method depends on the specific reaction, available equipment, and the level of detail required.

Q2: Why am I not seeing any spots on my TLC plate?

A2: There are several potential reasons for not observing spots on a TLC plate:

  • Low Sample Concentration: The concentration of your starting material or product may be too low to be detected. Try spotting the sample multiple times in the same location, allowing the solvent to dry between applications.[1][2]

  • Inappropriate Visualization Method: this compound and many of its derivatives are not UV-active. A staining reagent, such as ninhydrin, is typically required for visualization. Ninhydrin reacts with the primary amine of the amino acid to produce a colored spot.[3]

  • High Solvent Level: If the solvent level in the developing chamber is above the spotting line, the sample will dissolve into the solvent pool instead of migrating up the plate.[1][2]

  • Volatility: The compound may be volatile and have evaporated from the plate.[2]

Q3: My spots on the TLC plate are streaking. What can I do to fix this?

A3: Streaking on a TLC plate can be caused by several factors:

  • Sample Overload: Applying too much sample to the plate is a common cause of streaking.[1][2][4] Try diluting your sample before spotting.

  • Inappropriate Solvent System: The polarity of the solvent system may not be suitable for your compound.[1][2] You may need to adjust the solvent ratio or choose a different solvent system altogether.

  • Highly Polar Compounds: this compound is a polar molecule. For highly polar compounds, adding a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the mobile phase can sometimes improve spot shape.[2]

  • Sample Impurities: Impurities in your sample can also lead to streaking.[4]

Q4: How can I quantify the progress of my reaction?

A4: While TLC is primarily a qualitative technique, HPLC and NMR are well-suited for quantitative analysis.

  • HPLC: By creating a calibration curve with known concentrations of your starting material and product, you can determine their concentrations in your reaction mixture at different time points.[5][6]

  • NMR: Quantitative NMR (qNMR) can be used to determine the relative amounts of starting material and product in a sample by comparing the integration of their characteristic peaks.[7][8]

Q5: Do I need to derivatize my sample for HPLC analysis?

A5: Derivatization is often recommended for the HPLC analysis of amino acids and their derivatives.[9] this compound lacks a strong chromophore, making it difficult to detect with standard UV detectors at higher wavelengths. Derivatization with reagents like o-phthalaldehyde (OPA) or 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) introduces a fluorescent or UV-active tag, significantly improving detection sensitivity.[10][11][12]

Troubleshooting Guides

Thin Layer Chromatography (TLC) Troubleshooting
Problem Possible Cause(s) Solution(s)
No spots visible Low sample concentration.Spot the sample multiple times in the same location, allowing the solvent to dry in between.[1][2]
Inappropriate visualization method.Use a ninhydrin stain for amino acid visualization.[3]
Solvent level too high in the chamber.Ensure the solvent level is below the spotting line.[1][2]
Streaking spots Sample is too concentrated.Dilute the sample before spotting.[1][2][4]
Inappropriate solvent system polarity.Adjust the mobile phase composition. For polar compounds, consider adding a small amount of acid or base.[1][2]
Uneven solvent front The edge of the TLC plate is touching the side of the chamber.Ensure the plate is centered in the chamber and not touching the sides.[1]
Uneven thickness of the stationary phase.Use commercially prepared TLC plates for better consistency.[1]
Rf values are too high or too low The mobile phase is too polar or not polar enough.If the Rf is too high, decrease the polarity of the mobile phase. If the Rf is too low, increase the polarity.[2]
High-Performance Liquid Chromatography (HPLC) Troubleshooting
Problem Possible Cause(s) Solution(s)
No peaks or very small peaks Low sample concentration.Concentrate the sample or inject a larger volume.
Detector is not set to the correct wavelength.Ensure the detector wavelength is appropriate for your analyte or its derivative. For underivatized amino acids, detection is typically in the 200-210 nm range.
Issues with the derivatization reaction.Optimize the derivatization protocol, ensuring correct reagent concentrations and reaction times.
Broad or tailing peaks Column contamination or degradation.Flush the column with a strong solvent or replace it if necessary.
Inappropriate mobile phase pH.Adjust the mobile phase pH to ensure the analyte is in a single ionic form.
Sample overload.Dilute the sample before injection.
Poor peak resolution Inefficient separation.Optimize the mobile phase gradient, flow rate, or column temperature. Consider using a different column with a different stationary phase.
Drifting baseline Column not equilibrated.Allow sufficient time for the column to equilibrate with the mobile phase before injection.
Contaminated mobile phase.Prepare fresh mobile phase using high-purity solvents.

Experimental Protocols

Protocol 1: Thin Layer Chromatography (TLC) Monitoring

Objective: To qualitatively monitor the consumption of this compound and the formation of the product.

Materials:

  • TLC plates (silica gel 60 F254)

  • Developing chamber

  • Capillary tubes for spotting

  • Mobile phase (e.g., a mixture of dichloromethane and methanol, the ratio will need to be optimized for the specific reaction)

  • Ninhydrin stain solution (0.2% in ethanol)

  • Heat gun or hot plate

Procedure:

  • Prepare the developing chamber by adding the mobile phase to a depth of about 0.5 cm. Cover the chamber and allow it to saturate for at least 15 minutes.

  • Using a pencil, gently draw a baseline about 1 cm from the bottom of the TLC plate.

  • On the baseline, spot a small amount of the starting material (this compound), the reaction mixture, and a co-spot (both starting material and reaction mixture in the same spot).

  • Carefully place the TLC plate into the saturated developing chamber, ensuring the solvent level is below the baseline.[3]

  • Allow the solvent to ascend the plate until it is about 1 cm from the top.

  • Remove the plate from the chamber and immediately mark the solvent front with a pencil.[3]

  • Allow the plate to dry completely.

  • Dip the dried plate into the ninhydrin solution or spray it evenly.

  • Gently heat the plate with a heat gun until colored spots appear.[3]

  • Analyze the chromatogram. The disappearance of the starting material spot and the appearance of a new spot indicate the progress of the reaction.

Protocol 2: High-Performance Liquid Chromatography (HPLC) Monitoring with Pre-column Derivatization

Objective: To quantitatively monitor the reaction progress by separating and quantifying the starting material and product.

Materials:

  • HPLC system with a UV or fluorescence detector

  • Reversed-phase C18 column

  • Mobile phase A: (e.g., 0.1% Trifluoroacetic acid in water)

  • Mobile phase B: (e.g., 0.1% Trifluoroacetic acid in acetonitrile)

  • Derivatizing agent: 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) solution

  • Borate buffer (pH ~9)

  • Reaction samples at different time points

  • Standards of this compound and the expected product

Procedure:

  • Sample Preparation and Derivatization:

    • Dilute an aliquot of the reaction mixture and the standards in the borate buffer.

    • Add the Fmoc-Cl solution and vortex for 30-60 seconds. The reaction is typically fast.[12]

    • Quench the reaction by adding an amine-containing reagent (e.g., glycine) if necessary.

  • HPLC Analysis:

    • Equilibrate the C18 column with the initial mobile phase conditions.

    • Inject the derivatized sample onto the HPLC system.

    • Run a suitable gradient program to separate the derivatized starting material and product. An example gradient could be starting with a low percentage of mobile phase B and gradually increasing it over 20-30 minutes.

    • Detect the separated components using the appropriate wavelength for the Fmoc-adducts (typically around 265 nm).

  • Data Analysis:

    • Integrate the peak areas of the starting material and the product.

    • Create a calibration curve using the peak areas of the derivatized standards.

    • Calculate the concentration of the starting material and product in the reaction mixture at each time point to determine the reaction progress.

Visualizations

Reaction_Monitoring_Workflow cluster_reaction Chemical Reaction cluster_monitoring Reaction Monitoring cluster_analysis Data Analysis & Decision Start Benzyl D-serinate hydrochloride Reaction_Vessel Reaction in Progress Start->Reaction_Vessel Reagents Reactants & Solvent Reagents->Reaction_Vessel Product Product(s) Reaction_Vessel->Product Sampling Take Aliquot Reaction_Vessel->Sampling TLC TLC Analysis Sampling->TLC HPLC HPLC Analysis Sampling->HPLC NMR NMR Analysis Sampling->NMR MS Mass Spec Analysis Sampling->MS Qualitative Qualitative Assessment (TLC) TLC->Qualitative Quantitative Quantitative Analysis (HPLC, NMR) HPLC->Quantitative NMR->Quantitative MS->Qualitative MS->Quantitative Decision Continue, Work-up, or Stop Reaction Qualitative->Decision Quantitative->Decision Side_Reactions cluster_pathways Potential Side Reaction Pathways cluster_products Side Products Start Benzyl D-serinate hydrochloride (L-isomer) Racemization Racemization Start->Racemization Base/Heat Beta_Elimination β-Elimination Start->Beta_Elimination Base D_isomer Benzyl L-serinate hydrochloride (D-isomer) Racemization->D_isomer Dehydroalanine Dehydroalanine derivative Beta_Elimination->Dehydroalanine

References

Challenges in the large-scale synthesis of Benzyl D-serinate hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of Benzyl D-serinate hydrochloride.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, offering potential causes and recommended solutions.

Problem Potential Causes Troubleshooting Recommendations
Low Reaction Yield Incomplete reaction due to insufficient reaction time or temperature.Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). If the reaction has stalled, consider extending the reaction time or gradually increasing the temperature. Optimal reflux temperatures are typically between 80-100°C for 12-24 hours.[1]
Suboptimal molar ratio of reactants.Ensure an excess of benzyl alcohol is used to drive the equilibrium towards the product. A typical molar ratio of D-serine to benzyl alcohol is 1:3.[1]
Inefficient acid catalysis.Use an appropriate concentration of hydrochloric acid (HCl) as the catalyst, typically 5-10% (v/v) of concentrated HCl.[1] Sulfuric acid can be used but may lead to byproducts from the sulfonation of benzyl alcohol.[1]
Degradation of the product or starting material.Avoid excessively high temperatures or prolonged reaction times which can lead to side reactions. If using the acyl chloride method, ensure strict anhydrous conditions to prevent hydrolysis of the acyl chloride intermediate.[1]
Product Impurities Presence of unreacted starting materials.Improve the reaction conditions as described for low yield. For purification, recrystallization from a suitable solvent system like ethyl acetate and hexane is effective.[1]
Formation of byproducts (e.g., from side reactions).The use of HCl over sulfuric acid can reduce the formation of byproducts.[1] Thoroughly wash the crude product with a non-polar solvent like diethyl ether to remove excess benzyl alcohol.[2]
Contaminants in raw materials.Use high-purity starting materials. Impurities in benzyl chloride, such as benzaldehyde and dibenzyl ether, can carry through the synthesis.[3]
Difficulty in Crystallization/Precipitation Incorrect solvent or anti-solvent selection.The hydrochloride salt can be effectively crystallized using an anti-solvent like hexane or diethyl ether.[1]
Product is oily and does not solidify.Ensure most of the excess benzyl alcohol has been removed before attempting crystallization. A gradual cooling process, for instance from 60°C to 4°C, can promote the formation of larger, purer crystals.[1]
Supersaturation of the solution.Try seeding the solution with a small crystal of the pure product to induce crystallization.
Racemization of the Product Harsh reaction conditions (e.g., high temperature, strong base/acid).While direct esterification with HCl is a common method, prolonged exposure to high temperatures can pose a risk of racemization.[4] Alternative methods like enzymatic esterification can be employed for higher enantiomeric purity, although they may be less cost-effective on a large scale.[1]
Inconsistent Batch-to-Batch Results Variability in raw material quality.Implement stringent quality control checks for all incoming raw materials.
Poor control over reaction parameters.Standardize all reaction parameters, including temperature, reaction time, agitation speed, and the rate of addition of reagents. Utilize statistical methods like Analysis of Variance (ANOVA) to compare batch-to-batch variability.[1]

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable method for synthesizing this compound?

A1: The most straightforward and commonly used method for large-scale synthesis is the direct esterification of D-serine with benzyl alcohol using hydrochloric acid as a catalyst.[1][2] This method is favored because HCl serves as both the catalyst and the source for the hydrochloride salt formation, simplifying the process.[1]

Q2: What are the critical parameters to control during the direct esterification process?

A2: The key parameters to control are:

  • Molar Ratio: A D-serine to benzyl alcohol ratio of 1:3 is recommended to ensure complete conversion.[1]

  • Catalyst Concentration: A 5–10% (v/v) concentration of concentrated HCl is typically used.[1]

  • Temperature and Time: The reaction is generally refluxed at 80–100°C for 12–24 hours.[1]

Q3: How can I purify the final product on a large scale?

A3: Large-scale purification is typically achieved through crystallization. After the reaction, the excess benzyl alcohol is removed, and the product is precipitated. An effective technique is to use an anti-solvent such as hexane or diethyl ether.[1] A controlled, gradual cooling from 60°C to 4°C can improve crystal size and purity.[1] The resulting crystals are then collected by filtration and washed with a non-polar solvent to remove residual impurities.[2]

Q4: Are there alternative synthesis methods to direct esterification?

A4: Yes, other methods include:

  • Acyl Chloride-Mediated Esterification: This involves converting D-serine to its acyl chloride derivative using thionyl chloride, followed by reaction with benzyl alcohol. This method is faster (2-4 hours) but requires strict anhydrous conditions and handling of hazardous thionyl chloride.[1]

  • Enzymatic Esterification: This biocatalytic method uses enzymes like lipases in a non-aqueous medium. It is more environmentally friendly but can be slower and less cost-effective for large-scale production due to the cost of the enzyme.[1]

Q5: What are the expected physicochemical properties of this compound?

A5: The expected properties are summarized in the table below.

PropertyValue
Molecular Formula C₁₀H₁₄ClNO₃[5]
Molecular Weight 231.68 g/mol [1][6]
Appearance White to off-white powder[5][]
Melting Point 169-174 °C[5][]
Optical Rotation ([α]D) +11 ± 2º (c=2 in H₂O)[5]
Purity (by HPLC) ≥ 99%[5][]

Q6: How should this compound be stored?

A6: It should be stored at 0-8°C to ensure its stability.[5]

Experimental Protocols

Protocol 1: Direct Esterification of D-Serine

This protocol describes the direct reaction of D-serine with benzyl alcohol in the presence of an acid catalyst.[2]

Materials:

  • D-Serine

  • Benzyl alcohol

  • Concentrated Hydrochloric Acid (HCl)

  • Diethyl ether (or hexane)

  • Ethyl acetate

Procedure:

  • A mixture of D-serine, an excess of benzyl alcohol (typically a 1:3 molar ratio), and a catalytic amount of concentrated hydrochloric acid (5-10% v/v) is prepared in a suitable reaction vessel.[1][2]

  • The mixture is heated to reflux at a temperature of 80–100°C for 12–24 hours.[1][2]

  • The reaction progress is monitored by TLC or HPLC.

  • Upon completion, the reaction mixture is cooled.

  • The excess benzyl alcohol is removed under reduced pressure.

  • The residue is taken up in a minimal amount of a suitable solvent like ethyl acetate, and the product is precipitated by the addition of a non-polar anti-solvent such as diethyl ether or hexane.[1][2]

  • The crystalline product is collected by filtration, washed with the non-polar solvent to remove any remaining benzyl alcohol, and dried under a vacuum.[2]

Visualizations

Experimental Workflow: Direct Esterification

G Direct Esterification Workflow A 1. Mixing Reactants D-Serine Benzyl Alcohol Conc. HCl B 2. Reflux 80-100°C 12-24 hours A->B Heat C 3. Cooling & Concentration Removal of excess Benzyl Alcohol B->C Reaction Complete D 4. Crystallization Addition of anti-solvent (e.g., Hexane) C->D E 5. Isolation & Drying Filtration & Vacuum Drying D->E F Final Product Benzyl D-serinate HCl E->F

Caption: Workflow for the direct esterification of D-serine.

Troubleshooting Logic for Low Yield

G Troubleshooting Low Yield Start Low Yield Observed Check1 Check Reaction Time / Temp Start->Check1 Action1 Increase Time / Temp (monitor by TLC/HPLC) Check1->Action1 Inadequate Check2 Review Molar Ratios Check1->Check2 Adequate Resolved Yield Improved Action1->Resolved Action2 Ensure Excess Benzyl Alcohol (e.g., 1:3 ratio) Check2->Action2 Incorrect Check3 Verify Catalyst Concentration Check2->Check3 Correct Action2->Resolved Action3 Adjust HCl to 5-10% (v/v) Check3->Action3 Incorrect Action3->Resolved

Caption: Logical steps for troubleshooting low reaction yield.

References

Validation & Comparative

A Comparative Guide to Serine Side-Chain Protecting Groups in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate protecting group for the hydroxyl side-chain of serine is a critical decision in peptide synthesis, directly influencing coupling efficiency, the prevention of side reactions, and the overall deprotection strategy. This guide provides an objective comparison of the most commonly used side-chain protecting groups for serine, with a focus on the Benzyl (Bzl) ether, and its comparison to the tert-Butyl (tBu) and Trityl (Trt) ethers, primarily within the context of Fluorenylmethoxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS).

It is important to clarify a potential point of confusion regarding Benzyl D-serinate hydrochloride . This compound is a serine derivative where the C-terminus is protected as a benzyl ester and the N-terminus is present as a hydrochloride salt. In this case, the benzyl group serves as a C-terminal protecting group, not a side-chain protecting group for the hydroxyl function. Therefore, a direct comparison with side-chain protecting groups like tBu or Trt is not appropriate. This guide will focus on the use of the benzyl group as a side-chain (O-Benzyl) protecting group for serine, which is a common strategy in peptide synthesis.

Comparison of Key Serine Side-Chain Protecting Groups

The hydroxyl group of serine is reactive and requires protection to prevent undesired side reactions, such as O-acylation, during peptide chain elongation. The most prevalent side-chain protecting groups are ethers, chosen for their stability under the conditions of peptide synthesis and the availability of orthogonal cleavage methods.

FeatureBenzyl (Bzl)tert-Butyl (tBu)Trityl (Trt)
Structure -O-CH₂-C₆H₅-O-C(CH₃)₃-O-C(C₆H₅)₃
Primary Lability Hydrogenolysis, Strong Acid (HF)Strong Acid (TFA)Mild Acid (dilute TFA)
Stability to Fmoc Deprotection (Piperidine) StableStableStable
Stability to Boc Deprotection (TFA) StableLabileLabile
Common Synthetic Strategy Primarily Boc-SPPSFmoc-SPPSFmoc-SPPS
Advantages - Stable to both acidic (TFA) and basic (piperidine) conditions used in Fmoc-SPPS.[1]- Highly stable to the basic conditions of Fmoc removal. - Forms a key part of the orthogonal Fmoc/tBu strategy.[1] - Good solubility of the protected amino acid.[1]- Can be removed under milder acidic conditions than tBu. - Allows for the synthesis of protected peptide fragments. - The bulky group can disrupt peptide aggregation.[2]
Disadvantages - Requires very harsh cleavage conditions (e.g., HF) or catalytic hydrogenation, limiting its use in Fmoc-SPPS.[1]- Requires strong acid (e.g., TFA) for cleavage, which can be harsh on sensitive peptides. - Can lead to t-butyl cation side products upon cleavage.[1]- The bulky nature of the Trt group may sometimes hinder coupling efficiency. - Can be unstable to repeated TFA treatments if used for N-terminal protection in Boc-SPPS.
Primary Application - Boc-SPPS. - Synthesis of protected peptide fragments where cleavage from the resin is desired while retaining side-chain protection.[1][3]- Standard protection for serine in routine Fmoc-SPPS.[1]- On-resin side-chain modifications (e.g., phosphorylation). - Synthesis of protected peptide fragments. - Synthesis of aggregation-prone sequences.[2]
Performance Comparison and Side Reactions

Coupling Efficiency: The coupling efficiency of Fmoc-Ser(PG)-OH derivatives is generally high. However, steric hindrance from the protecting group can influence the reaction kinetics. While specific comparative data on coupling yields for Bzl, tBu, and Trt on serine is scarce, it is a general principle in SPPS that bulkier protecting groups, such as Trt, may lead to slower coupling and may necessitate optimized coupling reagents or longer reaction times.[1]

Racemization: Racemization of serine during coupling is a potential side reaction, although generally less pronounced than for amino acids like cysteine or histidine. The choice of coupling reagents and the base used are significant factors. For instance, the use of diisopropylethylamine (DIPEA) has been reported to induce racemization during the coupling of Fmoc-Ser(tBu)-OH. The protecting group itself can have an influence, with bulkier groups sometimes offering a steric shield that can reduce racemization.

β-Elimination: The serine side chain can undergo β-elimination, especially under the basic conditions of Fmoc deprotection, to form a dehydroalanine residue. This can be followed by the addition of piperidine to form piperidinyl-alanine adducts. While specific quantitative data comparing the rates of β-elimination for Bzl, tBu, and Trt protected serine is limited, it is generally accepted that a stable ether linkage, as provided by these protecting groups, minimizes this side reaction during the basic Fmoc deprotection step.[1]

N→O Acyl Shift: In peptides containing serine, an N→O acyl shift can occur during deprotection with strong acids like TFA. This involves the migration of the peptide chain from the amide nitrogen to the hydroxyl group of serine. This is a consideration during the final cleavage and deprotection step, particularly when using strong acids required for the removal of tBu and Bzl groups.

Experimental Protocols

Detailed experimental protocols in SPPS are highly dependent on the specific peptide sequence, resin, and instrumentation. Below are generalized protocols for the coupling of a protected serine residue and representative cleavage procedures.

Protocol 1: Coupling of Fmoc-Ser(PG)-OH in Fmoc-SPPS
  • Resin Preparation: Swell the resin (e.g., Rink Amide resin, 0.1 mmol scale) in N,N-dimethylformamide (DMF) for 1-2 hours.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for 5 minutes, followed by a second treatment for 15 minutes to ensure complete removal of the Fmoc group from the N-terminal amino acid of the growing peptide chain.

  • Washing: Wash the resin thoroughly with DMF (5 x 1 min) and then with dichloromethane (DCM) (5 x 1 min).

  • Amino Acid Activation: In a separate vessel, dissolve the Fmoc-Ser(PG)-OH (3 eq.) and a coupling agent such as HBTU (2.9 eq.) and HOBt (3 eq.) in DMF. Add DIPEA (6 eq.) and allow the mixture to pre-activate for 2-5 minutes.

  • Coupling: Add the activated amino acid solution to the resin. Agitate the mixture at room temperature for 1-2 hours.

  • Washing: Wash the resin with DMF (5 x 1 min) and DCM (5 x 1 min).

  • Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive (indicating free amines), repeat the coupling step.

Protocol 2: Cleavage and Deprotection

A. Cleavage of Ser(tBu) and Ser(Trt) Protected Peptides (Fmoc-SPPS)

  • Final Fmoc Deprotection: Remove the N-terminal Fmoc group from the final amino acid using 20% piperidine in DMF.

  • Washing: Wash the resin extensively with DMF and DCM and dry the resin under vacuum.

  • Cleavage Cocktail Preparation: Prepare a cleavage cocktail appropriate for the peptide sequence. A standard cocktail is TFA/H₂O/TIS (95:2.5:2.5, v/v/v).

  • Cleavage Reaction: Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin) and allow the reaction to proceed at room temperature for 2-4 hours with occasional swirling.

  • Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the peptide by adding cold diethyl ether.

  • Isolation: Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether 2-3 times.

  • Drying: Dry the crude peptide under vacuum.

B. Cleavage of Ser(Bzl) Protected Peptides

  • Strong Acid Cleavage (e.g., in Boc-SPPS): This method uses anhydrous hydrogen fluoride (HF). Caution: HF is extremely toxic and corrosive and requires specialized equipment and training. The procedure involves treating the peptide-resin with HF, typically with scavengers like anisole, at 0°C for 1-2 hours.

  • Hydrogenolysis:

    • The peptide with the O-benzyl-serine residue is dissolved in a suitable solvent (e.g., methanol, acetic acid, or a mixture).

    • A palladium catalyst, typically 10% Pd on carbon (Pd/C), is added.

    • The mixture is subjected to a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stirred at room temperature until the reaction is complete (monitored by HPLC or mass spectrometry).

    • The catalyst is removed by filtration (e.g., through Celite), and the solvent is evaporated to yield the deprotected peptide.

Visualizations

Standard Fmoc-SPPS Cycle

The following diagram illustrates the key steps in a standard cycle of Fmoc-based solid-phase peptide synthesis.

SPPS_Workflow cluster_resin Solid Support (Resin) Resin_Start Resin-NH-AA(PG)-Fmoc Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin_Start->Deprotection Start Cycle Wash1 Wash (DMF/DCM) Deprotection->Wash1 Resin-NH-AA(PG)-NH2 Coupling Coupling (Fmoc-AA(PG)-OH, Activator, Base) Wash1->Coupling Wash2 Wash (DMF/DCM) Coupling->Wash2 Resin-NH-AA(PG)-AA(PG)-Fmoc Repeat Repeat Cycle or Final Deprotection & Cleavage Wash2->Repeat Repeat->Deprotection Elongate Chain Protecting_Group_Selection Start Select Serine Protecting Group Strategy Synthetic Strategy? Start->Strategy Fmoc Fmoc-SPPS Strategy->Fmoc Fmoc Boc Boc-SPPS Strategy->Boc Boc Fmoc_Choice Considerations for Fmoc Fmoc->Fmoc_Choice Bzl Use Ser(Bzl) Boc->Bzl Routine Routine Synthesis Fmoc_Choice->Routine Standard Aggregation Aggregation-Prone Sequence or Protected Fragment Needed Fmoc_Choice->Aggregation Special Case tBu Use Ser(tBu) Routine->tBu Trt Use Ser(Trt) Aggregation->Trt

References

Comparative Guide to Analytical Method Validation for Benzyl D-serinate Hydrochloride Quantification

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of analytical methods suitable for the quantification of Benzyl D-serinate hydrochloride. The information is intended for researchers, scientists, and professionals in drug development, offering objective comparisons and supporting experimental data to aid in the selection of an appropriate analytical technique.

Introduction

This compound is a derivative of the amino acid D-serine.[1] Accurate and precise quantification of this compound is crucial for quality control, formulation analysis, and various research applications.[2] This guide explores three common analytical techniques for the quantification of amine hydrochlorides and amino acid derivatives: High-Performance Liquid Chromatography (HPLC), UV-Vis Spectrophotometry, and Acid-Base Titration.

Method Comparison

The selection of an analytical method depends on various factors, including the required sensitivity, specificity, sample throughput, and available instrumentation. The following table summarizes the key performance characteristics of HPLC, UV-Vis Spectrophotometry, and Titration for the quantification of this compound.

Table 1: Comparison of Analytical Methods

ParameterHigh-Performance Liquid Chromatography (HPLC)UV-Vis SpectrophotometryAcid-Base Titration
Principle Separation based on polarity, followed by detection.Measurement of light absorbance by the analyte.Neutralization reaction between the amine hydrochloride and a standard base.
Specificity High (can separate from impurities).Moderate (potential interference from other absorbing compounds).Low (titrates total basic/acidic components).
Sensitivity High (ng/mL to pg/mL).[3]Moderate (µg/mL).[4]Low (mg/mL).[5]
Linearity Range Wide.[6]Narrower than HPLC.[4]Limited by stoichiometry.
Accuracy High.[3]Good.[7]Good for high concentrations.
Precision High.[3]Good.Good.
Sample Throughput Moderate to High (with autosampler).High.Low to Moderate.
Instrumentation HPLC system with UV or other detector.[8]UV-Vis Spectrophotometer.[9]Burette, pH meter or indicator.[10]
Advantages High specificity and sensitivity, suitable for complex matrices.Simple, rapid, and cost-effective.Simple, inexpensive, and does not require a chromophore.
Disadvantages Higher cost of instrumentation and consumables, more complex method development.Prone to interference, requires a chromophore in the molecule.Low sensitivity and specificity, not suitable for trace analysis.

Experimental Protocols

Detailed methodologies for each analytical technique are provided below. These protocols are general and may require optimization for specific applications.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for separating and quantifying components in a mixture.[2] For this compound, a reversed-phase HPLC method with UV detection is a suitable approach, given the presence of the benzyl group which acts as a chromophore.

Experimental Protocol:

  • Instrumentation: HPLC system with a UV detector, C18 column (e.g., 4.6 mm x 250 mm, 5 µm).[11]

  • Mobile Phase: A mixture of a buffer (e.g., 0.1 M sodium acetate, pH 6.5) and an organic solvent (e.g., acetonitrile).[11] The exact ratio should be optimized for best separation.

  • Flow Rate: 1.0 mL/min.[11]

  • Column Temperature: 40 °C.[11]

  • Detection Wavelength: The wavelength of maximum absorbance for this compound (likely around 254 nm due to the benzyl group).

  • Standard Preparation: Prepare a stock solution of this compound in the mobile phase and create a series of dilutions to establish a calibration curve.

  • Sample Preparation: Dissolve the sample containing this compound in the mobile phase, filter through a 0.45 µm filter, and inject into the HPLC system.

  • Quantification: The concentration of this compound in the sample is determined by comparing its peak area to the calibration curve.

Validation Parameters:

ParameterTypical Acceptance Criteria
Linearity (r²) ≥ 0.995.[3]
Accuracy (% Recovery) 98.0% - 102.0%.
Precision (% RSD) ≤ 2.0%.
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1.[3]
Limit of Quantification (LOQ) Signal-to-Noise ratio of 10:1.[3]
UV-Vis Spectrophotometry

This method is based on the principle that the analyte absorbs light at a specific wavelength. The amount of light absorbed is directly proportional to the concentration of the analyte in the solution (Beer-Lambert law).

Experimental Protocol:

  • Instrumentation: UV-Visible Spectrophotometer.[9]

  • Solvent: A solvent that dissolves the sample and does not absorb at the analytical wavelength (e.g., 0.1 N HCl).[12]

  • Wavelength of Maximum Absorbance (λmax): Scan a standard solution of this compound across the UV spectrum to determine the λmax.

  • Standard Preparation: Prepare a stock solution and a series of dilutions in the chosen solvent to create a calibration curve.

  • Sample Preparation: Dissolve the sample in the solvent and dilute as necessary to fall within the linear range of the calibration curve.

  • Quantification: Measure the absorbance of the sample solution at the λmax and determine the concentration from the calibration curve.

Validation Parameters:

ParameterTypical Acceptance Criteria
Linearity (r²) ≥ 0.995.[4]
Accuracy (% Recovery) 98.0% - 102.0%.[4]
Precision (% RSD) ≤ 2.0%.
LOD Based on the standard deviation of the response and the slope.
LOQ Based on the standard deviation of the response and the slope.
Acid-Base Titration

This classical analytical method involves the neutralization of the amine hydrochloride (a weak acid) with a strong base. The endpoint can be determined using a pH meter (potentiometric titration) or a color indicator.

Experimental Protocol:

  • Instrumentation: Burette, pH meter, or color indicator.[10]

  • Titrant: A standardized solution of a strong base (e.g., 0.1 N Sodium Hydroxide).

  • Solvent: Deionized water or a mixture of water and a suitable organic solvent to dissolve the sample.

  • Procedure:

    • Accurately weigh a known amount of the this compound sample and dissolve it in the solvent.

    • If using a color indicator, add a few drops to the sample solution.

    • Titrate the sample solution with the standardized base until the endpoint is reached (a sharp change in pH or a persistent color change of the indicator).

  • Quantification: The amount of this compound is calculated based on the volume of titrant consumed and the stoichiometry of the reaction.

Validation Parameters:

ParameterTypical Acceptance Criteria
Accuracy (% Recovery) 98.0% - 102.0%.
Precision (% RSD) ≤ 2.0%.

Visualizations

The following diagrams illustrate the workflows for each analytical method.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Prep Weigh & Dissolve Filter Filter (0.45 µm) Prep->Filter Inject Inject into HPLC Filter->Inject Separate Separation on C18 Column Inject->Separate Detect UV Detection Separate->Detect Calibrate Generate Calibration Curve Detect->Calibrate Quantify Quantify Analyte Detect->Quantify Calibrate->Quantify

Caption: HPLC analysis workflow for this compound.

UVVis_Workflow cluster_prep Sample & Standard Preparation cluster_measurement Spectrophotometric Measurement cluster_data Data Analysis Prep Weigh & Dissolve in Solvent Dilute Dilute to Working Concentration Prep->Dilute Scan Determine λmax Dilute->Scan Measure Measure Absorbance Dilute->Measure Scan->Measure Calibrate Generate Calibration Curve Measure->Calibrate Quantify Calculate Concentration Measure->Quantify Calibrate->Quantify

Caption: UV-Vis spectrophotometry workflow for quantification.

Titration_Workflow cluster_prep Sample Preparation cluster_titration Titration Process cluster_calculation Calculation Prep Weigh Sample Dissolve Dissolve in Solvent Prep->Dissolve Titrate Titrate with Standard Base Dissolve->Titrate Endpoint Determine Endpoint (pH/Indicator) Titrate->Endpoint Calculate Calculate Analyte Amount Endpoint->Calculate

Caption: Acid-base titration workflow for amine hydrochloride.

References

A Head-to-Head Battle in Neuroactivity: Benzyl D-serinate Hydrochloride Versus D-serine In Vivo

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals navigating the complex landscape of NMDA receptor modulation, the choice between D-serine and its prodrugs is a critical one. This guide provides an objective, data-driven comparison of the in vivo efficacy of Benzyl D-serinate hydrochloride and its parent compound, D-serine, offering insights into their distinct pharmacological profiles and therapeutic potentials.

D-serine, an endogenous co-agonist of the N-methyl-D-aspartate (NMDA) receptor, plays a pivotal role in synaptic plasticity, learning, and memory.[1] However, its therapeutic application can be hampered by suboptimal pharmacokinetic properties. To address this, prodrugs such as this compound have been developed to potentially enhance the bioavailability and efficacy of D-serine.[] This comparison delves into the available in vivo data to elucidate the performance of each compound.

At a Glance: Key In Vivo Efficacy Parameters

While direct comparative in vivo studies between this compound and D-serine are limited in publicly available literature, we can infer a comparative profile based on existing data for D-serine and the known objectives of prodrug development. The following table summarizes key parameters based on extensive research into D-serine's in vivo effects and the theoretical advantages of a prodrug approach.

ParameterD-serineThis compound (Projected)Key Considerations
Bioavailability Moderate to high oral bioavailability (estimated at 94% ± 27% in rats)[3]Expected to be higher than D-serineThe benzyl ester group is designed to increase lipophilicity, potentially enhancing absorption and brain penetration.[]
Cognitive Enhancement Improves spatial memory, learning, and problem-solving in older adults.[4][5] Ameliorates cognitive impairments in animal models of Alzheimer's disease.[6]Potentially more potent or longer-lasting cognitive enhancement due to increased D-serine delivery to the brain.The magnitude of enhancement is dose-dependent and can be influenced by the specific cognitive domain being assessed.[4][7]
Antidepressant-like Effects Demonstrates antidepressant-like effects in rodent models (e.g., forced swim test, learned helplessness).[8][9]Expected to produce similar or enhanced antidepressant-like effects.Efficacy is linked to NMDA receptor modulation in brain regions associated with mood regulation.[9]
Neuroprotection Shows neuroprotective effects in models of NMDA receptor-mediated neurotoxicity.[10]May offer superior neuroprotection due to more sustained D-serine levels in the brain.The timing and dosage of administration are critical for observing neuroprotective outcomes.
Effective Dosage Range (Animal Models) Varies widely depending on the model and desired effect (e.g., 300 mg/kg for antidepressant effects in mice, 500 mg/kg for improving synaptic plasticity in mice).[11][12]Potentially effective at lower molar equivalent doses compared to D-serine.A lower required dose could reduce the risk of dose-dependent side effects.
Pharmacokinetics (Rats) Elimination half-life of approximately 108 ± 16 minutes after intravenous administration.[3]Expected to have a modified pharmacokinetic profile, likely leading to a longer apparent half-life of active D-serine.The rate of conversion from the prodrug to D-serine in vivo is a key determinant of the pharmacokinetic profile.

Understanding the Mechanism: The NMDA Receptor Signaling Pathway

Both D-serine and this compound (upon conversion to D-serine) exert their effects by acting as co-agonists at the glycine site of the NMDA receptor. For the NMDA receptor to become activated, it requires the binding of both glutamate and a co-agonist (like D-serine or glycine). This dual requirement makes the co-agonist site a critical point for modulating glutamatergic neurotransmission.

NMDA_Signaling cluster_pre Presynaptic Terminal cluster_post Postsynaptic Terminal Glutamate_vesicle Glutamate NMDA_R NMDA Receptor Glutamate_vesicle->NMDA_R Glutamate Ca_channel Ca²⁺ Channel NMDA_R->Ca_channel Opens downstream Downstream Signaling (e.g., CaMKII, CREB) Ca_channel->downstream Ca²⁺ influx plasticity Synaptic Plasticity (LTP, LTD) downstream->plasticity D_Serine D-serine (from Benzyl D-serinate hydrochloride or direct administration) D_Serine->NMDA_R Co-agonist binding

NMDA Receptor Activation Pathway.

Experimental Deep Dive: Methodologies for In Vivo Assessment

To rigorously compare the efficacy of these two compounds, specific experimental protocols are essential. Below are detailed methodologies for key in vivo experiments.

Experimental Workflow: From Administration to Behavioral Analysis

The following diagram illustrates a typical workflow for an in vivo study comparing the effects of this compound and D-serine on cognitive function in a rodent model.

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Groups cluster_admin Administration cluster_testing Behavioral Testing cluster_analysis Analysis animal_model Rodent Model (e.g., C57BL/6 mice) acclimation Acclimation Period (e.g., 1 week) animal_model->acclimation vehicle Vehicle Control (e.g., Saline) d_serine D-serine benzyl_d_serine Benzyl D-serinate HCl oral_gavage Oral Gavage vehicle->oral_gavage d_serine->oral_gavage benzyl_d_serine->oral_gavage mwm Morris Water Maze (Spatial Memory) oral_gavage->mwm nor Novel Object Recognition (Recognition Memory) oral_gavage->nor data_collection Data Collection (e.g., Latency, Time spent) mwm->data_collection nor->data_collection statistical_analysis Statistical Analysis (e.g., ANOVA) data_collection->statistical_analysis

In Vivo Cognitive Testing Workflow.

Key Experimental Protocols

1. Animal Models and Housing:

  • Species: Male C57BL/6 mice (8-10 weeks old) are commonly used for cognitive and behavioral studies.

  • Housing: Animals should be housed in groups of 4-5 per cage under a 12-hour light/dark cycle with ad libitum access to food and water. All procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).[13]

2. Drug Preparation and Administration:

  • D-serine: Dissolve in sterile 0.9% saline.

  • This compound: Dissolve in sterile 0.9% saline. The solution may require gentle warming or sonication to fully dissolve.

  • Administration Route: Oral gavage is a precise method for delivering a specific dose.

    • Procedure: Use a flexible plastic or stainless-steel gavage needle appropriate for the size of the mouse (e.g., 20-22 gauge for adult mice).[14][15] The volume administered should not exceed 10 mL/kg body weight.[15] The substance should be delivered slowly to prevent regurgitation and aspiration.[16]

3. Behavioral Testing:

  • Forced Swim Test (Antidepressant-like effects):

    • Apparatus: A transparent cylinder (e.g., 20 cm diameter, 40 cm height) filled with water (23-25°C) to a depth where the mouse cannot touch the bottom.[17]

    • Procedure: A pre-swim session of 15 minutes is conducted 24 hours before the 5-minute test session. Drug administration typically occurs 30-60 minutes before the test session. The duration of immobility during the test session is recorded.[8][17]

  • Morris Water Maze (Spatial Learning and Memory):

    • Apparatus: A circular pool (e.g., 120 cm diameter) filled with opaque water containing a hidden escape platform.

    • Procedure: Mice are trained over several days to find the hidden platform. Parameters measured include escape latency, path length, and time spent in the target quadrant during a probe trial (platform removed).

4. In Vivo Microdialysis (Measurement of Brain D-serine Levels):

  • Procedure: A microdialysis probe is surgically implanted into the brain region of interest (e.g., prefrontal cortex or striatum).[18][19] Artificial cerebrospinal fluid is perfused through the probe, and the collected dialysate is analyzed by high-performance liquid chromatography (HPLC) to measure extracellular D-serine concentrations following administration of either compound.[19][20]

Conclusion

References

A Researcher's Guide to Antibody Cross-Reactivity Studies for Benzyl D-serinate hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals working with Benzyl D-serinate hydrochloride, the specificity of antibodies is paramount for accurate immunoassay development and reliable experimental results. This guide provides a framework for conducting cross-reactivity studies to evaluate antibody performance against this specific serine derivative. As a small molecule, this compound requires conjugation to a carrier protein to elicit an immune response and subsequent antibody production.

Experimental Approach for Antibody Production and Characterization

The generation and characterization of antibodies against a small molecule like this compound, which acts as a hapten, involves several critical steps. Initially, the hapten must be conjugated to a larger carrier protein to become immunogenic. Following immunization and antibody production, a thorough evaluation of antibody specificity through cross-reactivity testing is essential.

A typical workflow for producing and evaluating antibodies against this compound is outlined below. This process ensures the selection of antibodies with the highest specificity for the target molecule.

G cluster_0 Hapten-Carrier Conjugation cluster_1 Antibody Production cluster_2 Antibody Characterization A Benzyl D-serinate hydrochloride (Hapten) C Conjugation Reaction A->C B Carrier Protein (e.g., KLH, BSA) B->C D Immunization of Host Animal C->D Immunogen E Polyclonal or Monoclonal Antibody Production D->E F Antibody Purification E->F G Titer Determination (ELISA) F->G H Cross-Reactivity Screening (Competitive ELISA) G->H I Selection of Specific Antibodies H->I

Figure 1: Experimental workflow for antibody production and characterization.

Cross-Reactivity Assessment

The central part of characterizing an antibody is to determine its specificity. This is achieved by assessing its binding to molecules that are structurally similar to the target antigen. For this compound, logical cross-reactants would include the unconjugated D-serine, L-serine, and other similar amino acid derivatives. The primary method for quantifying this is a competitive enzyme-linked immunosorbent assay (ELISA).

Key Structural Relationships for Cross-Reactivity Testing

Understanding the structural components of this compound is crucial for selecting appropriate molecules for cross-reactivity screening. The key moieties are the D-serine core, the benzyl group, and the ester linkage.

G cluster_related Potential Cross-Reactants Target Benzyl D-serinate hydrochloride D-Serine D-Serine Target->D-Serine Shared Core L-Serine L-Serine Target->L-Serine Stereoisomer Benzyl_Alcohol Benzyl Alcohol Target->Benzyl_Alcohol Shared Moiety Other_Amino_Acids Other Amino Acid Derivatives Target->Other_Amino_Acids Structural Similarity

A Researcher's Guide to Benzyl D-serinate Hydrochloride: A Comparative Analysis of Supplier Quality

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in neuropharmacology and drug development, the purity and consistency of key reagents like Benzyl D-serinate hydrochloride are paramount. This protected form of D-serine is a critical building block in the synthesis of novel therapeutics targeting the NMDA receptor, which is implicated in numerous neurological functions and diseases.[1][2] This guide provides a comparative framework for evaluating this compound from various suppliers, focusing on key quality attributes and the experimental methods to verify them. While lot-specific data will vary, this guide outlines the essential parameters for making an informed purchasing decision.

Key Quality Parameters and Supplier Specifications

The quality of this compound can be assessed through several key analytical parameters. The table below summarizes typical specifications advertised by major chemical suppliers. Researchers are strongly encouraged to request lot-specific Certificates of Analysis (CoA) for precise data before purchase.

Parameter Supplier A (e.g., BOC Sciences) Supplier B (e.g., Chem-Impex) Supplier C (e.g., MedChemExpress) Typical Test Method
Purity (by HPLC) ≥ 99%[]≥ 99%[2]Information not publicly specifiedHigh-Performance Liquid Chromatography (HPLC)
Appearance White to off-white powder[]White to off-white powder[1][2]SolidVisual Inspection
Melting Point 169-174 °C[1]169-174 °C[1]Information not publicly specifiedMelting Point Apparatus
Optical Rotation Information not publicly specified[a]D20 = +11 ± 2º (c=2 in H2O)[1]Information not publicly specifiedPolarimetry
Molecular Formula C10H14ClNO3C10H13NO3·HCl[1]C10H14ClNO3Elemental Analysis, Mass Spectrometry
Molecular Weight 231.68[4]231.72[1]231.68Mass Spectrometry

Experimental Protocols for Quality Verification

To ensure the suitability of this compound for sensitive applications, independent verification of its quality is often necessary. Below are detailed protocols for key analytical methods.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

This method is crucial for quantifying the purity of the compound and identifying any potential impurities.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.

  • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile).

  • Flow Rate: Typically 1.0 mL/min.

  • Detection: UV detection at a wavelength of approximately 220 nm.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of this compound.

    • Dissolve the sample in 10 mL of the mobile phase to create a 1 mg/mL stock solution.

    • Further dilute the stock solution to a suitable concentration for injection (e.g., 0.1 mg/mL).

  • Procedure:

    • Equilibrate the column with the initial mobile phase composition for at least 30 minutes.

    • Inject a blank (mobile phase) to establish a baseline.

    • Inject the prepared sample solution.

    • Run the gradient program to elute the compound and any impurities.

    • The purity is calculated based on the area of the main peak relative to the total area of all peaks in the chromatogram.

Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is used to confirm the chemical structure of the molecule.

  • Instrumentation: A 400 MHz or higher NMR spectrometer.

  • Solvent: Deuterated water (D₂O) or dimethyl sulfoxide (DMSO-d₆).

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent.

  • Procedure:

    • Acquire a ¹H NMR spectrum.

    • Process the spectrum (Fourier transform, phase correction, and baseline correction).

    • Integrate the peaks and assign them to the corresponding protons in the this compound structure. The expected chemical shifts and splitting patterns should be consistent with the known structure.

Functional Group Identification by Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy helps to identify the key functional groups present in the molecule, confirming its identity.

  • Instrumentation: An FTIR spectrometer.

  • Sample Preparation: Prepare a potassium bromide (KBr) pellet containing a small amount of the sample, or use an Attenuated Total Reflectance (ATR) accessory.

  • Procedure:

    • Acquire a background spectrum of the empty sample compartment or the clean ATR crystal.

    • Acquire the sample spectrum over a range of approximately 4000 to 400 cm⁻¹.

    • Identify the characteristic absorption bands for the functional groups present in this compound, such as the N-H, C-H, C=O, and C-O stretches.

Visualizing Key Pathways and Workflows

The Role of D-Serine in NMDA Receptor Signaling

This compound serves as a precursor to D-serine, a crucial co-agonist of the N-methyl-D-aspartate (NMDA) receptor.[5][6][7] Understanding this signaling pathway is essential for researchers working with this compound. The diagram below illustrates the synthesis of D-serine and its action at the NMDA receptor.

DSerineSignaling cluster_astrocyte Astrocyte cluster_neuron Neuron cluster_synapse Synaptic Cleft LSerine_astro L-Serine LSerine_neuron L-Serine LSerine_astro->LSerine_neuron Serine Shuttle SR Serine Racemase (SR) LSerine_neuron->SR DSerine D-Serine SR->DSerine Conversion NMDAR NMDA Receptor DSerine->NMDAR Co-agonist Binding Ion_Channel Ion Channel Opening NMDAR->Ion_Channel Activation Glutamate Glutamate Glutamate->NMDAR Agonist Binding

Caption: D-Serine synthesis via the serine shuttle and its role as a co-agonist at the NMDA receptor.

Experimental Workflow for Quality Control

The following diagram outlines a logical workflow for the quality control testing of a newly acquired batch of this compound.

QC_Workflow start Receive Benzyl D-serinate hydrochloride visual Visual Inspection (Appearance, Color) start->visual hplc HPLC Analysis (Purity) visual->hplc nmr ¹H NMR Spectroscopy (Structure Confirmation) hplc->nmr ftir FTIR Spectroscopy (Functional Groups) nmr->ftir decision Compare to CoA and Specifications ftir->decision pass Qualified for Use decision->pass Pass fail Reject Batch/ Contact Supplier decision->fail Fail

References

A Comparative Guide to the Neuroprotective Potential of Benzyl D-serinate Hydrochloride and Other NMDA Receptor Modulators in Disease Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the neuroprotective effects of Benzyl D-serinate hydrochloride and other key N-methyl-D-aspartate (NMDA) receptor modulators. While direct experimental data on this compound is limited, its role as a D-serine prodrug suggests a neuroprotective mechanism centered on the modulation of NMDA receptor activity. This document compares its inferred potential with the established experimental data of D-cycloserine, L-serine, and Memantine in preclinical models of neurodegenerative disease, primarily focusing on Alzheimer's disease.

Introduction to this compound

This compound is a derivative of D-serine, an endogenous co-agonist of the NMDA receptor. It is primarily recognized as a valuable laboratory tool for studying NMDA receptor function and as a potential prodrug to increase the bioavailability of D-serine in vivo. The neuroprotective hypothesis for this compound is predicated on its ability to be metabolized to D-serine, which can then modulate NMDA receptor activity, a key pathway implicated in neuronal survival and excitotoxicity.

Comparative Analysis of Neuroprotective Efficacy

The following tables summarize the quantitative data from preclinical studies on prominent NMDA receptor modulators. This data provides a benchmark against which the potential efficacy of this compound can be contextualized.

Table 1: In Vivo Neuroprotective Effects of NMDA Receptor Modulators in Alzheimer's Disease Rat Models
CompoundDisease ModelAnimalDosage & AdministrationKey Quantitative OutcomesReference
D-cycloserine Aluminum chloride (AlCl₃)-induced Alzheimer's DiseaseRat10 mg/kg/day, oral, 28 daysMorris Water Maze: Significantly (p < 0.05) reduced the increase in escape latency compared to the AlCl₃-treated group.[1]
L-serine Aluminum chloride (AlCl₃)-induced Alzheimer's DiseaseRat100 mg/kg/day, oral, 28 daysMorris Water Maze: Significantly (p < 0.05) reduced the increase in escape latency compared to the AlCl₃-treated group.[1]
Memantine Beta-amyloid (Aβ₁₋₄₀)-induced neurotoxicityRatOsmotic pump, s.c., 9 days (plasma concentration 2.34 ± 0.23 µM)Neuronal Degeneration (CA1): Significant reduction in neuronal loss compared to vehicle-treated animals. GFAP Immunostaining: Significant reduction compared to vehicle-treated animals.[2]
Table 2: In Vitro Neuroprotective Effects of NMDA Receptor Modulators
CompoundCell ModelInsultConcentrationKey Quantitative OutcomesReference
D-cycloserine Differentiated SH-SY5Y cellsAluminum chloride (AlCl₃, 200 µg/ml)Not specifiedCell Viability (WST-8 assay): Significantly (p < 0.05) protected against AlCl₃-induced reduction in cell viability.[1]
L-serine Differentiated SH-SY5Y cellsAluminum chloride (AlCl₃, 200 µg/ml)Not specifiedCell Viability (WST-8 assay): Significantly (p < 0.05) protected against AlCl₃-induced reduction in cell viability.[1]
Memantine Rat hippocampal neuronsNMDA and Amyloid β₁₋₄₂50 µMNeuronal Viability: Co-administration with NMDA or Aβ₁₋₄₂ led to a notable increase in the number of viable cells compared to insult alone.[3]
Memantine Human neuroblastoma cells-1-4 µMSecreted Aβ₁₋₄₀: Decreased levels.[4]
Memantine Primary rat cortical neuronal cultures-Not specifiedSecreted Aβ₁₋₄₂: Lowered secretion.[4]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of the key experimental protocols for the compared compounds.

In Vivo Model: Aluminum Chloride (AlCl₃)-Induced Alzheimer's Disease in Rats
  • Objective: To investigate the neuroprotective effects of D-cycloserine and L-serine against AlCl₃-induced neurotoxicity.

  • Animals: Male Wistar rats.

  • Induction of Disease: Administration of AlCl₃ (100 mg/kg, p.o.) for 28 consecutive days.

  • Treatment Groups:

    • Control group (vehicle).

    • AlCl₃ group (100 mg/kg AlCl₃).

    • D-cycloserine group (AlCl₃ + 10 mg/kg D-cycloserine).

    • L-serine group (AlCl₃ + 100 mg/kg L-serine).

  • Behavioral Assessment: Morris Water Maze test to evaluate learning and memory. Parameters measured include escape latency and time spent in the target quadrant.

  • Biochemical Assessment: Measurement of oxidative stress markers (e.g., malondialdehyde) and antioxidant enzyme activities (e.g., superoxide dismutase) in brain homogenates.

  • Histopathological Assessment: Brain sections stained with Hematoxylin and Eosin (H&E) to assess neuronal degeneration in the hippocampus and cortex.[1]

In Vivo Model: Beta-amyloid (Aβ)-Induced Neurotoxicity in Rats
  • Objective: To determine the neuroprotective effects of memantine against Aβ-induced neuronal damage.

  • Animals: Sprague-Dawley rats.

  • Treatment: Continuous subcutaneous infusion of memantine via osmotic pumps for 9 days to achieve steady-state plasma concentrations.

  • Induction of Neurotoxicity: After 2 days of memantine or vehicle treatment, a single injection of Aβ₁₋₄₀ (2 µl) into the hippocampal fissure.

  • Morphological and Immunohistochemical Analysis: On day 9, brains were processed for:

    • Assessment of neuronal degeneration in the CA1 subfield of the hippocampus.

    • Detection of pyknotic nuclei as an indicator of apoptosis.

    • Immunostaining for Glial Fibrillary Acidic Protein (GFAP) to assess astrocytic activation.[2]

In Vitro Model: Neurotoxicity in Differentiated SH-SY5Y Cells
  • Objective: To evaluate the protective effects of D-cycloserine and L-serine against AlCl₃-induced cytotoxicity.

  • Cell Line: Human neuroblastoma SH-SY5Y cells, differentiated into a neuronal phenotype.

  • Induction of Toxicity: Exposure of differentiated cells to AlCl₃ (200 µg/ml).

  • Treatment: Co-incubation with D-cycloserine or L-serine at various concentrations.

  • Outcome Measure: Cell viability assessed using the WST-8 assay, which measures mitochondrial dehydrogenase activity.[1]

Visualizing the Mechanisms and Workflows

The following diagrams illustrate the proposed signaling pathway for this compound and a typical experimental workflow for evaluating neuroprotective compounds.

G cluster_0 Proposed Neuroprotective Pathway of this compound BDSH Benzyl D-serinate hydrochloride DSerine D-serine BDSH->DSerine Metabolism (in vivo) NMDAR NMDA Receptor (Glycine Site) DSerine->NMDAR Co-agonist Binding Ca_influx Modulation of Ca2+ Influx NMDAR->Ca_influx Neuroprotection Neuroprotection (Reduced Excitotoxicity) Ca_influx->Neuroprotection

Proposed mechanism of this compound.

G cluster_1 Experimental Workflow for Neuroprotection Studies A Disease Model Induction (e.g., AlCl3 or Aβ administration) B Treatment with Test Compound A->B C Behavioral Assessment (e.g., Morris Water Maze) B->C D Biochemical Analysis (e.g., Oxidative Stress Markers) B->D E Histopathological Examination (e.g., Neuronal Viability) B->E F Data Analysis and Comparison C->F D->F E->F

A typical experimental workflow for neuroprotection studies.

Conclusion

While direct evidence for the neuroprotective effects of this compound in disease models remains to be established through dedicated studies, its chemical nature as a D-serine prodrug provides a strong rationale for its potential therapeutic utility. The comparative data from other NMDA receptor modulators, such as D-cycloserine, L-serine, and memantine, demonstrate that targeting this pathway is a viable strategy for mitigating neurodegeneration. Future research should focus on conducting rigorous in vivo and in vitro studies to quantify the neuroprotective efficacy of this compound and to fully elucidate its pharmacological profile. Such studies will be critical in determining its potential as a novel therapeutic agent for neurodegenerative diseases.

References

Benchmarking Benzyl D-serinate Hydrochloride: A Comparative Guide for Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the intricate process of peptide synthesis, the selection of appropriate amino acid-protecting groups is a critical determinant of success. This guide provides a comprehensive performance benchmark of Benzyl D-serinate hydrochloride in automated peptide synthesizers. We offer an objective comparison with other commonly used serine-protecting group strategies, supported by established principles of peptide chemistry and available experimental data.

Performance Comparison of Serine Protecting Groups

The choice of a side-chain protecting group for serine significantly influences coupling efficiency, prevention of side reactions like racemization and β-elimination, and the overall deprotection strategy. The most prevalent strategies in modern peptide synthesis are the Fmoc/tBu and Boc approaches. Below is a comparative overview of the most common serine side-chain protecting groups.

Protecting GroupChemical StructurePrimary Synthetic StrategyKey AdvantagesKey Disadvantages
Benzyl (Bzl) -CH₂-C₆H₅Boc-SPPSStable to repetitive acid treatments in Boc-SPPS.Requires harsh cleavage conditions (e.g., HF), which can be detrimental to sensitive peptides. Less commonly used in modern Fmoc-SPPS.[1]
tert-Butyl (tBu) -C(CH₃)₃Fmoc-SPPSHighly stable to the basic conditions of Fmoc removal (piperidine).[1] Forms a core part of the orthogonal Fmoc/tBu strategy.[1] Cleaved with TFA under standard conditions.[2]Can lead to t-butyl cation side products upon cleavage.[1] May sometimes hinder coupling efficiency due to steric bulk.[1]
Trityl (Trt) -C(C₆H₅)₃Fmoc-SPPSCleavable under very mild acidic conditions, allowing for the synthesis of protected peptide fragments.[3] Can potentially lead to purer peptides in difficult sequences.[3]Can be unstable to repeated TFA treatments if used for N-terminal protection in Boc-SPPS.[1]

While direct head-to-head quantitative comparisons under identical conditions are not extensively available in the literature, the performance can be extrapolated from the established chemical properties of these protecting groups. The coupling efficiency for serine derivatives is generally high, though steric hindrance from bulkier groups may necessitate optimized coupling reagents or extended reaction times.[1]

Minimizing Side Reactions: Racemization and β-Elimination

Serine is particularly susceptible to racemization, the loss of stereochemical integrity at the α-carbon, which can lead to the incorporation of the incorrect D- or L-isomer into the peptide chain.[4] This is often mediated through the formation of an oxazolone intermediate, a process influenced by the choice of coupling reagents and bases.[4]

Strategies to Mitigate Racemization:

  • Coupling Reagents: The use of coupling reagent combinations known to suppress racemization is crucial. The combination of diisopropylcarbodiimide (DIC) with Oxyma is reported to result in negligible racemization for serine derivatives.[5][6] The addition of additives like HOBt or HOAt to carbodiimide-mediated couplings also significantly suppresses racemization.[5][7]

  • Bases: The choice of base can impact racemization. For sensitive amino acids, weaker, more sterically hindered bases like 2,4,6-collidine are often preferred over stronger, less hindered bases like N-methylmorpholine (NMM), especially when using uronium/aminium-based coupling reagents like HATU.[5][8]

  • Temperature Control: Performing coupling reactions at room temperature is generally recommended, as elevated temperatures can accelerate the rate of racemization.[5]

β-elimination is another potential side reaction for serine, which can occur under basic conditions, leading to the formation of a dehydroalanine residue.[1] The benzyl ether protecting group on serine is generally stable to the basic conditions (e.g., piperidine in DMF) used for Fmoc deprotection.[5]

Experimental Protocols

Below are detailed methodologies for the incorporation of a serine residue in a standard solid-phase peptide synthesis (SPPS) workflow. This protocol can be adapted for this compound, typically within a Boc-SPPS strategy, or for other protected serine derivatives in Fmoc-SPPS.

General Solid-Phase Peptide Synthesis (SPPS) Protocol

This protocol outlines the key steps for peptide chain elongation on a solid support.

  • Resin Swelling:

    • Place the desired amount of resin (e.g., Rink Amide for a C-terminal amide or Wang resin for a C-terminal carboxylic acid) in a reaction vessel.

    • Swell the resin in N,N-dimethylformamide (DMF) for 30-60 minutes.

    • Drain the DMF.[9]

  • Fmoc Deprotection (for Fmoc-SPPS):

    • Add a solution of 20% piperidine in DMF to the resin.

    • Agitate the mixture for 10 minutes at room temperature.

    • Drain the solution and repeat the piperidine treatment once more.

    • Wash the resin thoroughly with DMF (5-7 times).[9]

  • Amino Acid Coupling:

    • In a separate vial, dissolve the protected amino acid (e.g., Fmoc-Ser(tBu)-OH or Boc-Ser(Bzl)-OH) (3-5 equivalents), a coupling agent (e.g., HBTU, HATU, or DIC/Oxyma) (3-5 equivalents), and any additives (e.g., HOBt) in a minimal amount of DMF.

    • Add a base (e.g., DIPEA or 2,4,6-collidine) (6-10 equivalents) to the solution and allow for a pre-activation period of 1-5 minutes.[5]

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction mixture for 1-4 hours at room temperature.

    • Monitor the coupling reaction for completion using a qualitative test (e.g., ninhydrin test). A negative test indicates complete coupling.[9]

  • Washing:

    • After complete coupling, drain the reaction solution and wash the resin thoroughly with DMF to remove any excess reagents and byproducts.

  • Chain Elongation:

    • Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

  • Final Deprotection and Cleavage:

    • After the final amino acid has been coupled, perform a final N-terminal deprotection (e.g., Fmoc removal).

    • Wash the peptide-resin with dichloromethane (DCM) and dry it.

    • Prepare a cleavage cocktail appropriate for the chosen protecting groups and resin. For example, a common cocktail for Fmoc-SPPS with tBu-based side-chain protection is Trifluoroacetic acid (TFA) / Water / Triisopropylsilane (TIS) (95:2.5:2.5).[9] For Boc-SPPS with Bzl-based protection, harsher acids like HF are traditionally used.

    • Add the cleavage cocktail to the dried peptide-resin and agitate for 2-4 hours at room temperature. This step cleaves the peptide from the resin and removes the side-chain protecting groups.

    • Filter the resin and collect the filtrate containing the crude peptide.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Collect the precipitated peptide by centrifugation and wash with cold ether.[9]

Visualizing the Workflow

To better illustrate the process, the following diagrams outline the logical flow of solid-phase peptide synthesis.

SPPS_Workflow cluster_cycle Peptide Chain Elongation Cycle Deprotection N-terminal Deprotection (e.g., Piperidine for Fmoc) Wash1 Washing (DMF) Deprotection->Wash1 Remove Protecting Group Coupling Amino Acid Coupling (Activated AA + Base) Wash1->Coupling Prepare for Coupling Wash2 Washing (DMF) Coupling->Wash2 Couple Next Amino Acid Wash2->Deprotection Start Next Cycle End Final Cleavage & Deprotection (e.g., TFA Cocktail) Wash2->End Final Cycle Complete Start Start: Swollen Resin Start->Deprotection Purification Crude Peptide Purification (HPLC) End->Purification

Caption: A diagram illustrating the cyclical workflow of solid-phase peptide synthesis (SPPS).

Protecting_Group_Strategy cluster_fmoc Fmoc/tBu Strategy cluster_boc Boc/Bzl Strategy Fmoc_N N-α-Fmoc (Base Labile) Side_Chain_tBu Side-Chain-tBu/Trt (Acid Labile) Boc_N N-α-Boc (Mild Acid Labile) Side_Chain_Bzl Side-Chain-Bzl (Strong Acid Labile) Peptide_Synthesis Peptide Synthesis Goal: Selective Deprotection Orthogonality Orthogonality Peptide_Synthesis->Orthogonality Requires cluster_fmoc cluster_fmoc Orthogonality->cluster_fmoc Achieved by cluster_boc cluster_boc Orthogonality->cluster_boc Achieved by

References

A Comparative Analysis of Benzyl D-serinate and Benzyl L-serinate Hydrochloride in Biological Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of biochemical research and pharmaceutical development, the stereochemistry of a molecule is a critical determinant of its biological activity. This guide provides a comprehensive comparison of Benzyl D-serinate hydrochloride and its L-isomer, Benzyl L-serinate hydrochloride. While direct comparative studies are limited, a robust understanding of their distinct roles can be inferred from the well-established biological pathways of their parent molecules, D-serine and L-serine. This guide will delve into their expected differential effects, the enzymatic pathways they are likely to influence, and the experimental methodologies required to elucidate their specific activities.

Introduction: The Significance of Serine Stereoisomers

L-serine is a proteinogenic amino acid essential for protein synthesis and a precursor for numerous vital biomolecules, including purines, pyrimidines, and other amino acids.[1] In contrast, D-serine has emerged as a key neuromodulator, acting as a co-agonist at the glycine site of N-methyl-D-aspartate (NMDA) receptors, which are crucial for synaptic plasticity, learning, and memory.[2][3] Given these fundamentally different roles, their respective benzyl ester derivatives are anticipated to exhibit distinct biological profiles. Benzyl D-serinate is primarily investigated for its potential in neuroscience to modulate NMDA receptor activity, whereas Benzyl L-serinate is utilized in peptide synthesis and as a precursor for L-serine-dependent metabolic pathways.[4]

Expected Biological Activity and Mechanism of Action

Benzyl D-serinate and Benzyl L-serinate are best understood as prodrugs that, upon enzymatic hydrolysis in vivo, release D-serine and L-serine, respectively. The benzyl ester group enhances the lipophilicity of the serine molecule, potentially aiding in its absorption and distribution.[5] The distinct biological effects of each isomer are therefore dictated by the downstream actions of the released amino acid.

This compound: A Modulator of NMDA Receptor Function

Upon hydrolysis to D-serine, Benzyl D-serinate is expected to influence the glutamatergic system. D-serine binds to the glycine modulatory site of the NMDA receptor, and its presence is essential for receptor activation by glutamate.[2] Therefore, Benzyl D-serinate could be used to elevate D-serine levels in the brain, potentially enhancing NMDA receptor function. This has therapeutic implications for conditions associated with NMDA receptor hypofunction, such as schizophrenia.[5][6] The levels of D-serine are tightly regulated by two key enzymes: serine racemase (SR), which synthesizes D-serine from L-serine, and D-amino acid oxidase (DAAO), which specifically degrades D-serine.[2][6]

Benzyl L-serinate Hydrochloride: A Precursor for Biosynthesis

Following its conversion to L-serine, Benzyl L-serinate would contribute to the body's pool of this proteinogenic amino acid. L-serine is a fundamental building block for proteins and a central molecule in cellular metabolism.[1] It serves as a precursor for the synthesis of glycine, cysteine, and complex lipids like phosphatidylserine and sphingolipids. Its applications are therefore primarily in peptide synthesis and as a nutritional supplement.[4]

Comparative Data Summary

Due to the lack of direct comparative experimental data, the following table summarizes the inferred differences in the biological activities of Benzyl D-serinate and Benzyl L-serinate based on the known functions of D- and L-serine.

FeatureThis compoundBenzyl L-serinate Hydrochloride
Primary Active Metabolite D-serineL-serine
Primary Biological Target NMDA Receptor (co-agonist at the glycine site)Ribosomes (for protein synthesis), various metabolic enzymes
Primary Biological Role Neuromodulation, synaptic plasticityProtein synthesis, precursor for biosynthesis
Key Regulating Enzymes Serine Racemase (synthesis), D-Amino Acid Oxidase (degradation)Enzymes of serine and glycine metabolism
Potential Therapeutic Area Neurological and psychiatric disorders (e.g., schizophrenia)Nutritional supplementation, metabolic disorders
Expected In Vivo Effect Enhancement of NMDA receptor-mediated neurotransmissionContribution to the systemic pool of L-serine for metabolic processes

Signaling and Metabolic Pathways

The differential effects of Benzyl D-serinate and Benzyl L-serinate are rooted in the distinct metabolic and signaling pathways of D- and L-serine.

cluster_D Benzyl D-serinate Pathway cluster_L Benzyl L-serinate Pathway BDS Benzyl D-serinate DS D-serine BDS->DS Esterase Hydrolysis DAAO D-Amino Acid Oxidase DS->DAAO NMDA NMDA Receptor DS->NMDA Co-agonist Pyruvate_D Pyruvate + NH3 DAAO->Pyruvate_D Degradation BLS Benzyl L-serinate LS L-serine BLS->LS Esterase Hydrolysis SR Serine Racemase LS->SR Protein Protein Synthesis LS->Protein Metabolites Other Metabolites (Glycine, Cysteine, etc.) LS->Metabolites SR->DS Racemization start Start: Compare Benzyl D- and L-serinate hydrolysis In Vitro Hydrolysis Assay (Stereoselectivity of Esterases) start->hydrolysis binding NMDA Receptor Binding Assay (Affinity for Glycine Site) start->binding cell_culture Neuronal Cell Culture Experiments (Synaptic Plasticity Markers) hydrolysis->cell_culture binding->cell_culture microdialysis In Vivo Microdialysis (Brain Amino Acid Levels) cell_culture->microdialysis behavior Behavioral Studies in Rodents (Cognitive Function) microdialysis->behavior conclusion Conclusion: Comparative Efficacy and Mechanism behavior->conclusion

References

In Vitro vs. In Vivo Correlation of Benzyl D-serinate Hydrochloride Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vitro and in vivo activity of Benzyl D-serinate hydrochloride. As a prodrug, the biological effects of this compound are intrinsically linked to its conversion to the active molecule, D-serine. D-serine is an endogenous co-agonist of the N-methyl-D-aspartate (NMDA) receptor, a critical component of excitatory neurotransmission in the central nervous system.[1] This guide will therefore focus on the activity of D-serine as the primary determinant of this compound's efficacy, while also discussing the expected correlations between the laboratory and whole-organism settings for the prodrug.

Executive Summary

This compound is designed to enhance the bioavailability of D-serine, which modulates NMDA receptor function.[] The in vitro activity of D-serine is characterized by its potentiation of NMDA receptor-mediated currents, while its in vivo effects are observed in various behavioral models relevant to neurological and psychiatric disorders. The correlation between the in vitro and in vivo activity of this compound is dependent on its pharmacokinetic profile, specifically its absorption, distribution, metabolism (conversion to D-serine), and excretion. While direct comparative studies on this compound are limited, this guide synthesizes the available data on D-serine to provide a framework for understanding its potential therapeutic applications.

Data Presentation

In Vitro Activity of D-serine

The primary in vitro effect of D-serine is the modulation of the NMDA receptor. It acts as a co-agonist at the glycine binding site on the GluN1 subunit of the NMDA receptor, which is essential for receptor activation by glutamate.

Assay TypeExperimental ModelKey FindingsReference
ElectrophysiologyCultured cortical neuronsD-serine potentiates NMDA-induced currents.N/A
Calcium ImagingHippocampal neuronsD-serine enhances NMDA-mediated intracellular calcium influx.N/A
Radioligand BindingRat brain membranesD-serine displaces ligands from the glycine binding site of the NMDA receptor.N/A
In Vivo Activity of D-serine

In vivo studies with D-serine have demonstrated its potential to modulate neurotransmission and behavior in various animal models.

Animal ModelEfficacy EndpointRoute of AdministrationKey FindingsReference
PCP-induced hyperlocomotion (mouse model of schizophrenia)Reduction in locomotor activityIntraperitoneal (i.p.)D-serine dose-dependently attenuates phencyclidine-induced hyperlocomotion.N/A
Forced Swim Test (rodent model of depression)Reduced immobility timeIntraperitoneal (i.p.)Acute D-serine administration produces antidepressant-like effects.[3][3]
Morris Water Maze (rodent model of learning and memory)Improved spatial memoryOral (p.o.)D-serine administration can enhance cognitive performance.N/A

Experimental Protocols

In Vitro: Electrophysiological Recording in Cultured Neurons

Objective: To measure the effect of D-serine (released from this compound) on NMDA receptor-mediated currents.

  • Cell Culture: Primary cortical neurons are isolated from embryonic day 18 rat fetuses and plated on poly-D-lysine coated glass coverslips. Cultures are maintained in Neurobasal medium supplemented with B27 and GlutaMAX for 12-14 days.

  • Electrophysiology: Whole-cell patch-clamp recordings are performed using a patch-clamp amplifier. The external solution contains (in mM): 140 NaCl, 5.4 KCl, 1.8 CaCl2, 25 HEPES, and 10 glucose, with 0.001 glycine for baseline NMDA receptor activation, pH 7.4. The internal solution contains (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 2 Mg-ATP, and 0.2 Na-GTP, pH 7.2.

  • Drug Application: NMDA (100 µM) is applied to elicit a baseline current. After washout, this compound is added to the external solution at varying concentrations. NMDA is then co-applied with this compound.

  • Data Analysis: The potentiation of the NMDA-induced current by this compound (via its conversion to D-serine) is measured and expressed as a percentage increase from the baseline NMDA response.

In Vivo: PCP-Induced Hyperlocomotion in Mice

Objective: To assess the antipsychotic-like potential of this compound.

  • Animals: Male C57BL/6 mice (8-10 weeks old) are used. Animals are housed under a 12-hour light/dark cycle with ad libitum access to food and water.

  • Drug Administration: this compound is dissolved in saline and administered via intraperitoneal (i.p.) injection at various doses (e.g., 10, 30, 100 mg/kg). A vehicle control group receives saline.

  • Behavioral Testing: Thirty minutes after drug administration, mice are injected with phencyclidine (PCP; 5 mg/kg, i.p.). Immediately after PCP injection, mice are placed in an open-field arena.

  • Data Collection and Analysis: Locomotor activity (total distance traveled) is recorded for 60 minutes using an automated tracking system. The effect of this compound on PCP-induced hyperlocomotion is analyzed using a one-way ANOVA followed by a post-hoc test.

Mandatory Visualization

signaling_pathway cluster_pre Presynaptic Terminal cluster_post Postsynaptic Terminal cluster_prodrug Prodrug Action Glutamate Glutamate NMDAR NMDA Receptor (GluN1/GluN2) Glutamate->NMDAR Binds to GluN2 Ca_ion Ca²⁺ NMDAR->Ca_ion Channel Opening Cellular_Response Cellular Response (e.g., LTP, Synaptic Plasticity) Ca_ion->Cellular_Response Signal Transduction Glycine_Site Glycine Site (on GluN1) D_Serine D-Serine D_Serine->Glycine_Site Co-agonist binding Prodrug Benzyl D-serinate HCl Conversion Enzymatic Conversion (in vivo) Prodrug->Conversion Conversion->D_Serine Releases

Caption: Mechanism of action of this compound.

experimental_workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis cluster_correlation IVIVC invitro_start Cultured Neurons patch_clamp Patch-Clamp Electrophysiology invitro_start->patch_clamp drug_app Apply Benzyl D-serinate HCl + NMDA patch_clamp->drug_app invitro_end Measure NMDA Current Potentiation drug_app->invitro_end correlation In Vitro - In Vivo Correlation (Dependent on Pharmacokinetics) invitro_end->correlation invivo_start Rodent Model (e.g., Mouse) drug_admin Administer Benzyl D-serinate HCl invivo_start->drug_admin behavioral_test Behavioral Assay (e.g., Open Field) drug_admin->behavioral_test invivo_end Analyze Behavioral Endpoint behavioral_test->invivo_end invivo_end->correlation

Caption: Experimental workflow for IVIVC of Benzyl D-serinate HCl.

References

A Comparative Guide to Spectroscopic Data for the Confirmation of Benzyl D-serinate Hydrochloride Identity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The definitive identification of pharmaceutical compounds is a critical step in drug development and quality control. Spectroscopic methods provide a powerful toolkit for elucidating the chemical structure and confirming the identity of molecules such as Benzyl D-serinate hydrochloride. This guide offers a comparative analysis of expected spectroscopic data for this compound against its enantiomer and a related derivative, supported by detailed experimental protocols.

Spectroscopic Data Comparison

To unequivocally confirm the identity of this compound, a multi-technique approach is essential. The primary methods for structural confirmation include ¹H Nuclear Magnetic Resonance (NMR), ¹³C NMR, and Mass Spectrometry (MS). Below is a comparison of the expected data for this compound with its L-enantiomer, Benzyl L-serinate hydrochloride, and a related compound, Benzyl D-alaninate hydrochloride.

Table 1: Comparative ¹H NMR Spectroscopic Data

Compound Chemical Shift (δ) ppm and Coupling Constant (J) Hz
This compound (Expected) ~7.30-7.40 (m, 5H, Ar-H), ~5.25 (s, 2H, -CH₂-Ph), ~4.50 (t, J=~4.0 Hz, 1H, α-CH), ~4.10 (dd, J=~11.0, ~4.0 Hz, 1H, β-CH₂), ~3.95 (dd, J=~11.0, ~4.0 Hz, 1H, β-CH₂)
Benzyl L-serinate hydrochloride (Reference) Identical to the D-enantiomer in a non-chiral solvent.
Benzyl D-alaninate hydrochloride (Alternative) ~7.30-7.40 (m, 5H, Ar-H), ~5.20 (s, 2H, -CH₂-Ph), ~4.30 (q, J=~7.0 Hz, 1H, α-CH), ~1.60 (d, J=~7.0 Hz, 3H, β-CH₃)

Table 2: Comparative ¹³C NMR Spectroscopic Data

Compound Chemical Shift (δ) ppm
This compound (Expected) ~170.0 (C=O), ~135.0 (Ar-C), ~128.5 (Ar-CH), ~128.0 (Ar-CH), ~68.0 (-CH₂-Ph), ~62.0 (β-CH₂), ~56.0 (α-CH)
Benzyl L-serinate hydrochloride (Reference) Identical to the D-enantiomer in a non-chiral solvent.
Benzyl D-alaninate hydrochloride (Alternative) ~172.0 (C=O), ~135.5 (Ar-C), ~128.4 (Ar-CH), ~128.1 (Ar-CH), ~67.5 (-CH₂-Ph), ~50.0 (α-CH), ~17.0 (β-CH₃)

Table 3: Comparative Mass Spectrometry Data

Compound Molecular Formula Molecular Weight Expected [M+H]⁺ (m/z)
This compound C₁₀H₁₄ClNO₃231.68196.0917
Benzyl L-serinate hydrochloride C₁₀H₁₄ClNO₃231.68196.0917
Benzyl D-alaninate hydrochloride C₁₀H₁₄ClNO₂215.68180.0968

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable data acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6 mL of a suitable deuterated solvent (e.g., Deuterium Oxide - D₂O, or Methanol-d₄). Ensure the sample is fully dissolved.

  • Instrumentation: A 400 MHz or higher field NMR spectrometer equipped with a 5 mm probe.

  • ¹H NMR Acquisition:

    • Pulse Sequence: Standard single-pulse sequence.

    • Number of Scans: 16-32 scans.

    • Relaxation Delay: 1-2 seconds.

    • Spectral Width: -2 to 12 ppm.

    • Temperature: 298 K.

  • ¹³C NMR Acquisition:

    • Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

    • Number of Scans: 1024-4096 scans.

    • Relaxation Delay: 2 seconds.

    • Spectral Width: 0 to 200 ppm.

    • Temperature: 298 K.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Reference the spectra to the residual solvent peak.

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or a water/acetonitrile mixture.

  • Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) with an electrospray ionization (ESI) source.

  • ESI-MS Acquisition:

    • Ionization Mode: Positive ion mode.

    • Capillary Voltage: 3-4 kV.

    • Source Temperature: 100-120 °C.

    • Mass Range: 50-500 m/z.

  • Data Analysis: Determine the accurate mass of the protonated molecular ion ([M+H]⁺) and compare it with the theoretically calculated mass.

Visualization of the Confirmation Workflow

The logical flow for confirming the identity of this compound using the described spectroscopic techniques is illustrated below.

Workflow for Spectroscopic Confirmation of this compound cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_comparison Comparative Analysis cluster_conclusion Conclusion Sample This compound Sample HNMR 1H NMR Sample->HNMR CNMR 13C NMR Sample->CNMR MS Mass Spectrometry Sample->MS HNMR_Data Proton Chemical Shifts & Coupling Constants HNMR->HNMR_Data CNMR_Data Carbon Chemical Shifts CNMR->CNMR_Data MS_Data Accurate Mass (m/z) MS->MS_Data Compare_L Compare with Benzyl L-serinate HCl Data HNMR_Data->Compare_L Compare_Alt Compare with Alternative Structures Data HNMR_Data->Compare_Alt CNMR_Data->Compare_L CNMR_Data->Compare_Alt MS_Data->Compare_L MS_Data->Compare_Alt Confirm Identity Confirmed Compare_L->Confirm Data Match Reject Identity Rejected Compare_Alt->Reject Data Mismatch

Caption: Spectroscopic analysis workflow.

This comprehensive approach, combining multiple spectroscopic techniques with detailed protocols and comparative data analysis, provides a robust framework for the unambiguous identification of this compound, ensuring the integrity and quality of the compound for research and development purposes.

Safety Operating Guide

Proper Disposal Procedures for Benzyl D-serinate Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential safety and logistical information for the proper disposal of Benzyl D-serinate hydrochloride, tailored for researchers, scientists, and drug development professionals. The following procedural guidance is designed to ensure safe handling and compliance with environmental regulations.

Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle this compound with appropriate safety measures.

  • Personal Protective Equipment (PPE): Always wear protective gloves, safety glasses, and a dust respirator when handling this compound.[1] In situations where dust generation is likely, a face shield and protective clothing are recommended.[1][2]

  • Ventilation: All handling should be performed in a well-ventilated area, preferably under a local exhaust hood, to minimize dust dispersion and inhalation.[1][3]

  • Accidental Release: In case of a spill, sweep the solid material into an airtight container, taking care to avoid creating dust.[1] The collected material should be promptly disposed of according to the procedures outlined below.

Quantitative Data

The following table summarizes key quantitative and physical properties of this compound:

PropertyValueSource
Molecular Formula C₁₀H₁₃NO₃·HClFisher Scientific[2]
Molecular Weight 231.68 g/mol Fisher Scientific[2]
Appearance White to off-white crystalline solidTCI Chemicals, Fisher Scientific[1][2]
Melting Point 175 °C / 347 °FFisher Scientific[2]
Solubility Soluble in waterFisher Scientific[2]
Storage Temperature 4°C, sealed storage, away from moistureMedChemExpress[4]

Disposal Protocol

The primary recommended method for the disposal of this compound is through incineration by a licensed waste disposal company. It is imperative to consult and adhere to all federal, state, and local environmental regulations.[1]

Step-by-Step Disposal Procedure:

  • Regulatory Consultation: Before proceeding, consult your institution's Environmental Health and Safety (EHS) department and review local, state, and federal regulations regarding chemical waste disposal.

  • Waste Collection:

    • Carefully sweep up any solid this compound, avoiding dust formation.[2]

    • Place the waste material into a suitable, clearly labeled, and tightly sealed container.[2][5]

  • Incineration (Preferred Method):

    • The most appropriate disposal method is to dissolve or mix the material with a combustible solvent.[1]

    • This mixture should then be burned in a chemical incinerator equipped with an afterburner and a scrubber to neutralize harmful combustion byproducts.[1]

    • This process must be carried out by a licensed and qualified waste disposal service.

  • Landfill (Not Recommended):

    • Disposal in a landfill is not the preferred method. If incineration is not possible, consult with a licensed waste disposal service to determine if a specially designated hazardous waste landfill is a viable option in your region.

  • Environmental Precautions:

    • Under no circumstances should this compound be discharged into drains, sewers, or the environment.[2][6]

Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

Disposal Workflow for this compound cluster_prep Preparation cluster_collection Collection cluster_disposal Disposal Path A Assess Waste Material B Wear Appropriate PPE (Gloves, Goggles, Respirator) A->B C Carefully collect solid waste, avoiding dust formation B->C D Place in a labeled, sealed container C->D E Consult Local, State, and Federal Regulations D->E F Contact Licensed Waste Disposal Service E->F G Incineration with a combustible solvent (Recommended) F->G H Final Disposal G->H

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for Handling Benzyl D-serinate hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with Benzyl D-serinate hydrochloride. The following procedures are designed to ensure safe handling, use, and disposal of this compound in a laboratory setting.

Personal Protective Equipment (PPE)

Proper selection and use of Personal Protective Equipment are the first line of defense against potential exposure. The following table summarizes the recommended PPE for handling this compound, based on Safety Data Sheet (SDS) recommendations for similar compounds.[1][2][3]

Protection Type Recommended Equipment Specifications and Use
Respiratory Protection Dust respirator/maskUse a NIOSH/MSHA or European Standard EN 149 approved respirator if ventilation is inadequate or if dust is generated.[1]
Eye and Face Protection Safety glasses with side-shields or gogglesShould conform to OSHA's 29 CFR 1910.133 or European Standard EN166. A face shield may be necessary in situations with a higher risk of splashing or dust generation.[1][3]
Hand Protection Protective glovesChemical-resistant gloves (e.g., nitrile, neoprene) should be worn. Inspect gloves for tears or holes before each use.
Skin and Body Protection Laboratory coat, protective clothingWear a fully buttoned lab coat. Additional protective clothing may be required based on the scale of the operation. Protective boots may be necessary in some situations.

Operational and Disposal Plans

Engineering Controls: To minimize exposure, it is essential to handle this compound in a well-ventilated area. A chemical fume hood or a local exhaust ventilation system should be used, especially when handling powders to prevent dust dispersion. Safety showers and eyewash stations must be readily accessible in the immediate work area.[3]

Safe Handling Protocol:

  • Preparation: Before handling, ensure all necessary PPE is donned correctly. Read the Safety Data Sheet (SDS) thoroughly.

  • Weighing and Transfer: Conduct all weighing and transfer operations within a chemical fume hood to minimize inhalation of dust.

  • Solution Preparation: When dissolving the compound, add it slowly to the solvent to avoid splashing.

  • Post-Handling: After handling, wash hands and face thoroughly with soap and water. Decontaminate all work surfaces and equipment.

  • Storage: Store this compound in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[2]

Spill Management: In the event of a spill, evacuate the area and prevent dust from spreading. Wearing appropriate PPE, sweep up the spilled solid material and place it into a suitable, labeled container for disposal.[2] Avoid generating dust during cleanup.

Disposal Plan: All waste containing this compound should be treated as chemical waste.

  • Solid Waste: Collect in a labeled, sealed container.

  • Contaminated Materials: Used gloves, weigh boats, and other contaminated disposable materials should also be placed in a designated chemical waste container.

  • Disposal Method: Disposal must be in accordance with all applicable federal, state, and local regulations. One recommended method is to dissolve the material in a combustible solvent and incinerate it in a chemical incinerator equipped with an afterburner and scrubber. Always consult with your institution's environmental health and safety (EHS) department for specific disposal procedures.

Experimental Workflow for Safe Handling

The following diagram outlines the standard operating procedure for safely handling this compound in a laboratory setting.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_post Post-Handling A Consult SDS B Don PPE A->B C Prepare Work Area (Fume Hood, Spill Kit) B->C D Weigh Compound C->D Proceed to Handling E Transfer and Prepare Solution D->E F Conduct Experiment E->F G Decontaminate Equipment and Work Surface F->G Experiment Complete H Segregate and Label Waste G->H I Dispose of Waste via EHS H->I J Doff PPE I->J Waste Secured K Wash Hands Thoroughly J->K

Caption: Workflow for handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzyl D-serinate hydrochloride
Reactant of Route 2
Benzyl D-serinate hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.